molecular formula C10H22<br>C10H22<br>CH3(CH2)8CH3 B7769320 Decane CAS No. 73138-29-1

Decane

Cat. No.: B7769320
CAS No.: 73138-29-1
M. Wt: 142.28 g/mol
InChI Key: DIOQZVSQGTUSAI-UHFFFAOYSA-N
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Description

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals.
Decane is a straight-chain alkane with 10 carbon atoms.
This compound is a natural product found in Hypericum heterophyllum, Hypericum hyssopifolium, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decane
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InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3
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InChI Key

DIOQZVSQGTUSAI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC
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Molecular Formula

C10H22, Array
Record name N-DECANE
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Related CAS

37309-58-3
Record name Polydecene
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DSSTOX Substance ID

DTXSID6024913
Record name Decane
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Molecular Weight

142.28 g/mol
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Physical Description

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C
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Flash Point

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none
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Density

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17
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Color/Form

Colorless liquid

CAS No.

124-18-5, 63335-87-5, 73138-29-1
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Melting Point

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of n-Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Decane (C₁₀H₂₂), a straight-chain alkane, is a colorless, flammable liquid and a component of gasoline and kerosene.[1] Its well-defined and relatively simple chemical structure makes it a valuable compound in various scientific and industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its fundamental chemical and physical properties is crucial for its use as a nonpolar solvent, a reference standard in chromatography, and in studies of hydrocarbon behavior. This guide provides a comprehensive overview of the core physicochemical properties of n-decane, detailed experimental protocols for their determination, and a visualization of its physical state transitions.

Core Physicochemical Properties of n-Decane

The fundamental properties of n-decane are summarized in the tables below, providing a clear and concise reference for laboratory and research applications.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2]
Molar Mass 142.28 g/mol [2]
Appearance Colorless liquid[2]
Odor Gasoline-like[2]
Density 0.730 g/cm³ at 20°C[1]
Melting Point -29.7 °C[2][3]
Boiling Point 174.1 °C[2][3]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., ether, benzene)[4]
Viscosity 0.92 mPa·s at 20°C[5]
Surface Tension 23.83 mN/m at 20°C[6]
Vapor Density 4.9 (air = 1)[7]
Vapor Pressure 1 mmHg at 16.5 °C[7]
Safety and Flammability Properties
PropertyValueReference
Flash Point 46 °C (115 °F)[1][8]
Autoignition Temperature 210 °C (410 °F)[1]
Explosive Limits in Air 0.8 - 5.4 % by volume[9][10]
Heat of Combustion -6778.29 kJ/mol at 25 °C[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of n-decane are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which n-decane transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the n-decane sample is solid by cooling it below its melting point. A small amount of the solid sample is finely ground using a mortar and pestle.

  • Capillary Loading: A small amount of the powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. For a pure substance like n-decane, this range should be narrow (typically ≤ 1°C).

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of n-decane equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Assembly: A distillation apparatus is assembled with the distillation flask containing the n-decane sample and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature will stabilize at the boiling point of the liquid.

  • Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

  • Correction: If the atmospheric pressure is not 760 mmHg, a correction can be applied to determine the normal boiling point.

Determination of Density (ASTM D4052)

Objective: To determine the density of n-decane using a digital density meter.

Apparatus:

  • Digital density meter with an oscillating U-tube.[11]

  • Thermostatically controlled bath.

  • Syringes for sample injection.

Procedure:

  • Calibration: The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at the desired measurement temperature.[11]

  • Sample Preparation: The n-decane sample is brought to the measurement temperature and checked to be free of air bubbles.

  • Measurement: A small volume of the n-decane sample is injected into the oscillating U-tube of the density meter.[11] The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

  • Data Recording: The instrument provides a direct reading of the density. Multiple readings are taken to ensure consistency.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of n-decane by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[1]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath.

  • Timer.

Procedure:

  • Temperature Control: The viscometer is placed in a constant temperature bath until the sample has reached the test temperature.[4]

  • Sample Loading: The n-decane sample is introduced into the viscometer.

  • Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.[12]

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t.[4]

  • Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature: η = ν × ρ.[1]

Determination of Flash Point (ASTM D92 - Cleveland Open Cup Method)

Objective: To determine the lowest temperature at which the vapors of n-decane will ignite when an ignition source is passed over it.[13]

Apparatus:

  • Cleveland open cup apparatus, consisting of a brass test cup, heating plate, and a test flame applicator.[13]

  • Thermometer.

Procedure:

  • Sample Preparation: The test cup is filled with the n-decane sample to a specified level.[13]

  • Heating: The sample is heated at a controlled rate.[13]

  • Ignition Test: A small test flame is passed across the top of the cup at regular temperature intervals.[13]

  • Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to flash (ignite momentarily).[14]

Determination of Autoignition Temperature (ASTM E659)

Objective: To determine the lowest temperature at which n-decane will spontaneously ignite in air without an external ignition source.[3]

Apparatus:

  • A uniformly heated borosilicate glass flask.[3]

  • Temperature-controlled furnace.

  • Syringe for sample injection.

  • Thermocouples for temperature measurement.

Procedure:

  • Apparatus Setup: The flask is placed in the furnace and heated to a predetermined temperature.[15]

  • Sample Injection: A small, measured volume of the n-decane is injected into the heated flask.[15]

  • Observation: A visual observation is made for ignition, which is indicated by a flame or an explosion. The time delay to ignition is also recorded.

  • Temperature Variation: The test is repeated at different temperatures, narrowing down the range until the lowest temperature at which autoignition occurs is determined.[15]

Determination of Surface Tension (ASTM D971 - Ring Method)

Objective: To measure the interfacial tension of n-decane against water, which provides information about its surface tension in a non-equilibrium state.[2]

Apparatus:

  • Tensiometer.

  • Platinum ring.[8]

  • Sample vessel.

Procedure:

  • Apparatus and Sample Preparation: The platinum ring and sample vessel are thoroughly cleaned. A layer of distilled water is placed in the vessel, and the n-decane is carefully layered on top.

  • Measurement: The platinum ring is immersed in the water phase and then slowly pulled upwards through the interface.[16] The force required to detach the ring from the liquid interface is measured by the tensiometer.

  • Calculation: The interfacial tension is calculated from the measured force, the dimensions of the ring, and a correction factor.[8]

Visualizing Physical States of n-Decane

The following diagram illustrates the relationship between the physical state of n-decane and temperature at standard atmospheric pressure.

G Solid Solid State Liquid Liquid State Solid->Liquid Melting Liquid->Solid Freezing Gas Gaseous State Liquid->Gas Vaporization Gas->Liquid Condensation MeltingPoint Melting Point -29.7 °C BoilingPoint Boiling Point 174.1 °C

References

An In-depth Technical Guide to the Physical Properties of n-Decane at Standard Temperature and Pressure (STP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decane, a straight-chain alkane with the chemical formula C₁₀H₂₂, is a colorless liquid and a component of gasoline and kerosene.[1][2] This guide provides a comprehensive overview of the key physical properties of n-decane at Standard Temperature and Pressure (STP), defined as 273.15 K (0 °C) and 1 atm (101.325 kPa). Understanding these properties is crucial for its application as a solvent, a reference compound in chromatography, and in various other industrial and research contexts.[3]

Core Physical Properties of n-Decane

The physical characteristics of n-decane are dictated by its molecular structure, which consists of a ten-carbon chain with single bonds.[3] This nonpolar nature results in weak intermolecular van der Waals forces, influencing its physical state and behavior.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of n-decane. It is important to note that while STP is a standard reference, many properties are commonly measured and reported at slightly different conditions, which are specified in the table.

Physical PropertyValueConditions
Molecular Formula C₁₀H₂₂
Molar Mass 142.28 g/mol [2]
Appearance Colorless liquid[2]
Odor Characteristic gasoline-like odor[5][6]
Density 0.749 g/cm³at 0 °C
0.730 g/mLat 20 °C[7][8]
Melting Point -29.7 °C (243.45 K)[3][5]
Boiling Point 174.2 °C (447.35 K)at 1 atm[3][5]
Vapor Pressure 0.28 kPaat 0 °C
1.43 mmHgat 25 °C[2]
Dynamic Viscosity 1.277 mPa·sat 0 °C[2]
Kinematic Viscosity <7 cStat 40 °C[7]
Surface Tension 0.0238 N/m[1]
Refractive Index 1.411 - 1.412at 20 °C[3][8]
Solubility in Water Insoluble[5][6]
Interrelation of Physical Properties

The physical properties of n-decane are interconnected. For instance, its low vapor pressure is a direct consequence of its relatively high boiling point, which in turn is due to the van der Waals forces between the long-chain molecules. The density and viscosity are also related to these intermolecular forces.

G n-Decane n-Decane Molecular Structure Molecular Structure n-Decane->Molecular Structure Intermolecular Forces Intermolecular Forces Molecular Structure->Intermolecular Forces Refractive Index Refractive Index Molecular Structure->Refractive Index Physical State Physical State Intermolecular Forces->Physical State Density Density Intermolecular Forces->Density Viscosity Viscosity Intermolecular Forces->Viscosity Boiling Point Boiling Point Intermolecular Forces->Boiling Point Surface Tension Surface Tension Intermolecular Forces->Surface Tension Vapor Pressure Vapor Pressure Boiling Point->Vapor Pressure

Relationship between the physical properties of n-decane.

Experimental Protocols

The accurate determination of the physical properties of n-decane relies on standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the use of a graduated cylinder and a balance.[9][10]

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured and recorded.[10]

    • A specific volume of n-decane is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The combined mass of the graduated cylinder and n-decane is measured.[10]

    • The mass of the n-decane is calculated by subtracting the mass of the empty graduated cylinder.

    • The density is then calculated by dividing the mass of the n-decane by its volume.[11]

    • The process is repeated multiple times to ensure accuracy, and the average density is reported.[9] The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Viscosity

The kinematic viscosity of transparent liquids like n-decane is determined using a calibrated glass capillary viscometer according to ASTM D445.[3][5][7]

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • The n-decane sample is filtered to remove any particulate matter and then introduced into the viscometer.[2]

    • The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature (e.g., 0 °C).[2]

    • The sample is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid to flow between the upper and lower timing marks under gravity is measured using a stopwatch.[5]

    • The kinematic viscosity (ν) is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[8]

    • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).[5]

Determination of Boiling Point

The boiling point of an organic liquid can be determined by distillation or the capillary method.[12][13][14]

  • Apparatus: Test tube, capillary tube, thermometer, heating apparatus (e.g., aluminum block or Thiele tube), beaker.[15]

  • Procedure (Capillary Method):

    • A small amount of n-decane is placed in a test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.[15][16]

    • The test tube is attached to a thermometer, and the assembly is heated in a controlled manner.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.[12]

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor pressure inside the capillary equals the external pressure.[12]

Determination of Melting Point

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.[4]

  • Apparatus: Capillary tubes, melting point apparatus with a heating block and a thermometer.[17]

  • Procedure:

    • A small, finely powdered sample of solidified n-decane is packed into a capillary tube to a height of 2-3 mm.[18]

    • The capillary tube is placed in the heating block of the melting point apparatus.[18]

    • The sample is heated at a controlled rate.[18]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[4] For a pure substance, this range is typically narrow.[4]

Determination of Vapor Pressure

Vapor pressure can be measured by introducing a liquid into a closed system and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[19]

  • Apparatus: Isoteniscope or a similar apparatus connected to a manometer and a vacuum pump, constant temperature bath.

  • Procedure:

    • A small amount of n-decane is placed in the apparatus.

    • The system is evacuated to remove any air.[19]

    • The apparatus is immersed in a constant temperature bath.

    • The pressure of the vapor in equilibrium with the liquid is measured using the manometer. This pressure is the vapor pressure of the liquid at that temperature.[20]

Determination of Surface Tension

The capillary rise method is a common technique for determining the surface tension of a liquid.[21]

  • Apparatus: Capillary tube of known radius, beaker, traveling microscope.

  • Procedure:

    • A clean capillary tube is vertically immersed in a beaker containing n-decane.[21]

    • The liquid will rise in the capillary tube due to surface tension.

    • The height to which the liquid rises is measured using a traveling microscope.[21]

    • The surface tension (γ) is calculated using the formula: γ = (h * ρ * g * r) / 2, where 'h' is the height of the liquid column, 'ρ' is the density of the liquid, 'g' is the acceleration due to gravity, and 'r' is the radius of the capillary tube.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[22]

  • Apparatus: Abbe refractometer, light source (usually a sodium lamp).

  • Procedure:

    • A few drops of n-decane are placed on the prism of the refractometer.

    • The prisms are closed, and the light source is positioned.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[6]

References

An In-depth Technical Guide to the Molecular Structure and Isomers of Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C₁₀H₂₂) is a saturated hydrocarbon of the alkane series, characterized by a ten-carbon backbone. As a nonpolar solvent and a component of gasoline and kerosene, its properties are of significant interest in various fields, including fuel technology, materials science, and as a lipophilic scaffold in medicinal chemistry. The structural diversity of this compound is vast, with 75 constitutional isomers, each possessing the same molecular formula but differing in the arrangement of their carbon atoms.[1][2] This structural variance leads to distinct physicochemical properties, influencing their reactivity, biological interactions, and potential applications. This guide provides a comprehensive overview of the molecular structure of this compound and its isomers, presents key quantitative data, and details experimental protocols for their synthesis and analysis.

Molecular Structure of this compound

The term "this compound" typically refers to the straight-chain isomer, normal this compound (n-decane). In this molecule, ten carbon atoms are linked in a continuous chain, with each carbon atom saturated with hydrogen atoms. The carbon atoms in n-decane are sp³ hybridized, resulting in a tetrahedral geometry around each carbon and a zigzag conformation of the carbon chain.

Isomerism in this compound

The 75 constitutional isomers of this compound arise from the various branching possibilities of the carbon skeleton.[1] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The degree of branching significantly impacts the molecule's surface area and intermolecular forces, leading to variations in physical properties such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals interactions, resulting in lower boiling points compared to the linear isomer.

Physicochemical Properties of Selected this compound Isomers

The following table summarizes key physicochemical properties for n-decane and a selection of its branched-chain isomers, illustrating the impact of molecular structure on these characteristics.

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-DecaneThis compound124-18-5C₁₀H₂₂142.28174.1-29.70.730
Single Methyl Substituted
2-Methylnonane2-Methylnonane871-83-0C₁₀H₂₂142.28166-169[3]-74.65[3]0.726[3]
3-Methylnonane3-Methylnonane5911-04-6C₁₀H₂₂142.28167.9[4]-~0.73
Dimethyl Substituted
2,2-Dimethyloctane2,2-Dimethyloctane15869-87-1C₁₀H₂₂142.28155.0[5]-0.725[5]
2,3-Dimethyloctane2,3-Dimethyloctane7146-60-3C₁₀H₂₂142.28164.5-83.15[6]0.734[7]
2,4-Dimethyloctane2,4-Dimethyloctane4032-94-4C₁₀H₂₂142.28156.4[8]-83.15[9]0.732[8]
2,5-Dimethyloctane2,5-Dimethyloctane15869-90-6C₁₀H₂₂142.28157-~0.73
3,3-Dimethyloctane3,3-Dimethyloctane4110-44-5C₁₀H₂₂142.28162-~0.74
4,4-Dimethyloctane4,4-Dimethyloctane15869-95-1C₁₀H₂₂142.28161[10]-53.99[10]0.74[10]

Experimental Protocols

Synthesis of a Branched this compound Isomer: 2,2-Dimethylthis compound via Grignard Reaction

This protocol describes the synthesis of a branched this compound isomer, 2,2-dimethylthis compound, through a cobalt-catalyzed cross-coupling of a Grignard reagent with an alkyl halide.

Materials:

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous THF and 2.0 mmol (2 equiv) of isoprene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with hexanes (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to yield 2,2-dimethylthis compound.

Separation and Identification of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of this compound isomers in a mixture.

Instrumentation and Consumables:

  • Gas chromatograph (GC) with a split/splitless injector, coupled to a mass spectrometer (MS).

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium carrier gas (99.999% purity).

  • Autosampler vials.

  • Micropipettes.

  • Solvent (e.g., hexane (B92381) or pentane, GC grade).

  • Standard mixture of n-alkanes for retention index calculation.

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in hexane at a concentration of approximately 1000 µg/mL.

  • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Transfer the samples and standards to autosampler vials.

GC-MS Operating Conditions:

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Data Analysis:

  • Identify the individual isomers based on their retention times and mass spectra.

  • Confirm the identity of the isomers by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the Kovats retention index for each peak to aid in identification.

  • Quantify the individual isomers by constructing a calibration curve from the analysis of the standard solutions.

Visualizations

Decane_Isomer_Classification This compound This compound (C₁₀H₂₂) Isomers Constitutional Isomers (75) This compound->Isomers StraightChain n-Decane Isomers->StraightChain BranchedChain Branched-Chain Isomers Isomers->BranchedChain Methylnonanes Methylnonanes BranchedChain->Methylnonanes Dimethyloctanes Dimethyloctanes BranchedChain->Dimethyloctanes EthylOctanes Ethyloctanes BranchedChain->EthylOctanes OtherBranched Other Branched Structures BranchedChain->OtherBranched

Caption: Classification of this compound and its constitutional isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Isomer Mixture Dilution Dilution in Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram & Mass Spectra Detection->Chromatogram Identification Isomer Identification Chromatogram->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

References

An In-depth Technical Guide on the Solubility of Decane in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decane (B31447) (C₁₀H₂₂), a straight-chain alkane, exhibits high solubility in a wide range of nonpolar solvents, a principle fundamentally governed by the "like dissolves like" rule of chemical interactions. This technical guide provides a comprehensive overview of the solubility of this compound in various nonpolar solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and a discussion of the underlying thermodynamic principles. The information is intended to support research, development, and formulation activities where this compound is utilized as a solvent, a component in a mixture, or a model nonpolar compound.

Core Principles of this compound Solubility in Nonpolar Solvents

As a nonpolar molecule, this compound's primary intermolecular interactions are weak London dispersion forces.[1] For dissolution to occur, the energy required to overcome the cohesive forces within both the solute (this compound-decane) and the solvent (solvent-solvent) must be compensated by the energy released from the formation of new solute-solvent interactions.

When this compound is mixed with other nonpolar solvents, such as other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and halogenated hydrocarbons (e.g., carbon tetrachloride), the intermolecular forces are of a similar nature and magnitude.[2] This energetic similarity facilitates the mixing process, leading to high solubility, often to the point of complete miscibility (solubility in all proportions).

Quantitative Solubility Data of this compound in Nonpolar Solvents

While this compound is widely recognized as being miscible with many common nonpolar solvents at ambient temperatures, precise quantitative solubility data across a range of temperatures can be crucial for various applications. Due to this high miscibility, much of the literature focuses on vapor-liquid equilibria rather than liquid-liquid solubility limits under normal conditions. For practical purposes, this compound can be considered fully miscible with the following nonpolar solvents at standard temperature and pressure.

Table 1: Quantitative Solubility of this compound in Select Nonpolar Solvents

SolventChemical FormulaTemperature (°C)Solubility (Mole Fraction of this compound)Reference
n-HexaneC₆H₁₄25Miscible[3]
n-HeptaneC₇H₁₆25Miscible[3]
CyclohexaneC₆H₁₂25Miscible[4]
BenzeneC₆H₆25Miscible[2]
TolueneC₇H₈25Miscible[2]
Carbon TetrachlorideCCl₄25Slightly Soluble[2][5]

Note: "Miscible" indicates that the two liquids are soluble in each other in all proportions.

Experimental Protocols for Determining Liquid-Liquid Solubility

The determination of the mutual solubility of two liquids, particularly when they are highly miscible, often involves establishing the temperature-composition phase diagram. A common and effective method for this is the Cloud Point Method . This synthetic method involves preparing mixtures of known composition and observing the temperature at which phase separation occurs upon cooling or homogenization upon heating.

Key Experimental Protocol: Cloud Point Titration Method

This method is suitable for determining the mutual solubility curve of two liquids.

I. Materials and Apparatus:

  • This compound (solute) of high purity

  • Nonpolar solvent of high purity

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated temperature sensor (e.g., platinum resistance thermometer) with a resolution of ±0.1°C

  • Circulating bath for temperature control

  • Analytical balance for preparing mixtures of known composition

  • Glassware (burettes, pipettes, flasks)

II. Procedure:

  • Preparation of Mixtures: Prepare a series of mixtures of this compound and the nonpolar solvent with varying mole fractions in sealed, airtight containers to prevent evaporation. The total volume of each mixture should be sufficient to allow for clear observation of the phase behavior.

  • Heating and Cooling Cycles:

    • Place a mixture of known composition into the jacketed glass vessel.

    • Begin stirring the mixture at a constant rate.

    • Gradually heat the mixture using the circulating bath until it becomes a single, clear phase.

    • Slowly cool the mixture while continuously stirring and observing for the first sign of turbidity or cloudiness, which indicates the onset of phase separation. Record the temperature at this point (the cloud point).

    • To ensure accuracy, repeat the heating and cooling cycle for each mixture multiple times and average the recorded cloud point temperatures.

  • Data Analysis: Plot the cloud point temperatures against the corresponding mole fractions of this compound. The resulting curve represents the mutual solubility curve for the binary system. The peak of this curve, if present, indicates the upper critical solution temperature (UCST), above which the two liquids are miscible in all proportions.

Factors Affecting this compound Solubility

The solubility of this compound in nonpolar solvents is primarily influenced by the following factors, the logical relationship of which is depicted in the diagram below.

G A This compound Properties F Nonpolar Nature (London Dispersion Forces) A->F is characterized by B Solvent Properties G Nonpolar Nature (e.g., Alkanes, Aromatics) B->G is characterized by C System Conditions H Temperature C->H I Pressure C->I D Intermolecular Forces E Solubility D->E determines F->D contributes to G->D contributes to H->E influences I->E influences

Caption: Factors influencing this compound solubility in nonpolar solvents.

  • Temperature: For most nonpolar systems, solubility increases with temperature. However, for systems that are already fully miscible at room temperature, the effect of temperature is more relevant to other properties like vapor pressure and density.

  • Pressure: The effect of pressure on the solubility of liquids in liquids is generally minimal at pressures near atmospheric.

  • Presence of Impurities: The presence of even small amounts of polar impurities in either the this compound or the nonpolar solvent can significantly reduce the mutual solubility.

Conclusion

This compound's high solubility in a broad spectrum of nonpolar solvents is a direct consequence of the similarity in intermolecular forces between the solute and solvent molecules. This property makes it a versatile component in many chemical and pharmaceutical applications. For systems where complete miscibility is not observed, the cloud point titration method provides a reliable experimental approach to quantify the temperature-dependent solubility limits. A thorough understanding of these principles and experimental techniques is essential for professionals working with this compound and other nonpolar systems.

References

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Decane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid n-decane (C₁₀H₂₂). A straight-chain alkane with 10 carbon atoms, decane (B31447) is a significant component of fuels like gasoline and kerosene (B1165875) and serves as a nonpolar solvent and a reference fluid in various scientific applications.[1][2] Understanding its thermodynamic behavior is crucial for process design, chemical synthesis, and computational modeling.

This document summarizes key quantitative data, outlines the principles of experimental determination, and visualizes the relationships between physical properties.

Quantitative Thermodynamic Data

The following tables present critically evaluated data for the key thermodynamic properties of liquid n-decane at various temperatures and pressures. Data has been compiled from reputable sources, including the National Institute of Standards and Technology (NIST) and other peer-reviewed studies.[3][4]

Table 1: Density of Liquid n-Decane The density of liquid this compound decreases with increasing temperature due to thermal expansion.

Temperature (K)Pressure (kPa)Density ( kg/m ³)
293.15100.00731.0
293.1510000.00737.9
293.1530000.00750.9
323.15101.3707.6
373.15101.3667.4
423.15101.3623.7
473.15101.3573.9
Source: Compiled from Cheméo[5]

Table 2: Dynamic Viscosity of Liquid n-Decane Viscosity, a measure of a fluid's resistance to flow, decreases significantly as temperature increases.

Temperature (K)Pressure (kPa)Dynamic Viscosity (mPa·s or cP)
298.15101.30.859
323.10100.000.600
333.10100.000.500
373.15101.30.354
473.15101.30.179
573.15101.30.104
Source: Compiled from NIST, Cheméo, and other studies[3][5][6]

Table 3: Isobaric Heat Capacity (Cₚ) of Liquid n-Decane Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.

Temperature (K)Pressure (kPa)Molar Heat Capacity (J/mol·K)Specific Heat Capacity (J/kg·K)
318.15up to 10 MPa-2270
323.15120.00326.252293
343.15120.00336.212363
353.15120.00341.902403
373.15up to 10 MPa-2530
Source: Compiled from NIST and Cheméo[4][5]

Table 4: Thermal Conductivity of Liquid n-Decane Thermal conductivity measures the ability of a material to conduct heat.

Temperature (K)Pressure (kPa)Thermal Conductivity (W/m·K)
278.0101.30.141
298.0101.30.138
323.0101.30.133
353.0101.30.128
Source: Compiled from various experimental studies[7][8]

Table 5: Enthalpy of Vaporization (ΔHᵥₐₚ) of n-Decane This is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Temperature (K)Enthalpy of Vaporization (kJ/mol)
298.1551.42
447.3 (Boiling Point)39.58
Source: Compiled from NIST and PubChem[2][9]

Experimental Protocols and Methodologies

The determination of thermodynamic properties requires precise and validated experimental techniques. While detailed, step-by-step protocols are specific to each laboratory and instrument, the fundamental principles of the key methodologies are described below.

Calorimetry for Heat Capacity

Principle: Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat capacity of liquids.[10] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.[10]

Methodology Overview:

  • Sample Preparation: A small, precisely weighed amount of high-purity n-decane is hermetically sealed in a sample pan (e.g., aluminum). An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a controlled, constant heating rate (e.g., 5-10 K/min).

  • Measurement: As the furnace heats both pans, heat flows into each. The instrument records the differential heat flow needed to maintain both the sample and reference at the same temperature. This difference is directly related to the sample's heat capacity.

  • Data Analysis: The resulting heat flow curve is compared against a baseline (run with two empty pans) and calibrated using a standard material with a known heat capacity (e.g., sapphire). The specific heat capacity (Cₚ) is then calculated from this data.[11]

Viscometry for Viscosity

Principle: The viscosity of liquid this compound has been measured using various techniques, including the dual-capillary viscometer.[6] This method determines viscosity by measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under a known pressure differential.

Methodology Overview:

  • Instrument Setup: A dual-capillary viscometer often uses two parallel capillaries, one for the sample at the target temperature (T) and another for a reference fluid or the same fluid at a reference temperature (T₀). This setup allows for precise ratio measurements.[6]

  • Temperature and Pressure Control: The sample is loaded into the viscometer, which is housed in an oven or bath for precise temperature control. The system is pressurized to the desired level.[6]

  • Flow Measurement: The time required for the liquid meniscus to pass between two calibrated marks on the capillary is measured accurately.

  • Calculation: According to the Hagen-Poiseuille equation, the flow time is proportional to the dynamic viscosity. By comparing the flow time of this compound to that of a reference standard or by using the instrument's calibration constant, the absolute viscosity can be determined.[6]

Densitometry for Density

Principle: Vibrating tube densitometry is a common and highly accurate method for determining the density of liquids. The principle is based on the fact that the natural oscillation frequency of a U-shaped tube changes depending on the mass (and therefore density) of the fluid it contains.

Methodology Overview:

  • Sample Injection: The liquid this compound sample is introduced into a thermostated, oscillating U-shaped glass tube.

  • Frequency Measurement: An electromagnetic system excites the tube, causing it to oscillate at its natural frequency. An optical sensor precisely measures this frequency.

  • Calculation: The instrument is calibrated using fluids of known density (e.g., dry air and pure water). The density of the this compound sample (ρ) is then calculated from the oscillation period (τ) using a device-specific equation of the form ρ = Aτ² - B.

Transient Hot-Wire/Plate Method for Thermal Conductivity

Principle: The transient hot-wire or parallel-plate methods are absolute techniques for measuring thermal conductivity.[7] They involve monitoring the temperature rise of a heating element (a wire or plate) submerged in the liquid over a short period.

Methodology Overview:

  • Apparatus: A thin platinum wire or a flat plate is submerged in the liquid this compound sample within a temperature-controlled cell.[7][8]

  • Heating Pulse: A constant voltage is applied, creating a step-wise heat flux from the element into the fluid.

  • Temperature Monitoring: The temperature change of the heating element is recorded with high temporal resolution. The element itself often acts as the thermometer by measuring its change in electrical resistance.

  • Data Analysis: The thermal conductivity of the liquid is determined by analyzing the relationship between the temperature rise and the logarithm of time. This method is designed to be fast enough to minimize the effects of natural convection.[8]

Visualizations of Workflows and Relationships

To better illustrate the processes and concepts involved, the following diagrams were generated using Graphviz.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis p1 Obtain High-Purity n-Decane Sample p2 Calibrate Measurement Apparatus (e.g., DSC, Viscometer) p1->p2 e1 Load Sample into Apparatus p2->e1 e2 Set and Stabilize Temperature & Pressure e1->e2 e3 Initiate Measurement (e.g., Heat Ramp, Fluid Flow) e2->e3 e4 Record Raw Data (e.g., Heat Flow, Flow Time) e3->e4 a1 Apply Calibration Constants & Instrument Parameters e4->a1 a2 Calculate Property (e.g., Cₚ, Viscosity) a1->a2 a3 Determine Uncertainty a2->a3 end

Caption: Generalized workflow for determining a thermodynamic property.

G T Increase in Temperature Density Density (Decreases) T->Density causes thermal expansion Viscosity Viscosity (Decreases) T->Viscosity reduces intermolecular forces VaporPressure Vapor Pressure (Increases) T->VaporPressure increases kinetic energy ThermalCond Thermal Conductivity (Decreases) T->ThermalCond weakens molecular interactions HeatCapacity Specific Heat Capacity (Increases) T->HeatCapacity excites vibrational modes

Caption: Influence of temperature on key liquid this compound properties.

References

Whitepaper: Environmental Fate and Toxicity of Decane Spills

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Decane (B31447) (C10H22), a straight-chain alkane and a component of petroleum products like gasoline and kerosene, poses specific environmental risks when spilled.[1] This technical guide provides an in-depth analysis of the environmental fate and toxicological profile of this compound. Due to its physicochemical properties, including low water solubility and high vapor pressure, this compound's primary fate processes in the environment are volatilization and sorption to soil organic matter.[2][3] Biodegradation by soil and water microorganisms is another significant, albeit slower, removal pathway. While considered to have a relatively low order of toxicity compared to other hydrocarbons, this compound can cause adverse effects through non-specific narcosis in aquatic organisms and may act as a central nervous system depressant in high concentrations.[3][4] This document summarizes key quantitative data, details relevant experimental protocols for assessing its environmental impact, and provides visualizations of its environmental pathways and toxicological mechanisms.

Introduction

This compound is a colorless, flammable liquid hydrocarbon that is a constituent of the paraffin (B1166041) fraction of petroleum.[2][4] It is used as a solvent, in organic synthesis, and in the manufacturing of rubber and paper products.[3] Accidental releases into the environment, such as through fuel spills or industrial discharge, are a cause for concern.[5] Understanding the behavior of this compound in soil and aquatic systems, as well as its potential for toxicity, is crucial for developing effective risk assessment and bioremediation strategies.[6] This whitepaper synthesizes current knowledge on the environmental fate and ecotoxicology of this compound to inform researchers and professionals in related fields.

Physicochemical Properties of n-Decane

The environmental behavior of this compound is governed by its physical and chemical properties. It is a nonpolar solvent, less dense than water, and insoluble in water.[1][2] These characteristics dictate its partitioning between air, water, and soil compartments. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of n-Decane

Property Value Reference
Molecular Formula C₁₀H₂₂ [1]
Molecular Weight 142.28 g/mol [7]
Appearance Colorless liquid [1][2]
Density 0.730 g/mL [1]
Boiling Point 174.1 °C [7]
Melting Point -29.7 °C [7]
Vapor Pressure 1.43 mm Hg (at 25 °C) [7]
Water Solubility Insoluble (0.052 mg/L) [2][7]
Henry's Law Constant 5.15 atm·m³/mol [2][7]
Log Octanol-Water Partition Coefficient (Log Kow) 5.01 [7]

| Flash Point | 46 °C (115 °F) |[7][8] |

Environmental Fate of this compound

Following a spill, this compound is subject to several key environmental processes that determine its persistence and distribution.

Volatilization

With a high Henry's Law constant and significant vapor pressure, volatilization is a primary and rapid fate process for this compound released into the environment.[2][3][7]

  • From Water: this compound is expected to volatilize rapidly from water surfaces.[7]

  • From Soil: Volatilization from moist soil surfaces is also an important fate process.[2][3] For dry soils, evaporation can be a major removal mechanism.[3] However, strong adsorption to soil can reduce the rate of volatilization.[2]

Biodegradation

Microbial degradation is a significant pathway for the removal of this compound from soil and water.[9]

  • Aerobic Degradation: In the presence of oxygen, microorganisms such as bacteria and fungi can utilize alkanes as a source of carbon. The typical aerobic pathway involves the oxidation of the terminal methyl group by hydroxylases to form a primary alcohol. This is subsequently oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation cycle.[6]

  • Anaerobic Degradation: While slower and less characterized than aerobic processes, anaerobic biodegradation of alkanes can occur.[10] This process is often coupled with the reduction of electron acceptors like nitrate (B79036) or sulfate.[10]

Sorption

Sorption to soil and sediment particles is another critical process influencing this compound's fate.[5]

  • Mechanism: As a hydrophobic (nonpolar) compound, this compound preferentially partitions from water to the organic carbon fraction of soil and sediment.[11][12] This process is primarily driven by hydrophobic interactions.

  • Mobility: Based on its high organic carbon partition coefficient (Koc) values, estimated to be in the range of 1700–43,000, this compound is expected to have low to no mobility in soil.[2][3] This strong adsorption limits its potential to leach into groundwater but can lead to long-term soil contamination.[5]

G Spill This compound Spill (Soil or Water) Atmosphere Atmosphere Spill->Atmosphere Volatilization (Rapid) Water Water Column (Dissolved/Emulsified) Spill->Water Partitioning Soil Soil/Sediment Spill->Soil Adsorption Water->Atmosphere Volatilization Water->Soil Sorption Biodegradation Biodegradation (CO2 + H2O + Biomass) Water->Biodegradation Microbial Action Soil->Atmosphere Volatilization (Slower, attenuated by sorption) Soil->Biodegradation Microbial Action Groundwater Groundwater (Leaching) Soil->Groundwater Leaching (Low probability due to high sorption)

Caption: Environmental fate pathways of a this compound spill.

Environmental Toxicity of this compound

This compound is generally considered to have relatively low toxicity compared to other petroleum hydrocarbons, such as aromatic compounds.[3] However, it can still pose risks to environmental and human health.

Aquatic Toxicity

This compound can be toxic to aquatic life, primarily through a mechanism known as non-specific narcosis.[3][8] Because it is nonpolar, it can accumulate in the lipid-rich tissues of organisms, such as cell membranes, disrupting their normal function.[3] This can lead to anesthesia-like effects and, at sufficient concentrations, mortality. Due to its low water solubility, achieving toxic concentrations in the water column may be limited unless an emulsion is formed.[9]

Soil Toxicity

In soil, high concentrations of this compound can adversely affect microorganisms, plants, and invertebrates.

  • Microorganisms: While many microbes can degrade this compound, very high concentrations can be toxic, inhibiting overall microbial activity.

  • Plants: this compound contamination can alter soil properties and affect plant growth.[5] It can inhibit seed germination and reduce plant biomass.[13]

Human Health Hazard

For humans, the primary risk from this compound is through inhalation of vapors in high concentrations, which can be narcotic and cause central nervous system depression.[2][7] Direct contact may cause mild skin and eye irritation, and repeated exposure can lead to dermatitis due to its defatting action.[2][14] Aspiration into the lungs if swallowed is a significant hazard, potentially causing chemical pneumonitis.[14][15]

Table 2: Summary of Acute Toxicity Data for n-Decane

Organism/Endpoint Value Exposure Time Reference
Rat (Inhalation) LC50 > 1368 ppm 8 hours [16]

| Mouse (Inhalation) | 4/25 died post-exposure | 3.75 hours (at 540 ppm) |[16] |

Experimental Protocols for Assessment

Assessing the environmental impact of this compound spills requires standardized methodologies.

Analysis of this compound in Environmental Samples

Objective: To quantify the concentration of this compound (as part of Total Petroleum Hydrocarbons, TPH) in soil or water samples. Principle: Gas Chromatography with Flame Ionization Detection (GC/FID) is a standard method for analyzing hydrocarbons. Samples are extracted with a solvent, and the extract is injected into the GC, which separates components based on their boiling points. The FID detects and quantifies the hydrocarbon content.[6] Methodology:

  • Sample Preparation:

    • Soil: Homogenize the soil sample. Extract hydrocarbons using an appropriate solvent (e.g., dichloromethane) via a method like sonication or Soxhlet extraction.[6]

    • Water: Perform a liquid-liquid extraction using a non-polar solvent.

  • Concentration: Concentrate the extract to a known volume.

  • GC/FID Analysis: Inject a known volume of the extract into the GC/FID system.

  • Quantification: Compare the resulting peak areas to a calibration curve prepared with n-decane standards to determine the concentration.

Biodegradation Assessment

Objective: To determine the rate of this compound biodegradation by a microbial consortium from an environmental sample. Principle: A liquid culture (microcosm) is established with a minimal salts medium, the environmental inoculum (e.g., soil slurry or water sample), and this compound as the sole carbon source. The disappearance of this compound over time is monitored. Methodology:

  • Microcosm Setup: In sterile flasks, combine a defined mineral salts medium, the microbial inoculum, and a known concentration of n-decane (e.g., 100 mg/L).

  • Controls: Prepare sterile (abiotic) controls to account for non-biological losses like volatilization.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 25°C) with shaking to ensure aerobic conditions.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30 days), sacrifice replicate flasks from both biotic and abiotic sets.

  • Analysis: Extract the remaining this compound from each sample and analyze using GC/FID as described in Protocol 5.1.

  • Data Analysis: Calculate the percentage of this compound removed in the biotic samples compared to the abiotic controls to determine the extent of biodegradation.

G Start Start: Prepare Microcosms Setup Biotic Flasks: Medium + Inoculum + this compound Start->Setup Control Abiotic (Sterile) Control Flasks: Medium + this compound Start->Control Incubate Incubate all flasks (e.g., 25°C with shaking) Setup->Incubate Control->Incubate Sample Sacrifice Replicate Flasks at Time Intervals (T0, T1, T2...) Incubate->Sample Extract Solvent Extraction of this compound from each flask Sample->Extract Analyze Quantify this compound Concentration via GC-FID Extract->Analyze Calculate Calculate % Biodegradation (Biotic vs. Abiotic Loss) Analyze->Calculate End End: Determine Biodegradation Rate Calculate->End

Caption: Experimental workflow for this compound biodegradation assessment.
Sorption (Batch Equilibrium) Test

Objective: To determine the soil-water partition coefficient (Kd) for this compound. Principle: Soil and a this compound solution are mixed until equilibrium is reached. The decrease in the aqueous concentration of this compound is used to calculate the amount sorbed to the soil. Methodology:

  • Preparation: Prepare a stock solution of this compound in water. Use a range of soil-to-solution ratios or initial this compound concentrations.

  • Equilibration: In sealed vials with minimal headspace, combine a known mass of soil with a known volume of the this compound solution.

  • Mixing: Agitate the vials on a shaker for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the vials to separate the soil from the aqueous phase.

  • Analysis: Carefully remove a sample of the supernatant and analyze for the equilibrium aqueous concentration (Ce) of this compound using GC/FID.

  • Calculation: Calculate the amount of this compound sorbed to the soil (Cs) by mass balance. The partition coefficient (Kd) is the ratio of Cs to Ce.

Signaling Pathways and Mechanisms of Toxicity

The primary toxic mechanism for this compound and similar alkanes is non-specific narcosis.[3] This is not a receptor-mediated process but a physical-toxicological phenomenon.

  • Membrane Disruption: As a lipophilic molecule, this compound partitions into the lipid bilayers of cell membranes in organisms.[3]

  • Altered Function: The presence of this compound molecules within the membrane disrupts its integrity, altering fluidity and impairing the function of embedded proteins, such as ion channels and enzymes.

  • Neurological Effects: In nerve cells, this disruption of membrane function interferes with nerve impulse transmission, leading to the observed narcotic or anesthetic effects. At a systemic level, this manifests as central nervous system depression.[3][4]

G This compound This compound Exposure (Lipophilic Compound) Partition Partitioning into Cellular Lipid Bilayers This compound->Partition Membrane Disruption of Membrane Structure & Fluidity Partition->Membrane Protein Impaired Function of Membrane Proteins (Ion Channels, Receptors) Membrane->Protein Nerve Altered Nerve Impulse Transmission Protein->Nerve Toxicity Systemic Effect: Narcosis / CNS Depression Nerve->Toxicity

Caption: Generalized mechanism of non-specific narcosis by this compound.

Conclusion

The environmental fate of this compound following a spill is dominated by rapid volatilization to the atmosphere and strong sorption to soil organic matter, which significantly limits its mobility and leaching potential. While persistent in soil, this compound is susceptible to microbial biodegradation over time. Its toxicity is relatively low, with the primary mechanism of concern being non-specific narcosis in aquatic organisms and potential central nervous system depression in mammals at high vapor concentrations. Standardized experimental protocols are essential for accurately assessing the risk and potential for remediation at sites contaminated with this compound.

References

Unraveling the Dance of a Decade: A Technical Guide to Decane Hydrocarbon Chain Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C₁₀H₂₂), a simple n-alkane, serves as a fundamental model for understanding the complex and rapid motions inherent in longer hydrocarbon chains. These dynamics, occurring on picosecond to nanosecond timescales, govern the macroscopic properties of a vast array of systems, from fuels and lubricants to the lipid bilayers that form the boundaries of our cells. In the realm of drug development, a deep understanding of these hydrocarbon chain dynamics is paramount for predicting drug permeability, designing effective delivery systems, and elucidating the interactions of therapeutic molecules with biological membranes. This in-depth technical guide provides a survey of the core principles of this compound chain dynamics, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key processes.

Conformational Dynamics: The Building Blocks of Motion

The flexibility of the this compound chain arises from the rotation around its nine central carbon-carbon single bonds. Each of these bonds can exist in a low-energy trans conformation or one of two higher-energy gauche conformations (gauche+ or gauche-). The relative populations of these conformers, and the rates of transition between them, dictate the overall shape and motional properties of the molecule.

Energetics of Conformational States

The energy difference between the trans and gauche states is a critical parameter in determining the conformational landscape of this compound. High-level quantum mechanical calculations and experimental studies have provided valuable insights into these energy differences.

ParameterValue (kcal/mol)MethodReference
Single gauche (t-g) energy0.54 - 0.62Ab initio quantum mechanics[1]
Adjacent gauche (g+g+) energy0.22 - 0.37 (per additional gauche)Ab initio quantum mechanics[1]
"Pentane effect" (g+g-) destabilizationSubstantially higher than 2 x ΔEgRotational Isomeric State (RIS) Model[1]

Note: The energy of an adjacent gauche state of the same sign is roughly half that of an isolated gauche state, indicating a stabilizing interaction. Conversely, adjacent gauche states of opposite signs (the "pentane effect") are highly unfavorable due to steric hindrance.[1]

Conformational Populations

At room temperature, this compound molecules in the liquid phase exist as a dynamic ensemble of various conformers. While the all-trans conformer is the lowest in energy, the population of gauche conformers is significant.

Conformer TypeEstimated Population (%)MethodReference
All-trans~32FTIR Spectroscopy (for n-hexane)[2]
Terminal gauche (TTG)~35Estimation[2]
TGT~18Estimation[2]
Two gauche rotations< 15Estimation[2]
Three gauche rotations< 1Estimation[2]

Note: These populations are estimates for short n-alkanes and can be influenced by the surrounding environment.

Translational and Rotational Dynamics

Beyond internal conformational changes, the entire this compound molecule undergoes translational and rotational diffusion. These motions are crucial for understanding transport properties like viscosity and how this compound, or molecules containing this compound-like chains, move through different media.

Self-Diffusion Coefficient

The self-diffusion coefficient (D) quantifies the translational mobility of a molecule. It is highly dependent on temperature, pressure, and the surrounding medium.

Temperature (K)Pressure (MPa)Self-Diffusion Coefficient (10⁻⁹ m²/s)SolventMethod
303.230Not specifiedMethane + this compound mixtureNMR-PGSE
333.230Not specifiedMethane + this compound mixtureNMR-PGSE
303.240Not specifiedMethane + this compound mixtureNMR-PGSE
333.240Not specifiedMethane + this compound mixtureNMR-PGSE
303.250Not specifiedMethane + this compound mixtureNMR-PGSE
333.250Not specifiedMethane + this compound mixtureNMR-PGSE
293Ambient~1.0 (estimated from n-alkane series)Neat LiquidNMR
313Ambient~1.5 (estimated from n-alkane series)Neat LiquidNMR
313Not specified0.954This compound phase in waterMolecular Dynamics
393Not specified2.142This compound phase in waterMolecular Dynamics

Note: The provided data for methane/decane mixtures did not specify the exact diffusion coefficients but indicated they were measured over the whole concentration range.[3] The values for neat liquid are estimations based on trends for other n-alkanes.[3] The data in water is from a simulation of a two-phase system.[4]

Experimental and Computational Protocols

A variety of sophisticated techniques are employed to probe the dynamics of this compound's hydrocarbon chain.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the motions of atoms and molecules over time.[5]

Protocol for Simulating Liquid this compound with GROMACS:

  • System Preparation:

    • Obtain a starting structure of a single this compound molecule (e.g., from PubChem).

    • Use a molecule builder like Avogadro to add hydrogens and save in a suitable format (e.g., .mol2).

    • Generate a topology for this compound using a force field parameterization server (e.g., CGenFF for CHARMM force fields). This step defines the bonded and non-bonded interactions.

    • Create a simulation box and populate it with a desired number of this compound molecules using gmx insert-molecules.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm (gmx grompp and gmx mdrun) to remove any steric clashes or unfavorable geometries in the initial configuration.

  • Equilibration:

    • Conduct a two-stage equilibration process. First, run a simulation in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

    • Second, run a simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the system density to the correct value. Monitor temperature, pressure, and density for convergence.

  • Production Run:

    • Once the system is equilibrated, perform the production MD simulation for a sufficient length of time to sample the desired dynamic events (e.g., tens to hundreds of nanoseconds).

  • Analysis:

    • Analyze the trajectory to calculate properties such as radial distribution functions, diffusion coefficients (from the mean square displacement), and conformational transitions.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis P1 Obtain this compound Structure P2 Generate Topology (Force Field) P1->P2 P3 Create Simulation Box P2->P3 S1 Energy Minimization P3->S1 S2 NVT Equilibration S1->S2 S3 NPT Equilibration S2->S3 S4 Production MD S3->S4 A1 Calculate Properties (Diffusion, Conformations) S4->A1

Figure 1. A generalized workflow for a molecular dynamics simulation of liquid this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for characterizing the conformational behavior of alkanes in solution.[6][7]

Protocol for Conformational Analysis using 1H NMR:

  • Sample Preparation:

    • Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, hexane-d14). The choice of solvent can influence the conformational equilibrium.[6][7]

  • Data Acquisition:

    • Acquire high-resolution 1H NMR spectra at various temperatures. Temperature control is crucial as conformational equilibria are temperature-dependent.

    • Obtain one-dimensional proton spectra and, if necessary, two-dimensional correlation spectra (e.g., COSY, TOCSY) to aid in peak assignment.

  • Spectral Analysis:

    • Perform a full quantum mechanical analysis of the complex proton spectra. This is necessary because the spectra of even short alkanes are complex due to small chemical shift differences and extensive spin-spin coupling.[6]

    • Extract precise values for the vicinal coupling constants (³JHH).

  • Conformational Population Analysis:

    • Relate the experimentally determined, temperature-dependent coupling constants to the populations of the trans and gauche conformers using appropriate theoretical models (e.g., Karplus-type equations).

    • From the temperature dependence of the conformer populations, determine the enthalpy and entropy differences between the conformers.

NMR_Workflow P1 Prepare this compound Solution P2 Acquire Temperature- Dependent 1H NMR Spectra P1->P2 P3 Perform Quantum Mechanical Spectral Analysis P2->P3 P4 Extract Vicinal Coupling Constants P3->P4 P5 Calculate Conformer Populations P4->P5 P6 Determine Thermodynamic Parameters (ΔH, ΔS) P5->P6 Drug_Membrane_Interaction cluster_membrane Cell Membrane M Lipid Bilayer (Hydrocarbon Core) P Membrane Protein (Drug Target) M->P Modulation of Protein Conformation A Absorption M->A E Efficacy P->E D Drug Molecule D->M Partitioning & Permeation D->P Binding

References

Decane as a Model Compound for Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: Decane (B31447) (n-decane, C₁₀H₂₂), a straight-chain alkane, serves as an invaluable model compound in a multitude of scientific and industrial research domains. Its well-defined physicochemical properties, intermediate chain length, and representative behavior make it an ideal surrogate for studying the complex dynamics of longer-chain alkanes found in fuels, lubricants, and biological systems. This guide provides a comprehensive technical overview of this compound's applications as a model compound, focusing on combustion science, catalysis, and interfacial phenomena. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate advanced research and development.

Physicochemical Properties of this compound

This compound's utility as a model compound is grounded in its well-characterized and reproducible physical and chemical properties. It represents a balance between the more volatile short-chain alkanes and the less volatile, more complex long-chain alkanes.[1][2] Its nonpolar nature and predictable behavior are characteristic of saturated hydrocarbons.[3][4]

Table 1: Key Physicochemical Properties of n-Decane

Property Value Units Reference
Molecular Formula C₁₀H₂₂ - [2][3]
Molar Mass 142.286 g·mol⁻¹ [3]
Density (at 298 K) 0.730 g·mL⁻¹ [3][5]
Boiling Point 447.3 (174.1 °C) K [5]
Melting Point 243.3 (-29.7 °C) K [5]
Flash Point 319 K (46 °C / 115 °F) K [5][6][7]
Autoignition Temp. 410 °F [8]
Heat of Combustion (liquid, 25 °C) -6778.29 kJ·mol⁻¹ [6]
Heat of Vaporization (at 25 °C) 51.42 kJ·mol⁻¹ [6]
Surface Tension (at 298 K) 0.0238 N·m⁻¹ [3]
Dynamic Viscosity (at 25 °C) 0.850 - 0.920 mPa·s [3][6]
Water Solubility Insoluble - [3][9]

| Octanol/Water Partition Coeff. (logP) | 5.01 - 5.802 | - |[5][6] |

Applications in Combustion and Fuel Science

This compound is a cornerstone model fuel for studying the combustion of diesel and jet fuels (like Jet-A), which are complex mixtures of hundreds of hydrocarbons.[10][11] Its combustion characteristics, including ignition delay times and flame speeds, are representative of the paraffin (B1166041) class of hydrocarbons present in these fuels.[10][12]

This compound as a Fuel Surrogate

Researchers use this compound, often in combination with other compounds to represent different hydrocarbon classes (e.g., toluene (B28343) for aromatics), to create simplified surrogate fuels.[13][14] These surrogates allow for the development and validation of detailed chemical kinetic models that can predict combustion behavior under various conditions, which is computationally prohibitive for real fuels.[15][16]

Experimental Combustion Studies

High-pressure shock tubes and rapid compression machines (RCMs) are primary tools for investigating this compound combustion kinetics.[10][11][17] These experiments provide critical data on ignition delay times and species concentration profiles over a wide range of temperatures, pressures, and equivalence ratios.

Table 2: Representative Experimental Conditions for this compound Combustion Studies

Experimental Setup Temperature Range (K) Pressure Range (atm) Equivalence Ratios (φ) Key Measurements Reference
Shock Tube 867 - 1739 19 - 74 0.46 - 2.05 Species Mole Fractions [10][11]
RCM & Shock Tube 610 - 1495 30 Stoichiometric Blends Ignition Delay Times [17]
RCM & Shock Tube 650 - 1500 30 0.5, 1.0, 2.0 Ignition Delay Times [18]
Flow Reactor 750 - 1430 0.008 - 1.0 Pyrolysis Species Mole Fractions [19]

| Laminar Premixed Flames | Flame Dependent | 0.04 (30 Torr) | 0.7, 1.0, 1.8 | Species Mole Fractions |[20] |

Experimental Protocol: Shock Tube Pyrolysis and Oxidation

A common methodology for studying this compound combustion involves a high-pressure single-pulse shock tube.[10][11]

  • Mixture Preparation: A precise mixture of n-decane, an oxidizer (e.g., air), and an inert bath gas (e.g., Argon) is prepared in a mixing tank.

  • Shock Tube Operation: The driven section of the shock tube is filled with the prepared gas mixture to a specific initial pressure. The driver section is filled with a high-pressure driver gas (e.g., Helium).

  • Diaphragm Rupture: The diaphragm separating the two sections is ruptured, generating a primary shock wave that travels through the test gas, compressing and heating it to the desired reaction temperature and pressure.

  • Reaction Initiation: The shock wave reflects off the end wall, further heating and compressing the gas and initiating the pyrolysis or oxidation reaction. The reaction proceeds for a controlled duration (typically 1-3 ms).[10][11]

  • Quenching: An expansion wave, generated by the reflection of the shock wave from the driver section, rapidly cools the reacting mixture, quenching the chemical reactions.

  • Sample Analysis: The reacted gas mixture is collected and analyzed using techniques like gas chromatography and mass spectroscopy (GC-MS) to determine the mole fractions of stable product species.[10][11]

Visualization: Simplified this compound Combustion Pathway

G This compound n-Decane (C₁₀H₂₂) + O₂ Abstraction H-Abstraction This compound->Abstraction Alkyl Decyl Radicals (C₁₀H₂₁•) BetaScission β-Scission Alkyl->BetaScission Decomposition SmallAlkyls Smaller Alkyls (e.g., C₂H₅•, C₃H₇•) BetaScission->SmallAlkyls SmallAlkenes Smaller Alkenes (e.g., Ethene, Propene) BetaScission->SmallAlkenes Intermediates Aldehydes, Ketones, Other Intermediates SmallAlkyls->Intermediates + O₂ SmallAlkenes->Intermediates + O₂ Abstraction->Alkyl Initiation CO_H2O Final Products (CO₂, H₂O) Intermediates->CO_H2O Oxidation

Caption: Simplified reaction pathway for high-temperature this compound combustion.

Applications in Catalysis Research

This compound is frequently used as a model reactant to evaluate the performance of catalysts in cracking and oxidation reactions, which are fundamental to petroleum refining and emissions control.[1][21]

Catalytic Cracking

Catalytic cracking breaks down large hydrocarbons like this compound into smaller, more valuable molecules such as gasoline components and light olefins (e.g., ethene, propene).[22][23] Zeolites (like H-ZSM-5) and metal-supported catalysts are commonly studied using this compound to understand reaction mechanisms and catalyst deactivation.[23][24]

Table 3: Catalyst Systems and Conditions for n-Decane Cracking

Catalyst Support Temperature (°C) Key Findings Reference
H-ZSM-5 Zeolite 500 - 750 Higher conversion and light olefin selectivity compared to thermal cracking.[23] [23]
Pt SiO₂-Al₂O₃ 750 Optimal activity with high conversion (85.5%) due to strong acid sites.[24] [24]

| Pt-Ni (bimetallic) | MoO₃/La-Al₂O₃ | Not specified | Enhanced activity and stability due to synergistic effects between metals.[24] |[24] |

Experimental Protocol: Catalytic Cracking in a Fixed-Bed Reactor
  • Catalyst Preparation: The catalyst (e.g., Pt on an alumina (B75360) support) is prepared, often by wet impregnation, followed by drying and calcination at high temperatures.[25]

  • Reactor Setup: A fixed-bed reactor is loaded with a known amount of the prepared catalyst. The reactor is typically heated by a furnace to the desired reaction temperature (e.g., 470–550°C).[22]

  • Catalyst Activation/Reduction: The catalyst is often pre-treated in situ, for example, by heating in a flow of hydrogen to reduce metal oxides to their active metallic state.

  • Reactant Feed: Liquid n-decane is vaporized and fed into the reactor along with a carrier gas (e.g., N₂).[23]

  • Reaction: The vaporized this compound passes over the hot catalyst bed, where cracking reactions occur.[22]

  • Product Collection: The product stream exiting the reactor is cooled to condense liquid products. Gaseous products are collected separately.

  • Product Analysis: Both liquid and gas phases are analyzed. Gas chromatography (GC) is used to separate and quantify the different hydrocarbon products, allowing for the calculation of this compound conversion and selectivity towards specific products like ethylene (B1197577) and propylene.[23]

Visualization: Catalytic Cracking Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction Stage cluster_analysis Product Analysis p1 Synthesis (e.g., Impregnation) p2 Drying & Calcination p1->p2 r1 Load Catalyst into Reactor p2->r1 r2 Heat to Rxn Temp (e.g., 600°C) r1->r2 r3 Feed Vaporized This compound + Carrier Gas r2->r3 a1 Condense Liquids r3->a1 a2 Collect Gases r3->a2 a3 Analyze via GC-MS a1->a3 a2->a3 a4 Calculate Conversion & Selectivity a3->a4

Caption: General workflow for a this compound catalytic cracking experiment.

Applications in Surfactant and Interfacial Science

In fields like enhanced oil recovery, cosmetics, and drug delivery, this compound is a standard model for the "oil" phase in studies of emulsions and microemulsions.[26][27] Its nonpolar, hydrophobic nature makes it perfect for investigating the behavior of surfactants at the oil-water interface.

Interfacial Tension Studies

Surfactants are designed to lower the interfacial tension (IFT) between oil and water, promoting mixing and stability.[28] this compound provides a clean, well-defined, nonpolar phase for quantifying the effectiveness of different surfactant formulations under various conditions (e.g., temperature, pressure, salinity).[29][30]

Table 4: Interfacial Tension (IFT) of this compound-Water Systems with Surfactants

System Conditions IFT (mN/m) Key Observation Reference
This compound / Water No NaCl, No Surfactant 46.17 Baseline IFT is high. [30]
This compound / Water / Surfactant No NaCl 0.241 Surfactant dramatically lowers IFT. [30]
This compound / Water / SDS 443 K, 20 MPa 16.5 IFT is reduced by surfactant. [31][32]
This compound / Water / SDS / CO₂ 443 K, 20 MPa 11.5 CO₂ further reduces IFT. [31][32]

| this compound / Water / SDS / CH₄ | 443 K, 20 MPa | 13.7 | Methane has less effect on IFT than CO₂. |[31][32] |

Experimental Protocol: Interfacial Tension Measurement (Spinning Drop Tensiometer)
  • Sample Preparation: Prepare the aqueous phase (e.g., brine) and the oil phase (this compound). The surfactant can be dissolved in either phase, depending on its solubility.

  • Apparatus Setup: A spinning drop tensiometer is used. This device has a horizontal capillary tube that is filled with the denser phase (typically the aqueous solution).

  • Droplet Injection: A small droplet of the less dense phase (this compound) is injected into the capillary.

  • Rotation: The capillary is rotated at high speed. Centrifugal force elongates the this compound droplet along the axis of rotation, while interfacial tension works to keep it spherical.

  • Equilibrium and Measurement: At a constant rotational speed, the droplet reaches an equilibrium shape. The length and diameter of the elongated droplet are measured using a camera and analysis software.

  • IFT Calculation: The IFT is calculated from the droplet dimensions, the rotational speed, and the density difference between the two phases using the Vonnegut equation. This process is repeated under different temperatures, pressures, or chemical concentrations to map the system's behavior.[28]

Visualization: Role of this compound in a Surfactant-Stabilized Emulsion

G cluster_oil Oil Phase (this compound) cluster_water Aqueous Phase d1 s1 d2 d3 s2 d4 d5 s3 d6 d7 s4 d8 w1 w2 w3 w4 w5 w6 w7 w8 Interface Oil-Water Interface Tails Hydrophobic Tails (in this compound) Tails->s2 Heads Hydrophilic Heads (in Water) Heads->s3

Caption: Surfactant molecules at a this compound-water interface.

Conclusion

N-decane's role as a model compound is critical for advancing fundamental and applied science. Its structural simplicity, well-documented properties, and representative behavior of the alkane class allow researchers to deconstruct complex phenomena in combustion, catalysis, and interfacial science.[1][5] By providing a consistent and reliable baseline, this compound facilitates the development of predictive models, the screening of novel materials, and a deeper understanding of hydrocarbon chemistry, ultimately accelerating innovation across multiple disciplines.

References

n-Decane: A Comprehensive Technical Guide to CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for n-decane. The following sections present critical data, experimental protocols derived from safety information, and a logical workflow for safe handling to support researchers and professionals in laboratory and drug development settings.

Chemical Identification and Physical Properties

n-Decane is a straight-chain alkane with the chemical formula C₁₀H₂₂. It is a colorless liquid and a component of gasoline and kerosene.[1][2]

CAS Number: 124-18-5[3][4]

The following table summarizes the key physical and chemical properties of n-decane.

PropertyValueSource
Molecular Weight142.28 g/mol [5]
AppearanceColorless liquid[2][5]
OdorGasoline-like[2]
Density0.73 g/cm³ at 20°C[4]
Melting Point-30 °C[1]
Boiling Point174 °C[1]
Flash Point46 °C (115 °F) - Closed Cup[6]
Autoignition Temperature210 °C (410 °F)[6]
Solubility in WaterInsoluble[1][5]
Vapor Pressure1 mm Hg at 16.5 °C[1]
Vapor Density4.9 (Air = 1)[1]

Safety and Hazard Information

n-Decane is a flammable liquid and presents an aspiration hazard.[7] Repeated exposure may cause skin dryness or cracking.[8]

Hazard Classification
Hazard CategoryClassificationSource
Flammable LiquidsCategory 3[7]
Aspiration HazardCategory 1[7]
Skin IrritationRepeated exposure may cause dryness or cracking[8]
Exposure Limits and Toxicity Data
ParameterValueSpeciesSource
LD₅₀ (Oral)>5000 mg/kgRat[4]
LD₅₀ (Dermal)≥3160 mg/kgRabbit[4]
LC₅₀ (Inhalation)72300 mg/m³ (2 hours)Mouse[6]
Explosive Limits0.8 - 5.4 %[6]

Experimental Protocols for Safe Handling

The following protocols are derived from standard safety data sheets and should be implemented when working with n-decane.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[9]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[10] Avoid inhalation of vapor or mist.[10] Keep away from sources of ignition, including open flames, hot surfaces, and sparks. Use only non-sparking tools. Take precautionary measures against static discharge.

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Store away from oxidizing agents.[1]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs. Call a physician or poison control center immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling of n-Decane

The following diagram illustrates the key decision-making and action steps for the safe handling of n-decane in a laboratory setting.

n_decane_safety_workflow start Start: Handling n-Decane assess_hazards Assess Hazards - Flammable Liquid - Aspiration Hazard - Skin Irritant start->assess_hazards ppe Wear Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess_hazards->ppe Hazards Identified handling_procedures Follow Safe Handling Procedures - Use in a well-ventilated area - Ground equipment - Avoid ignition sources ppe->handling_procedures storage Store Properly - Cool, dry, well-ventilated area - Tightly closed container - Away from incompatibles handling_procedures->storage spill_emergency Emergency: Spill or Exposure handling_procedures->spill_emergency If spill/exposure occurs waste_disposal Dispose of Waste Properly - Follow institutional and  local regulations storage->waste_disposal spill_response Spill Response - Evacuate area - Eliminate ignition sources - Absorb with inert material spill_emergency->spill_response Spill exposure_response Exposure Response - Follow First Aid Measures - Seek medical attention spill_emergency->exposure_response Exposure spill_response->waste_disposal end End of Procedure exposure_response->end waste_disposal->end

n-Decane Safe Handling Workflow

References

An In-depth Technical Guide to the Polarity and Intermolecular Forces of Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of n-decane (C₁₀H₂₂), focusing on its molecular polarity and the nature of its intermolecular forces. Understanding these fundamental properties is critical for its application as a nonpolar solvent, a component in fuel surrogates, and a model compound in various physicochemical studies relevant to pharmaceutical and materials science.

Molecular Structure and Polarity

Decane (B31447) is a straight-chain saturated hydrocarbon, or alkane, with the chemical formula C₁₀H₂₂.[1][2][3] Its structure consists of a ten-carbon backbone with all carbon atoms exhibiting sp³ hybridization and tetrahedral geometry.[4] The molecule adopts a flexible, zig-zag conformation.[4]

The polarity of a molecule is determined by the vector sum of its individual bond dipoles, which arise from differences in electronegativity between bonded atoms.

  • Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) Bonds: The electronegativity difference between carbon (≈2.55) and hydrogen (≈2.20) is minimal, resulting in C-H bonds having very low polarity. C-C bonds are perfectly nonpolar as they connect identical atoms.

  • Molecular Symmetry and Dipole Moment: Due to the highly symmetrical and linear nature of the n-decane molecule, the small bond dipoles of the numerous C-H bonds effectively cancel each other out.[5] This results in a negligible net molecular dipole moment.[4][5] Experimental measurements confirm this, with this compound exhibiting a very small dipole moment of approximately 0.07 Debye.[4][6] Consequently, this compound is classified as a nonpolar molecule.[1][7][8][9]

Intermolecular Forces (IMFs)

The physical properties of this compound, such as its state as a liquid at room temperature and its boiling point, are dictated by the attractive forces between its molecules.[10] As a nonpolar substance, the predominant intermolecular forces are London dispersion forces.[4][11]

London Dispersion Forces (LDFs): LDFs are the weakest type of van der Waals force and are present in all molecules, whether polar or nonpolar.[12][13] They originate from temporary, instantaneous dipoles that arise from the random, unsymmetrical distribution of electrons within the electron cloud of a molecule.[13][14] This transient dipole in one molecule can then induce a corresponding temporary dipole in an adjacent molecule, leading to a weak electrostatic attraction.[13]

The strength of LDFs is influenced by two main factors:

  • Molecular Size and Electron Count: this compound is a significantly larger molecule than lower alkanes like methane (B114726) or ethane (B1197151).[14] With a molecular formula of C₁₀H₂₂, it possesses a large number of electrons (82). The greater the number of electrons, the more polarizable the electron cloud, leading to the formation of more significant instantaneous dipoles and thus stronger LDFs.[14][15]

  • Molecular Surface Area: The elongated, linear shape of n-decane provides a large surface area for intermolecular contact.[10][14] This allows for more extensive interaction between adjacent molecules, maximizing the cumulative effect of the dispersion forces.[10][11] This contrasts with branched isomers of this compound, which are more compact and have a smaller surface area, resulting in weaker LDFs and consequently lower boiling points.[8][16]

These relatively strong LDFs are the reason this compound has a much higher boiling point (174.1°C) compared to smaller alkanes like ethane (-88.6°C) and requires more energy to transition from a liquid to a gaseous state.[7][14]

Quantitative Data Summary

The following table summarizes key quantitative properties of n-decane related to its polarity and intermolecular forces.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂[1][2]
Molar Mass 142.28 g/mol [7][17]
Boiling Point 174.1 °C[1][2][7]
Melting Point -29.7 °C[4][7]
Density 0.730 g/mL (at 20°C)[1]
Dipole Moment ≈ 0.07 D[4][6]
Dielectric Constant 2.0 (at 20°C)[18][19]
Surface Tension 0.0238 N/m[1][4]
Water Solubility Insoluble (0.00005 g/L)[7][17][20]
logP (Octanol-Water) 5.01 - 5.802[1][4][17]

Experimental Protocols

The characterization of this compound's properties involves several key experimental techniques.

4.1 Measurement of Dielectric Constant The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is a direct indicator of its polarity.[18]

  • Methodology: A common method involves using a capacitance meter or an impedance analyzer. The liquid this compound sample is placed between the two parallel plates of a capacitor. The capacitance of this setup (C_sample) is measured. The capacitance of the empty cell (C_air) is also measured. The dielectric constant (ε) is then calculated as the ratio of the capacitance of the capacitor with the sample to the capacitance with a vacuum (or air, as a close approximation).

    • Formula: ε = C_sample / C_air

4.2 Determination of Molecular Structure and Purity Confirming the structure and purity of the this compound sample is crucial for accurate property measurement. Gas chromatography and spectroscopic methods are standard.

  • Gas Chromatography (GC):

    • Methodology: GC is the primary method for identifying and quantifying this compound.[4] A small volume of the liquid sample is injected into the instrument, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample through a long, thin column containing a stationary phase. Because this compound is nonpolar, it interacts weakly with common nonpolar stationary phases (like polydimethylsiloxane), and its retention time is used for identification. Retention indices of approximately 1000 are characteristic on nonpolar columns.[4] Purity is assessed by the presence of a single peak.

    • Detection: A Mass Spectrometer (MS) is often coupled to the GC (GC-MS). It provides definitive identification by showing the molecular ion at m/z 142 and a characteristic fragmentation pattern.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Methodology: An infrared beam is passed through the this compound sample. The instrument measures the absorption of IR radiation at various frequencies, which correspond to the vibrational frequencies of the chemical bonds. For this compound, this confirms the presence of C-H bonds through characteristic stretching vibrations (2800-3000 cm⁻¹) and bending vibrations (1350-1470 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: ¹H NMR spectroscopy provides detailed structural information. The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum shows distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The integration ratio of these signals (6:16 for CH₃:CH₂ protons) confirms the n-decane structure.[4]

Visualizations

The following diagrams illustrate the relationships governing this compound's properties and a typical experimental workflow for its characterization.

G cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_phys_props Macroscopic Physical Properties C10H22 This compound (C₁₀H₂₂) Chain Long Carbon Chain (10 Carbons) C10H22->Chain Shape Linear Shape (Large Surface Area) C10H22->Shape Electrons High Electron Count (Polarizability) C10H22->Electrons LDF Strong London Dispersion Forces Chain->LDF determine strength of Shape->LDF determine strength of Electrons->LDF determine strength of BoilingPoint High Boiling Point (174.1 °C) LDF->BoilingPoint directly influences Viscosity Liquid at STP LDF->Viscosity directly influences Solubility Nonpolar Solvent (Insoluble in Water) LDF->Solubility directly influences

Caption: Logical relationship between this compound's molecular structure and its physical properties.

G cluster_analysis Purity & Structural Analysis cluster_phys_measure Physicochemical Property Measurement start Obtain this compound Sample purify Purification (e.g., Distillation) start->purify gcms GC-MS Analysis (Purity, MW=142) purify->gcms Characterize ftir FTIR Spectroscopy (Confirm C-H bonds) purify->ftir Characterize nmr NMR Spectroscopy (Confirm CH₃:CH₂ ratio) purify->nmr Characterize bp Boiling Point Determination purify->bp Measure density Density Measurement purify->density Measure dielectric Dielectric Constant Measurement purify->dielectric Measure report Compile Data Report gcms->report ftir->report nmr->report bp->report density->report dielectric->report

Caption: Simplified experimental workflow for the characterization of liquid this compound.

References

An In-depth Technical Guide to the Vapor Pressure-Temperature Relationship of n-Decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics of n-decane as a function of temperature. The following sections present tabulated quantitative data, detailed experimental protocols for vapor pressure determination, and a visualization of the thermodynamic relationship, intended to serve as a valuable resource for scientific and research applications.

Data Presentation: Vapor Pressure and Antoine Equation Parameters

The vapor pressure of n-decane, a critical parameter in many scientific and industrial processes, has been determined through various experimental methods. The data presented below is compiled from several reputable sources.

Tabulated Vapor Pressure Data for n-Decane

The following table summarizes experimentally determined vapor pressure values for n-decane at various temperatures.

Temperature (K)Temperature (°C)Vapor Pressure (kPa)Vapor Pressure (mmHg)
298.1525.00.171.275
323.1550.01.339.976
348.1575.04.533.75
373.15100.012.090.0
398.15125.028.0210.0
423.15150.058.0435.0
447.15174.0101.325760.0

Note: Data is compiled and interpolated from various sources for illustrative purposes.

Antoine Equation Parameters for n-Decane

The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure components. The equation is given as:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are component-specific constants.

The following table lists Antoine equation parameters for n-decane from various sources. It is crucial to use the parameters only within their specified temperature range and with the correct units for pressure and temperature.

SourceABCTemperature Range (K)Pressure UnitsTemperature Units
NIST WebBook[1][2]4.078571501.268-64.932367.63 to 448.27barK
My Engineering Tools[3]6.963751508.75195.374331.15 to 476.15mmHg°C
ResearchGate[4]6.963751508.75195.374331.15 to 476.15mmHg°C

Experimental Protocols

The determination of vapor pressure is a fundamental experimental procedure in physical chemistry and chemical engineering. Two common methods for measuring the vapor pressure of a liquid like n-decane are the static method using an isoteniscope and the dynamic method of ebulliometry.

Static Method: Isoteniscope (ASTM D2879)

The isoteniscope method is a precise static technique for determining the vapor pressure of a liquid by balancing the vapor pressure of the sample against a known pressure of an inert gas.[1][3][5][6][7]

Apparatus:

  • Isoteniscope: A glass apparatus consisting of a sample bulb, a small U-tube manometer, and an arm for connection to a pressure/vacuum system.

  • Constant Temperature Bath: A bath capable of maintaining a stable temperature to within ±0.1°C.

  • Pressure Measurement System: A calibrated manometer or a digital pressure transducer.

  • Vacuum Pump: For degassing the sample.

  • Inert Gas Source: Typically nitrogen, for pressure balancing.

Procedure:

  • Sample Preparation: The n-decane sample is introduced into the isoteniscope bulb.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with the vacuum pump, and then thawing the sample. This cycle is repeated until no more gas is evolved upon thawing.

  • Measurement:

    • The isoteniscope is placed in the constant temperature bath set to the desired temperature.

    • The system is allowed to reach thermal equilibrium.

    • Inert gas is slowly introduced into the system to balance the pressure in the U-tube of the isoteniscope, such that the liquid levels in both arms of the U-tube are equal.

    • The pressure of the inert gas, which is equal to the vapor pressure of the sample at that temperature, is then measured using the external manometer or pressure transducer.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure versus temperature curve.

Dynamic Method: Ebulliometry

Ebulliometry involves measuring the boiling point of a liquid at a controlled pressure.

Apparatus:

  • Ebulliometer: An apparatus designed to measure the boiling point of a liquid accurately. It typically consists of a boiling flask, a condenser, and a temperature sensor placed in the vapor-liquid equilibrium zone.

  • Pressure Control System: A system to maintain a constant pressure within the ebulliometer.

  • Heating Mantle: To heat the liquid in the boiling flask.

  • Calibrated Temperature Sensor: A high-precision thermometer or thermocouple.

Procedure:

  • Sample Introduction: The n-decane sample is placed in the boiling flask of the ebulliometer.

  • Pressure Setting: The pressure inside the apparatus is set and maintained at a desired value using the pressure control system.

  • Heating: The sample is heated to its boiling point under the set pressure.

  • Equilibrium Measurement: The temperature at which the liquid and vapor phases are in equilibrium (i.e., the boiling point at that pressure) is carefully measured.

  • Data Collection: The procedure is repeated for a range of pressures to obtain a series of corresponding boiling points.

Mandatory Visualization

The following diagram illustrates the fundamental relationship between temperature and the vapor pressure of a pure substance like n-decane, leading to a phase change.

VaporPressureCurve cluster_liquid Liquid Phase cluster_vapor Vapor Phase cluster_phase_change Phase Transition T1 Low Temperature P1 Low Vapor Pressure T1->P1 results in T2 Medium Temperature P2 Medium Vapor Pressure T2->P2 results in T3 High Temperature P3 High Vapor Pressure T3->P3 results in Boiling Boiling Point T3->Boiling at P3->Boiling reaches

References

Methodological & Application

Application Notes and Protocols for the Use of Decane as a Nonpolar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C₁₀H₂₂) is a linear-chain alkane that serves as a nonpolar, high-boiling-point solvent for various applications in chemical synthesis.[1][2] Its chemical inertness and stability at elevated temperatures make it a suitable medium for reactions involving nonpolar reactants or requiring significant thermal energy.[1] As a non-coordinating, aprotic solvent, it is particularly useful for processes where solvent participation is undesirable. This document provides detailed application notes, experimental protocols, and safety information regarding the use of this compound in synthetic chemistry.

This compound is a colorless, flammable liquid with an odor similar to gasoline.[3][4] It is insoluble in water but soluble in other nonpolar organic solvents.[2][3] Its lack of polarity makes it an excellent choice for dissolving hydrophobic compounds, oils, and fats.[1]

Physicochemical Properties of n-Decane

A summary of key quantitative data for n-decane is presented in Table 1.

PropertyValueCitations
Molecular Formula C₁₀H₂₂[1][2]
Molar Mass 142.28 g·mol⁻¹[2][3]
Appearance Colorless liquid[3][4]
Density 0.730 g·mL⁻¹ (at 20 °C)[2][5]
Melting Point -29.7 °C[3]
Boiling Point 174.1 °C[1][3]
Flash Point 46 °C (115 °F)[3][4]
Solubility in Water Insoluble (0.083 mg/L at 25 °C)[4][5]
Refractive Index (n²⁰/D) 1.411[6][7]

Application Note 1: High-Temperature Synthesis of Nanoparticles

This compound and its long-chain alcohol derivative, 1-decanol (B1670082), are effective solvents for the high-temperature synthesis of metal and metal oxide nanoparticles. Their high boiling points allow for the necessary thermal energy to drive the decomposition of organometallic precursors and facilitate the crystallization of nanoparticles.[1] The non-coordinating nature of this compound ensures that the solvent does not interfere with the capping agents that control particle growth and stability.

Protocol: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol describes the thermal decomposition of an iron-oleate complex to form monodisperse Fe₃O₄ nanoparticles. Here, 1-decanol is used as the high-boiling-point solvent, illustrating a common application for long-chain hydrocarbons and their derivatives in nanomaterial synthesis.[1]

Materials:

Procedure:

  • Preparation of Iron-Oleate Complex:

    • Dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, distilled water, and hexane.

    • Heat the mixture to 70 °C and stir for four hours.

    • After the reaction, the upper organic layer containing the iron-oleate complex is washed with distilled water to remove sodium chloride.

    • The hexane is evaporated to yield the iron-oleate complex as a waxy solid.

  • Synthesis of Fe₃O₄ Nanoparticles:

    • In a three-neck flask equipped with a condenser and a thermocouple, combine the iron-oleate complex, 1-decanol, and oleic acid.

    • Heat the mixture to 320 °C under a nitrogen atmosphere with vigorous stirring.

    • Maintain the reaction temperature for 30 minutes. The solution will turn from brown to black, indicating nanoparticle formation.[1]

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Add excess ethanol to the cooled mixture to precipitate the Fe₃O₄ nanoparticles.

    • Separate the nanoparticles by centrifugation.

    • Wash the collected nanoparticles multiple times with ethanol to remove residual oleic acid and solvent.

    • Redisperse the final product in a nonpolar solvent such as hexane or toluene (B28343) for storage.

Quantitative Data for Nanoparticle Synthesis
ParameterValue / Conditions
Reactants Iron-oleate complex, Oleic acid
Solvent 1-Decanol
Reaction Temperature 320 °C
Reaction Time 30 minutes
Atmosphere Nitrogen
Precipitating Agent Ethanol
Final Product Fe₃O₄ Nanoparticles

Experimental Workflow for Fe₃O₄ Nanoparticle Synthesis

G Workflow for Fe₃O₄ Nanoparticle Synthesis cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Nanoparticle Synthesis cluster_2 Step 3: Isolation & Purification A Mix FeCl₃·6H₂O, Sodium Oleate, Ethanol, Water, Hexane B Heat at 70°C for 4h A->B C Wash Organic Layer B->C D Evaporate Hexane C->D E Iron-Oleate Complex (Waxy Solid) D->E F Combine Iron-Oleate Complex, 1-Decanol, Oleic Acid E->F Use in Synthesis G Heat to 320°C under N₂ F->G H Maintain for 30 min G->H I Cool to Room Temperature H->I J Add Ethanol to Precipitate I->J Begin Isolation K Centrifuge to Separate J->K L Wash with Ethanol K->L M Redisperse in Hexane L->M N Fe₃O₄ Nanoparticles M->N Final Product

Caption: Workflow for Fe₃O₄ Nanoparticle Synthesis.

Application Note 2: Use in Organometallic Chemistry

Hydrocarbon solvents like this compound are suitable for certain organometallic reactions, particularly when a non-coordinating medium is required.[6] However, for the most common organometallic reagents, such as Grignard and organolithium reagents, this compound is not an appropriate solvent.

Limitations: Grignard and Organolithium Reagent Synthesis

The formation and stabilization of Grignard (R-MgX) and organolithium (R-Li) reagents require a coordinating aprotic solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF).[3][8] The lone pairs on the ether's oxygen atom solvate and stabilize the magnesium center of the Grignard reagent, preventing aggregation and maintaining its reactivity.

In a non-coordinating solvent like this compound, the Grignard reagent is poorly solvated, leading to precipitation and a significant loss of nucleophilicity. Furthermore, the initial reaction between the alkyl halide and magnesium metal is often difficult to initiate without a coordinating solvent.[8] Therefore, alkanes are generally unsuitable for the preparation and use of these critical reagents.

Logical Relationship: Solvent Choice for Grignard Reagents

G Solvent Choice Logic for Grignard Reagent Reagent Grignard Reagent (R-Mg-X) Requirement Requires Solvation of Mg Center for Stability & Reactivity Reagent->Requirement This compound This compound (Alkane) Requirement->this compound Test Solvent Ether Ether (e.g., THF) Requirement->Ether Test Solvent DecaneProp Non-coordinating No Lone Pairs This compound->DecaneProp EtherProp Coordinating Oxygen Lone Pairs Ether->EtherProp DecaneOutcome Poor Solvation Precipitation Low Reactivity DecaneProp->DecaneOutcome Leads to EtherOutcome Good Solvation Stable Reagent High Reactivity EtherProp->EtherOutcome Leads to

Caption: Solvent Choice Logic for Grignard Reagents.

Application Note 3: Suitability for Common Cross-Coupling and Olefination Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[5][9] The reaction is typically performed in a variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often with the addition of water.[5] A base is essential for the activation of the organoboron species.[10]

While an aromatic hydrocarbon like toluene is a common solvent, the complete substitution with a long-chain alkane like this compound is not typical. The solubility of the palladium catalyst, ligands, and base can be limited in highly nonpolar alkanes, potentially leading to poor reaction efficiency.

Wittig Reaction

The Wittig reaction converts aldehydes or ketones to alkenes using a phosphorus ylide.[7] The choice of solvent depends on the stability of the ylide. Unstabilized ylides are often generated and used in non-polar, aprotic solvents like THF or diethyl ether.[11] While a solvent-free Wittig reaction is possible, using a liquid aldehyde as a "pseudo-solvent," this compound is not a standard choice for this transformation.[12] The polarity of the solvent can influence the stereochemical outcome (E/Z ratio) of the reaction, and this compound's extreme non-polarity would make it an unconventional medium.[11]

General Protocol for High-Temperature Synthesis in this compound

The primary advantage of this compound as a solvent is its high boiling point and chemical inertness.[1] It is best suited for reactions between nonpolar reagents that require high temperatures and where the solvent should not coordinate to any reactant, intermediate, or catalyst. An example would be a high-temperature intramolecular cyclization or rearrangement of a nonpolar substrate.

Disclaimer: The following is a generalized protocol and should be adapted for specific substrates and reactions.

Materials & Equipment:

  • High-quality, dry n-decane

  • Reactants (must be soluble in this compound)

  • Three-neck flask, condenser, thermocouple, and nitrogen/argon inlet

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • Setup:

    • Assemble and flame-dry all glassware to ensure anhydrous conditions.

    • Charge the reaction flask with the nonpolar reactant(s) and a magnetic stir bar.

    • Add a sufficient volume of dry this compound to dissolve the reactants and allow for effective stirring.

    • Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 150-170 °C) under a positive pressure of inert gas.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS by sampling the reaction mixture).

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Workup and Purification:

    • Option A (Product precipitates on cooling): If the product is a solid with low solubility in cold this compound, it may precipitate upon cooling. Collect the solid by filtration and wash with a cold, low-boiling alkane (e.g., hexane) to remove residual this compound.

    • Option B (Product remains in solution):

      • Dilute the reaction mixture with a lower-boiling solvent (e.g., hexane) to reduce viscosity.

      • Wash the organic solution with water or an appropriate aqueous solution to remove any polar byproducts. Note: Emulsion formation is possible and may require careful separation or the addition of brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

      • Remove the solvent via rotary evaporation. Due to this compound's high boiling point, this may require high vacuum and elevated temperatures.

      • Purify the crude product by column chromatography, recrystallization, or distillation.

General Experimental Workflow in this compound

G General Workflow for High-Temperature Rxn in this compound cluster_workup Workup Options A Assemble & Flame-Dry Glassware B Add Reactants & this compound A->B C Purge with Inert Gas (N₂/Ar) B->C D Heat to Target Temp (e.g., 150-170°C) C->D E Monitor Reaction (TLC/GC) D->E F Cool to Room Temperature E->F G Workup & Purification F->G H Option A: Precipitation -> Filtration G->H If product is solid I Option B: Aqueous Wash -> Dry -> Evaporate G->I If product is soluble J Purified Product H->J I->J

Caption: General Workflow for High-Temperature Rxn in this compound.

Safety, Handling, and Purification

Safety and Handling Summary

This compound is a flammable liquid and poses an aspiration hazard if swallowed.[9][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

HazardPrecautionCitations
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use spark-proof tools.[9][11][12]
Aspiration Toxicity May be fatal if swallowed and enters airways. Do NOT induce vomiting. Seek immediate medical attention if ingested.[9][11]
Skin Contact Repeated exposure may cause skin dryness or cracking. Wear protective gloves.[9][12]
Inhalation High concentrations of vapor may cause dizziness and central nervous system depression. Use in a well-ventilated area or fume hood.[4][12]
Storage Store in a cool, well-ventilated place in a tightly closed container. Recommended storage temperature: 15–25 °C.[5]
Purification Protocol

For syntheses requiring high-purity, anhydrous solvent, commercial this compound can be purified using the following procedure.[6]

  • Shake the this compound with concentrated sulfuric acid to remove unsaturated impurities.

  • Wash successively with water, aqueous sodium bicarbonate (NaHCO₃), and again with water.

  • Dry the this compound over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • For rigorous drying, reflux the this compound over metallic sodium (Na) under an inert atmosphere.

  • Distill the purified this compound under an inert atmosphere, collecting the fraction boiling at 174 °C.

  • Alternatively, pass through a column of activated silica (B1680970) gel or alumina.[6]

References

Application Notes and Protocols for High-Temperature Organic Reactions in Decane Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting various high-temperature organic reactions using decane (B31447) as a non-polar solvent. This compound's high boiling point (approximately 174°C), chemical stability, and non-polar nature make it an excellent medium for a range of synthetic applications where elevated temperatures are necessary to overcome activation energy barriers.[1]

Catalytic Cracking of Hydrocarbons

Application Note:

Catalytic cracking is a fundamental process in the petrochemical industry used to break down large hydrocarbon molecules into smaller, more valuable ones, such as alkanes and alkenes.[2][3] this compound can serve as a model compound for studying the cracking of long-chain alkanes or as the reaction medium itself. High temperatures are employed to induce thermal decomposition, while a catalyst is used to increase the reaction rate and selectivity towards desired products.[4][5] The use of catalysts like H-ZSM-5 or aluminum oxide (Al₂O₃) can significantly enhance the conversion and selectivity towards light olefins, especially at temperatures below 600°C, compared to thermal cracking alone.[6]

Experimental Protocol: Catalytic Cracking of this compound

Objective: To produce smaller alkanes and alkenes from this compound via catalytic cracking.

Materials:

  • n-Decane (C₁₀H₂₂)

  • H-ZSM-5 zeolite or Aluminum Oxide (Al₂O₃) catalyst

  • High-temperature steel chamber or tube furnace

  • Gas chromatography-mass spectrometry (GC-MS) equipment for product analysis

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place the catalyst (e.g., H-ZSM-5) into the steel reaction chamber.

  • Heat the chamber to the desired reaction temperature (e.g., 500-750°C) under a flow of inert gas to prevent combustion.[2][4]

  • Introduce vaporized this compound into the pre-heated chamber, allowing it to pass over the catalyst.

  • The reaction products, which will be in the gaseous state, are then cooled to separate condensable liquids from non-condensable gases.

  • Analyze the resulting mixture of smaller alkanes and alkenes using GC-MS to determine the product distribution and conversion rate.

Quantitative Data:

ParameterThermal CrackingCatalytic Cracking (H-ZSM-5)
Temperature Range (°C) > 600[6]500 - 600[3][6]
Pressure High (up to 70 atm)[4]Moderately Low[3]
Typical Products Methane, Ethane, smaller alkanes and alkenes[6]C₅-C₁₀ hydrocarbons, high proportion of alkenes[3][6]
Conversion of this compound at 750°C ~45-54%[6]Significantly higher than thermal cracking[6]
Selectivity Low for light olefins[6]High for light olefins[6]

Logical Workflow for Catalytic Cracking:

A Vaporize this compound B Pass over Heated Catalyst (e.g., H-ZSM-5, Al₂O₃) in an inert atmosphere A->B C Cracking Reaction Occurs B->C D Cool Reaction Products C->D E Separate Liquid and Gaseous Products D->E F Analyze Products (GC-MS) E->F

Caption: Workflow for the catalytic cracking of this compound.

Synthesis of Cadmium Selenide (B1212193) (CdSe) Quantum Dots

Application Note:

This compound is a suitable high-boiling point, non-polar solvent for the synthesis of semiconductor nanocrystals, such as cadmium selenide (CdSe) quantum dots.[7] The synthesis typically involves the high-temperature thermal decomposition of organometallic precursors.[7][8] The size of the quantum dots, which determines their fluorescent properties, can be controlled by varying the reaction time and temperature.[9] While solvents like 1-octadecene (B91540) are commonly used for higher temperatures, this compound is effective for syntheses requiring temperatures up to its boiling point of 174°C. For reactions requiring higher temperatures, the synthesis can be conducted in a pressurized reactor.

Experimental Protocol: Synthesis of CdSe Quantum Dots in this compound

Objective: To synthesize CdSe quantum dots via thermal decomposition of precursors in a this compound medium.

Materials:

Procedure:

  • Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and this compound. Heat the mixture to ~150°C under an inert atmosphere until the solution becomes clear, indicating the formation of cadmium oleate.

  • Selenium Precursor Preparation: In a separate flask, dissolve selenium powder in TOP to form a trioctylphosphine selenide (TOPSe) solution. This may require gentle heating.[9]

  • Nanoparticle Nucleation and Growth: Heat the cadmium precursor solution to the desired reaction temperature (e.g., 160-170°C).

  • Rapidly inject the TOPSe solution into the hot cadmium precursor solution. The color of the solution will change, indicating the formation of CdSe nanocrystals.[9]

  • Allow the reaction to proceed for a controlled amount of time (1-10 minutes) to allow for particle growth. The size of the quantum dots is dependent on the growth time.[7]

  • To stop the reaction, quickly cool the flask in a water bath.

  • Purification: Add toluene to the cooled solution, followed by methanol to precipitate the CdSe quantum dots. Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dot pellet in toluene.[7]

Quantitative Data:

ParameterValue
Reaction Temperature 160-170 °C (in this compound)
Cadmium Oxide 13 mg (representative)[9]
Oleic Acid 0.6 mL (representative)[9]
This compound 10 mL
Selenium Powder 30 mg (in TOP) (representative)[9]
Trioctylphosphine (TOP) 0.4 mL (representative)[9]
Growth Time 1-10 minutes[7]
Expected Product CdSe Quantum Dots with size-dependent fluorescence

Signaling Pathway for Quantum Dot Formation:

cluster_precursors Precursor Formation cluster_reaction Nanoparticle Formation CdO + Oleic Acid CdO + Oleic Acid Cadmium Oleate Cadmium Oleate CdO + Oleic Acid->Cadmium Oleate Heat in this compound Selenium + TOP Selenium + TOP TOPSe TOPSe Selenium + TOP->TOPSe Dissolve Injection High-Temp Injection TOPSe->Injection Nucleation Nucleation Injection->Nucleation Particle Growth Particle Growth Nucleation->Particle Growth Controlled Time CdSe Quantum Dots CdSe Quantum Dots Particle Growth->CdSe Quantum Dots

Caption: Formation pathway of CdSe quantum dots.

Suzuki-Miyaura Cross-Coupling Reaction

Application Note:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10][11] The use of a this compound-based catalytic system has been shown to be effective, offering benefits such as improved tolerance to air and moisture.[12] this compound's non-polar nature and high boiling point allow the reaction to be carried out at elevated temperatures, which can increase reaction rates and yields, particularly for less reactive substrates.[13] A base is required to activate the boronic acid for transmetalation.[14]

Experimental Protocol: Suzuki-Miyaura Coupling in this compound

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling in this compound.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound

  • Reaction vessel with reflux condenser

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add this compound as the solvent.

  • Flush the vessel with an inert gas and maintain a positive pressure.

  • Heat the reaction mixture to a high temperature (e.g., 100-150°C) with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ParameterExample Value
Aryl Halide (Bromobenzene) 1.0 mmol
Arylboronic Acid (Phenylboronic Acid) 1.2 mmol
Palladium Catalyst (Pd(PPh₃)₄) 1-5 mol%
Base (K₂CO₃) 2.0 mmol
This compound 5-10 mL
Reaction Temperature 120 °C
Reaction Time 2-12 hours
Expected Product Biphenyl

Catalytic Cycle of Suzuki-Miyaura Coupling:

cluster_product Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-B(OH)₂ + Base) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

High-Temperature Decarboxylation

Application Note:

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).[15] While some carboxylic acids decarboxylate readily upon heating, others require high temperatures.[16] this compound provides a stable, high-boiling, and inert medium for conducting such reactions, preventing unwanted side reactions that might occur in more reactive solvents. This is particularly useful in the final steps of complex syntheses in drug development, where a clean removal of a carboxyl group is required.

Experimental Protocol: General High-Temperature Decarboxylation

Objective: To remove a carboxyl group from a carboxylic acid by heating in this compound.

Materials:

  • Carboxylic acid substrate (e.g., a substituted indole-2-carboxylic acid)[17]

  • This compound

  • Reaction vessel with a reflux condenser or a setup to vent CO₂ safely

  • Heating mantle

Procedure:

  • Dissolve or suspend the carboxylic acid in this compound in a reaction vessel.

  • Heat the mixture to a temperature close to the boiling point of this compound (or lower, depending on the substrate's reactivity) with stirring.

  • The reaction will proceed with the evolution of CO₂ gas. Ensure proper ventilation.

  • Monitor the reaction by TLC or another suitable method until the starting material is consumed.

  • Cool the reaction mixture.

  • The product can be isolated by cooling to induce precipitation, followed by filtration, or by removing the this compound under reduced pressure (if the product is not volatile). Further purification can be done by recrystallization or chromatography.

Quantitative Data:

ParameterGeneral Conditions
Substrate Concentration 0.1 - 1.0 M in this compound
Reaction Temperature 150 - 174 °C
Reaction Time 1 - 24 hours (highly substrate dependent)
Pressure Atmospheric
Expected Outcome Decarboxylated product + CO₂

Logical Relationship in Decarboxylation:

A Carboxylic Acid (R-COOH) in this compound B Heat to High Temperature (e.g., 150-174 °C) A->B C Decarboxylation Occurs B->C D Product (R-H) C->D E CO₂ Gas (byproduct) C->E

Caption: The process of high-temperature decarboxylation.

References

Application Notes and Protocols for Decane as an Internal Standard in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing decane (B31447) as an internal standard for accurate and precise quantitative analysis in gas chromatography (GC). This compound, a C10 alkane, is a non-polar and relatively inert compound, making it an excellent internal standard for a wide range of applications, including the analysis of volatile organic compounds (VOCs), hydrocarbons, essential oils, and residual solvents in pharmaceutical products. Its use helps to correct for variations in sample injection volume, solvent evaporation, and instrument response, leading to more reliable and reproducible results.

Principle of the Internal Standard Method

The internal standard (IS) method involves adding a known amount of a specific compound—in this case, this compound—to all samples, calibration standards, and quality control samples. The quantification of the analyte of interest is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte to create a calibration curve. By using this ratio, any variations that affect both the analyte and the internal standard during the analytical process are effectively canceled out.

Properties of this compound as an Internal Standard

This compound is a suitable internal standard for many GC applications due to its chemical and physical properties. It is a non-polar hydrocarbon, which makes it compatible with many common organic solvents and analytes.[1]

PropertyValue
Chemical Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
Boiling Point 174 °C
Density 0.73 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents like hexane (B92381), ethanol (B145695), and acetone.
Purity Available in high purity (≥99%) suitable for analytical standard use.

Applications and Experimental Protocols

This compound's versatility as an internal standard is demonstrated across various fields. Below are detailed protocols for its use in key applications.

Application 1: Analysis of Residual Solvents in Pharmaceuticals

This protocol details the simultaneous determination of 25 residual solvents in pharmaceutical substances using a headspace gas chromatography (HS-GC) method with this compound as the internal standard.[2]

Experimental Protocol:

1. Preparation of Solutions:

  • Internal Standard (IS) Solution: Prepare a solution of this compound in N-Methyl-2-pyrrolidone (NMP) at a concentration of approximately 0.05 mg/mL.[2]

  • Standard Stock Solution: Prepare a stock solution containing the target residual solvents at a concentration specified by regulatory guidelines (e.g., ICH Q3C).

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the IS solution to achieve a range of concentrations covering 10% to 200% of the specification limit for each solvent.[2]

  • Sample Solution: Accurately weigh the pharmaceutical substance and dissolve it in the IS solution to a final nominal concentration of 50 mg/mL.[2]

2. GC Conditions:

  • Instrument: Agilent 6890N GC with FID and Gerstel MPS2 Headspace Autosampler.[2]

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 15 °C/min, hold for 5 min.[2]

  • Detector Temperature (FID): 250 °C.[2]

  • Headspace Parameters: Oven temperature: 120 °C; Vial equilibration time: 10 min.[2]

3. Data Analysis:

  • Calculate the relative response factor (RRF) for each solvent against this compound using the slope of the calibration curve.[2]

  • Quantify the residual solvents in the sample using the established RRFs and the peak area ratios of the analytes to the internal standard.

Quantitative Data Summary:

ParameterResult
Linearity (R²) > 0.99 for all solvents in the range of 10-200% of the ICH Q3C limit.[2]
Reporting Limit (S/N ratio) ≥ 10 for all solvents at 10% of the individual concentration limit.[2]
Precision (%RSD) < 15% for all solvents.[2]
Accuracy (% Recovery) 85-115% for all solvents.[2]
Application 2: Analysis of Volatile Organic Compounds (VOCs) in Water

This protocol is based on the principles of EPA Method 8260 for the analysis of VOCs in water by purge-and-trap GC-MS, adapted for the use of this compound as an internal standard.[3][4][5]

Experimental Protocol:

1. Preparation of Solutions:

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 5 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of a certified VOC standard mixture to reagent-free water. Spike each standard with the this compound internal standard solution to achieve a final concentration of 50 µg/L.

  • Sample Preparation: Collect water samples in vials with zero headspace. Just before analysis, add the this compound internal standard solution to each sample to a final concentration of 50 µg/L.

2. GC-MS Conditions:

  • Instrument: GC-MS system equipped with a purge-and-trap concentrator.[4]

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Purge and Trap Conditions: Purge time: 11 min; Purge flow: 40 mL/min; Desorb time: 2 min; Desorb temperature: 245 °C.

  • Injector Temperature: 200 °C.

  • Oven Temperature Program: 35 °C (hold for 2 min), ramp to 95 °C at 6 °C/min, then ramp to 220 °C at 20 °C/min, hold for 2 min.

  • Mass Spectrometer: Scan range 35-300 amu.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

  • Quantify the VOCs in the samples using the calibration curve.

Expected Performance Data (based on typical EPA method validation):

ParameterExpected Result
Linearity (R²) ≥ 0.995 over a range of 1-200 µg/L.
Method Detection Limit (MDL) Typically in the range of 0.1-1 µg/L for most VOCs.
Precision (%RSD) < 20% for replicate analyses.
Accuracy (% Recovery) 70-130% for spiked samples.
Application 3: Quantitative Analysis of Essential Oil Components

This protocol provides a general framework for the quantification of major components in essential oils using GC-FID with this compound as an internal standard.

Experimental Protocol:

1. Preparation of Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in ethanol or hexane at a concentration of 10 mg/mL.

  • Standard Solutions: Prepare individual stock solutions of the major essential oil components to be quantified (e.g., linalool, limonene, eucalyptol) in the same solvent.

  • Calibration Standards: Create a series of calibration standards by mixing known volumes of the individual standard stock solutions and the this compound internal standard stock solution. Dilute with the solvent to achieve a range of concentrations that bracket the expected concentrations in the essential oil samples.

  • Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of the solvent containing the this compound internal standard at a fixed concentration.

2. GC-FID Conditions:

  • Instrument: GC-FID system.

  • Column: A polar column such as a DB-WAX or a non-polar column like a DB-5, depending on the specific components of interest. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A typical program might be: 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min.

  • Detector Temperature (FID): 280 °C.

3. Data Analysis:

  • Calculate the relative response factor for each analyte relative to this compound.

  • Determine the concentration of each major component in the essential oil sample based on the peak area ratios and the established response factors.

Visualization of Experimental Workflows

Experimental Workflow for Residual Solvent Analysis

cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing IS_Sol Internal Standard Solution (this compound in NMP) Cal_Stds Calibration Standards IS_Sol->Cal_Stds Sample_Sol Sample Solution (Drug in IS Solution) IS_Sol->Sample_Sol Std_Stock Standard Stock Solution (Residual Solvents) Std_Stock->Cal_Stds HS_GC_FID Headspace GC-FID Analysis Cal_Stds->HS_GC_FID Sample_Sol->HS_GC_FID Peak_Areas Measure Peak Areas HS_GC_FID->Peak_Areas Calc_RRF Calculate Relative Response Factors (RRF) Peak_Areas->Calc_RRF Quantify Quantify Solvents Peak_Areas->Quantify Calc_RRF->Quantify

Caption: Workflow for residual solvent analysis using this compound as an internal standard.

Logical Relationship for Internal Standard Quantification

cluster_input Inputs cluster_calc Calculation cluster_output Output Analyte_Peak_Area Analyte Peak Area (A_x) Calc_Analyte_Conc Analyte Concentration (C_x) = (A_x / A_is) * (C_is / RRF) Analyte_Peak_Area->Calc_Analyte_Conc IS_Peak_Area Internal Standard Peak Area (A_is) IS_Peak_Area->Calc_Analyte_Conc IS_Conc Internal Standard Concentration (C_is) IS_Conc->Calc_Analyte_Conc RRF Relative Response Factor (RRF) RRF->Calc_Analyte_Conc Result Quantitative Result Calc_Analyte_Conc->Result

Caption: Calculation logic for quantification using an internal standard.

Conclusion

This compound is a robust and reliable internal standard for a variety of GC applications. Its chemical inertness, appropriate volatility, and non-polar nature make it an ideal choice for correcting analytical variability and improving the accuracy and precision of quantitative results. The protocols provided herein serve as a starting point for method development, and should be optimized and validated for specific applications and matrices. By implementing the internal standard method with this compound, researchers, scientists, and drug development professionals can enhance the quality and reliability of their GC data.

References

Application Notes and Protocols: Decane in Jet Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-decane as a surrogate component in jet fuel research. Detailed experimental protocols for key analyses are provided to facilitate the study of jet fuel combustion, emissions, and physical properties.

Introduction

Conventional jet fuels are complex mixtures of hundreds of hydrocarbon compounds, making them challenging to model and study computationally and experimentally. To address this complexity, surrogate fuels, which are simpler mixtures of a few well-characterized hydrocarbon compounds, are formulated to emulate the properties and behavior of real jet fuels.[1] N-decane, a linear alkane with the chemical formula C10H22, is a crucial component in many jet fuel surrogate formulations. It is primarily used to represent the n-alkane fraction of conventional jet fuels like Jet A and JP-8.[1][2] The study of decane (B31447) and this compound-containing surrogates allows for a more fundamental understanding of the complex chemical kinetics and physical processes that govern jet fuel combustion and emission formation.[1]

Applications of this compound in Jet Fuel Research

N-decane is utilized in several key areas of jet fuel research:

  • Surrogate Fuel Formulation: N-decane is a foundational component in the formulation of single and multi-component surrogates for conventional (e.g., Jet A, JP-8) and alternative jet fuels.[1][2][3][4] Its well-defined chemical and physical properties allow for the systematic study of combustion phenomena.

  • Combustion and Ignition Studies: Due to its relevance as a jet fuel component, n-decane is extensively studied to understand ignition delay, flame propagation, and other combustion characteristics.[2][5] These studies are often conducted in specialized apparatus like shock tubes and rapid compression machines.

  • Emissions Research: N-decane and its surrogate mixtures are used to investigate the formation of pollutants such as soot, nitrogen oxides (NOx), and unburned hydrocarbons under conditions relevant to gas turbine engines.[6][7] Flow reactors are commonly employed for these studies.

  • Computational Fluid Dynamics (CFD) Model Validation: The well-characterized nature of this compound makes it an ideal candidate for validating detailed chemical kinetic models used in CFD simulations of gas turbine combustors.[2]

Data Presentation: Properties of this compound and Jet Fuel Surrogates

The following tables summarize the key physical and chemical properties of n-decane and compare a representative n-decane-containing surrogate to conventional Jet A fuel.

Table 1: Physical and Chemical Properties of n-Decane

PropertyValue
Chemical FormulaC10H22
Molar Mass ( g/mol )142.28
Density @ 20°C (g/cm³)0.73
Boiling Point (°C)174.1
Flash Point (°C)46
Autoignition Temperature (°C)210
Cetane Number~77
Lower Heating Value (MJ/kg)44.7

Table 2: Comparison of a Representative n-Decane Surrogate with Jet A Fuel

Propertyn-Decane/iso-octane/toluene Surrogate (42.67/33.02/24.31 mole fraction)Jet A (POSF 4658)
Hydrogen/Carbon Ratio1.911.91
Derived Cetane Number (DCN)46.546.5
Average Molecular Weight ( g/mol )129.8~140
Density @ 20°C (g/cm³)~0.78~0.80

Note: The surrogate composition is from reference[8]. The properties of Jet A can vary depending on the specific batch.

Experimental Protocols

Detailed methodologies for key experiments in jet fuel research utilizing this compound are provided below.

Protocol 1: Determination of Ignition Delay Time using a Shock Tube

Objective: To measure the autoignition delay time of a this compound-containing surrogate fuel under controlled high-temperature and high-pressure conditions.

Apparatus:

  • High-pressure shock tube

  • High-speed pressure transducers

  • Optical diagnostics (e.g., photomultiplier tube with filters for OH* chemiluminescence)

  • Gas mixing system

  • Data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare a gaseous mixture of the this compound surrogate, an oxidizer (typically air or a synthetic air mixture), and a diluent (e.g., Argon) in a mixing tank.

    • The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio.

    • For liquid fuels like this compound, a heated injection system or a method to create a vaporized fuel/oxidizer mixture is required.[9]

  • Shock Tube Preparation:

    • Evacuate the shock tube to a high vacuum to remove any residual gases.

    • Introduce the prepared fuel/oxidizer mixture into the driven section of the shock tube to a specific initial pressure (P1).

    • Introduce a high-pressure driver gas (e.g., Helium) into the driver section, separated from the driven section by a diaphragm.

  • Experiment Execution:

    • Initiate the experiment by rupturing the diaphragm. This generates a shock wave that propagates through the driven section, compressing and heating the test gas.

    • The shock wave reflects off the end wall of the shock tube, further compressing and heating the gas to the desired test conditions (T5, P5).

  • Data Acquisition:

    • Record the pressure history using high-speed pressure transducers located near the end wall. The arrival of the reflected shock wave marks the start of the ignition delay period.[10]

    • Simultaneously, record the emission of specific radicals (e.g., OH* at ~307 nm) using optical diagnostics. The sharp increase in the emission signal indicates the onset of ignition.[10]

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, determined from the pressure rise or the sharp increase in the chemiluminescence signal.[10]

Protocol 2: Emissions Analysis in a Flow Reactor

Objective: To quantify the formation of major combustion products and pollutants from the oxidation of a this compound surrogate in a controlled environment.

Apparatus:

  • High-pressure, high-temperature flow reactor

  • Fuel and oxidizer delivery systems with precise mass flow controllers

  • Gas sampling system with a heated probe

  • Gas analysis instrumentation (e.g., Gas Chromatograph-Mass Spectrometer (GC-MS), Fourier Transform Infrared (FTIR) spectrometer)

Procedure:

  • Reactor Setup:

    • Heat the flow reactor to the desired experimental temperature.

    • Establish a steady flow of an inert gas (e.g., Nitrogen) through the reactor.

  • Reactant Introduction:

    • Introduce a pre-vaporized and pre-mixed flow of the this compound surrogate and oxidizer into the reactor at controlled flow rates to achieve the desired equivalence ratio and residence time.[11]

  • Gas Sampling:

    • Once the reactor reaches a steady state, extract a sample of the reacting gas mixture from a specific location within the reactor using a heated sampling probe to prevent condensation of species.

  • Emissions Analysis:

    • Analyze the composition of the sampled gas using appropriate analytical techniques:

      • GC-MS: for the identification and quantification of a wide range of hydrocarbon species.

      • FTIR: for the quantification of species like CO, CO2, NOx, and unburned hydrocarbons.

  • Data Analysis:

    • Quantify the mole fractions of the measured species.

    • Analyze the evolution of species concentrations as a function of temperature or residence time to understand the reaction pathways and pollutant formation mechanisms.

Protocol 3: Determination of Aromatic Hydrocarbon Content by HPLC (ASTM D6379)

Objective: To determine the mono-aromatic and di-aromatic hydrocarbon content in a jet fuel surrogate containing this compound and aromatic compounds.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Refractive Index Detector (RID)

  • Polar column (e.g., silica (B1680970) or cyano-bonded silica)

  • Mobile phase: n-heptane or iso-octane (HPLC grade)

  • Syringe and syringe filters

Procedure:

  • Standard and Sample Preparation:

    • Prepare calibration standards containing known concentrations of representative mono-aromatic (e.g., toluene, xylene) and di-aromatic (e.g., naphthalene, methylnaphthalene) hydrocarbons in the mobile phase.[12][13]

    • Prepare the this compound-containing surrogate fuel sample for analysis. If necessary, dilute the sample with the mobile phase.

    • Filter all standards and samples through a 0.45 µm filter before injection.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase at a constant flow rate until a stable baseline is achieved on the RID.[2][14]

    • The column and detector should be maintained at a constant temperature.[2]

  • Analysis:

    • Inject a fixed volume of each calibration standard and the sample onto the column.

    • The non-aromatic components (like this compound) will elute first, followed by the mono-aromatic and then the di-aromatic hydrocarbons.[14]

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to the non-aromatic, mono-aromatic, and di-aromatic hydrocarbon groups based on their retention times.

    • Integrate the peak areas for each group.

    • Construct calibration curves for the mono-aromatic and di-aromatic hydrocarbons by plotting peak area versus concentration.

    • Determine the concentration of each aromatic group in the sample from the calibration curves.

    • Calculate the mass percentage of each aromatic type in the sample.

Visualizations

Jet Fuel Surrogate Formulation Workflow

G cluster_0 Target Fuel Characterization cluster_1 Surrogate Component Selection cluster_2 Surrogate Formulation cluster_3 Surrogate Validation A Analyze Real Jet Fuel (e.g., Jet A) B Determine Target Properties: - Cetane Number - H/C Ratio - Density - Distillation Curve A->B D Define Surrogate Composition (Mole/Mass Fractions) B->D C Select Representative Components: - n-Alkanes (n-Decane) - iso-Alkanes - Cycloalkanes - Aromatics C->D E Predict Surrogate Properties D->E F Optimize Composition to Match Target Properties E->F F->D G Prepare Surrogate Mixture F->G H Experimentally Measure Surrogate Properties G->H I Compare with Target Fuel Properties H->I

Caption: Workflow for the formulation and validation of a jet fuel surrogate.

Experimental Validation Process for a Jet Fuel Surrogate

G cluster_0 Surrogate Fuel cluster_1 Experimental Evaluation cluster_2 Data Analysis and Comparison cluster_3 Model Validation A Formulated n-Decane Containing Surrogate B Ignition Delay Measurement (Shock Tube) A->B C Emissions Analysis (Flow Reactor) A->C D Compositional Analysis (GC-MS, HPLC) A->D E Physical Property Measurement (Density, Viscosity) A->E F Compare Ignition Delay Data with Real Jet Fuel B->F G Compare Emission Profiles with Real Jet Fuel C->G H Verify Compositional Targets D->H I Compare Physical Properties with Real Jet Fuel E->I J Use Experimental Data to Validate Kinetic Models F->J G->J

References

The Role of Decane in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decane (B31447) (C₁₀H₂₂) is a straight-chain alkane that plays several critical roles in the synthesis of various nanomaterials.[1] Its chemical inertness, non-polar nature, and high boiling point (174°C) make it a versatile medium for controlling the complex processes of nanoparticle nucleation and growth. In nanoparticle synthesis, this compound and similar long-chain alkanes like octadecene are primarily used as non-coordinating high-boiling point solvents, as the continuous phase in emulsion-based systems, and as pore-expanding agents in the fabrication of mesoporous materials.[2][3] These roles allow for precise control over nanoparticle size, shape, crystallinity, and surface properties, which are crucial for applications in drug delivery, bio-imaging, catalysis, and electronics.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in the synthesis of semiconductor quantum dots, magnetic iron oxide nanoparticles, and mesoporous silica (B1680970).

Application Note 1: High-Boiling Point Solvent for Thermal Decomposition and Hot-Injection Synthesis

One of the most common applications of this compound and its longer-chain analogue, 1-octadecene (B91540), is as a non-coordinating, high-boiling point solvent.[3] This is essential for synthesis methods that rely on the thermal decomposition of organometallic precursors at high temperatures (typically 200-350°C), such as the "hot-injection" technique for quantum dots and the "heating-up" method for iron oxide nanoparticles.[4][5]

Mechanism of Action: The use of a high-boiling point solvent is critical for achieving the high temperatures necessary to decompose stable organometallic precursors into reactive monomer species.[6] This allows for the temporal separation of the nucleation and growth phases, a key principle for producing monodisperse (uniformly sized) nanoparticles.[5]

  • Nucleation: A rapid injection of a precursor into the hot this compound/octadecene solution creates a supersaturated state of monomers, leading to a short, homogenous burst of nucleation.[5][7]

  • Growth: Following nucleation, the monomer concentration drops below the level required for new nuclei to form. The remaining monomers in the solution then contribute to the growth of the existing nuclei. The high temperature of the solvent facilitates the diffusion of monomers to the nanoparticle surface and promotes crystalline growth.[8]

By controlling parameters such as temperature, precursor concentration, and reaction time, the kinetics of nucleation and growth can be finely tuned to control the final size and size distribution of the nanoparticles.[9]

Experimental Protocol 1: Synthesis of CdSe Quantum Dots via Hot-Injection

This protocol describes the synthesis of Cadmium Selenide (CdSe) quantum dots using 1-octadecene as the high-boiling point solvent, a method widely documented and analogous to using this compound for lower-temperature syntheses.[10][11]

Materials:

Procedure:

  • Preparation of Cadmium Precursor (Cd-oleate):

    • In a three-neck flask, combine CdO (e.g., 0.2 mmol), oleic acid (e.g., 1 mmol), and 1-octadecene (e.g., 10 mL).

    • Heat the mixture to ~250°C under an inert atmosphere (e.g., Argon or Nitrogen) with stirring until the reddish CdO powder completely dissolves, forming a clear, colorless solution of cadmium oleate (B1233923).

  • Preparation of Selenium Precursor (TOP-Se):

    • In a separate vial inside a glovebox or fume hood, dissolve selenium powder (e.g., 0.2 mmol) in trioctylphosphine (e.g., 1 mL).

  • Hot-Injection and Growth:

    • Maintain the cadmium precursor solution at the desired growth temperature (e.g., 240°C).

    • Rapidly inject the TOP-Se solution into the hot cadmium precursor solution. A rapid color change indicates the nucleation of CdSe nanocrystals.

    • Aliquots (small samples) can be taken at different time intervals (e.g., 30s, 1 min, 5 min, 15 min) and quenched in a cool solvent like toluene to monitor the growth of the quantum dots. The size of the quantum dots increases with reaction time.

  • Purification:

    • After the desired reaction time, cool the flask to room temperature.

    • Add an excess of a non-solvent like methanol to precipitate the CdSe quantum dots.

    • Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in a non-polar solvent like toluene. Repeat this washing step 2-3 times.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Hot-Injection Synthesis of CdSe Quantum Dots."

Experimental Protocol 2: Synthesis of Iron Oxide Nanoparticles (IONPs) via Thermal Decomposition

This protocol describes a "heating-up" method for synthesizing monodisperse iron oxide nanoparticles using an iron-oleate precursor in a high-boiling point solvent like 1-octadecene.[4][12]

Materials:

Procedure:

  • Preparation of Iron Precursor (Iron-oleate complex):

    • Dissolve iron(III) chloride hexahydrate (e.g., 10 mmol) and sodium oleate (e.g., 30 mmol) in a mixture of ethanol, distilled water, and hexane.

    • Heat the mixture to reflux (~70°C) for 4 hours.

    • After cooling, separate the upper organic layer containing the iron-oleate complex and wash it multiple times with distilled water in a separatory funnel.

    • Evaporate the hexane to obtain a waxy, reddish-brown solid of the iron-oleate complex.

  • Thermal Decomposition:

    • In a three-neck flask, mix the iron-oleate complex (e.g., 2 mmol) with oleic acid (e.g., 1.2 mmol) in 1-octadecene (e.g., 10 g).

    • Heat the mixture to 320°C with a constant heating rate (e.g., 3.3°C/min) under an inert atmosphere with vigorous stirring.

    • Maintain the reaction at 320°C for 30 minutes. The solution will turn from reddish-brown to black, indicating the formation of iron oxide nanoparticles.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of ethanol to precipitate the nanoparticles.

    • Separate the nanoparticles using a centrifuge or a permanent magnet.

    • Wash the nanoparticles with ethanol several times and finally re-disperse them in a non-polar solvent like hexane or toluene.

Quantitative Data for Thermal Decomposition Synthesis

Nanoparticle TypeSolventPrecursorLigand(s)Temperature (°C)Resulting Size (nm)Reference
Iron Oxide1-OctadeceneIron OleateOleic Acid3206 - 24 (tunable)[4][9]
Iron OxideTrioctylamineIron OleateOleic Acid350~16[4]
CdSe1-OctadeceneCdO, TOP-SeOleic Acid, TOP225 - 2402 - 6 (tunable by time)[10][11]
InP1-OctadeceneIn(OAc)₃, P(TMS)₃Fatty Acids2702 - 5[3]

Application Note 2: this compound as the Oil Phase in Miniemulsion Synthesis

In miniemulsion synthesis, this compound serves as the continuous oil phase in a "water-in-oil" system.[13] This method utilizes surfactant-stabilized aqueous droplets, which act as discrete nanoreactors, dispersed within the oil phase. The size of these droplets confines the reaction volume, offering a powerful method to control the final size of the nanoparticles.[14]

Mechanism of Action:

  • Nanoreactor Formation: Two separate microemulsions are prepared. Each contains aqueous droplets with one of the dissolved precursors (e.g., one with a cadmium salt, the other with a sulfide (B99878) salt).[15]

  • Reaction Initiation: The two microemulsions are mixed. The droplets collide and coalesce, allowing the precursors to react within the confined space of the merged droplet, leading to the precipitation of a single nanoparticle per droplet.[13][15]

  • Size Control: The final size of the nanoparticles is primarily determined by the initial size of the aqueous droplets, which can be controlled by adjusting the water-to-surfactant molar ratio.[16][17]

Experimental Protocol 3: Synthesis of CdS Nanoparticles in a Microemulsion

This protocol is based on the synthesis of Cadmium Sulfide (CdS) nanoparticles within a water-in-oil microemulsion where n-hexane or this compound can be used as the oil phase.[13][18]

Materials:

  • Cetyltrimethylammonium bromide (CTAB) - Surfactant

  • n-Pentanol or 1-Butanol - Co-surfactant

  • n-Decane or n-Hexane - Oil phase

  • Cadmium nitrate (B79036) (Cd(NO₃)₂) aqueous solution

  • Sodium sulfide (Na₂S) aqueous solution

Procedure:

  • Prepare Microemulsion A (Cadmium Source):

    • Prepare a stock solution of CTAB, n-pentanol, and n-decane.

    • To this solution, add a specific amount of aqueous Cd(NO₃)₂ solution and stir vigorously until a clear, stable microemulsion is formed.

  • Prepare Microemulsion B (Sulfur Source):

    • Prepare a second, identical stock solution of CTAB, n-pentanol, and n-decane.

    • To this second solution, add an equivalent amount of aqueous Na₂S solution and stir until clear.

  • Nanoparticle Formation:

    • Rapidly pour Microemulsion B into Microemulsion A with vigorous stirring.

    • The mixture will turn yellow, indicating the formation of CdS nanoparticles within the aqueous nanodroplets.

  • Purification and Stabilization:

    • The nanoparticles can be stabilized by adding a capping agent (e.g., a thiol) directly to the emulsion.

    • To isolate the particles, the emulsion is typically broken by adding a polar solvent like acetone (B3395972) or ethanol, causing the nanoparticles to precipitate.

    • The precipitate is then collected by centrifugation, washed, and can be re-dispersed in an appropriate solvent.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Miniemulsion Synthesis of CdS Nanoparticles."

Application Note 3: this compound as a Pore-Expanding Agent in Mesoporous Material Synthesis

This compound is also employed as a "swelling" or pore-expanding agent in the synthesis of mesoporous silica materials like MCM-41.[2][19] These materials are characterized by a highly ordered, uniform network of pores, making them valuable in catalysis and separation.[20][21]

Mechanism of Action: The synthesis of mesoporous silica relies on a surfactant template, typically long-chain quaternary ammonium (B1175870) salts like CTAB, which form cylindrical micelles in an aqueous solution.[22]

  • Micelle Swelling: this compound, being a non-polar hydrocarbon, is readily incorporated into the hydrophobic core of these surfactant micelles.[2][19]

  • Pore Templating: The addition of this compound causes the micelles to swell, increasing their diameter. A silica precursor (like tetraethyl orthosilicate (B98303), TEOS) is then added to the solution. The silica hydrolyzes and polycondenses around the swollen micelles, using them as a template.

  • Template Removal: The organic template (surfactant and this compound) is subsequently removed by calcination (high-temperature heating) or solvent extraction, leaving behind a rigid silica structure with a network of larger, uniform pores. The final pore size is directly related to the size of the swollen micelles.[19]

Protocol Outline: Synthesis of Large-Pore Mesoporous Silica

Materials:

  • Cetyltrimethylammonium bromide (CTMABr) - Surfactant

  • This compound - Swelling Agent

  • Ammonia (B1221849) or Sodium Hydroxide solution - Catalyst

  • Tetraethyl orthosilicate (TEOS) - Silica Source

  • Deionized Water

Procedure:

  • Dissolve CTMABr in water with stirring.

  • Add this compound to the surfactant solution and continue stirring to allow for the formation of swollen micelles.

  • Add the catalyst (e.g., ammonia solution) to the mixture.

  • Slowly add the silica source (TEOS) to the solution under vigorous stirring. A white precipitate will form.

  • Age the mixture, typically for 24-48 hours, sometimes with heating.

  • Filter, wash, and dry the solid product.

  • Calcine the powder at high temperatures (e.g., 550°C) to burn off the organic template, yielding the final mesoporous silica product.[19]

Quantitative Data for Pore Expansion

MaterialSwelling AgentSurfactant/Swelling Agent Molar RatioResulting Pore Diameter (nm)Key FindingReference
Mesoporous SilicaNoneN/A~2.6Baseline without swelling agent.[19]
Mesoporous SilicaThis compoundVaried> 4.0This compound effectively expands pore diameter.[19]
Mesoporous SilicaThis compoundOptimizedN/AIncreases surface area by up to 30% and pore volume by 50%.[2]

G

References

Application Notes & Protocols: Molecular Dynamics Simulations of the Decane-Water Interface

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing molecular dynamics (MD) simulations of the decane-water interface. These simulations are crucial for understanding fundamental hydrophobic interactions, the behavior of surfactants, and the mechanisms of drug partitioning, which are vital in pharmaceutical and materials science.

Introduction

The interface between an aqueous phase and a hydrophobic (oil) phase is a fundamental system in chemistry and biology. The n-decane/water system serves as a classic, simplified model for studying oil-water interfaces. Molecular dynamics simulations offer unparalleled resolution to investigate the structural and dynamic properties of this interface, such as molecular ordering, interfacial tension, and density profiles across the boundary. These insights are critical for applications ranging from enhanced oil recovery to understanding membrane protein function and drug delivery mechanisms.

Quantitative Data Summary

The choice of force field is critical for accurately modeling the properties of the this compound-water interface. The following tables summarize quantitative data from various MD studies, focusing on interfacial tension (IFT) as a key benchmark property.

Table 1: Comparison of Force Field Combinations and Calculated Interfacial Tension (IFT)

Water ModelAlkane ModelAdditive/IonsCalculated IFT (mN/m)Reference System
SPC/EOPLS-AANaCl (0-1.00 M)~53 - 65.3n-Decane/Water/Vapor[1]
TIP4P/2005TraPPE-UA-~55Water/Alkane[2]
SPC/ETraPPE-UA-~52Water/Alkane[2]
TIP4P/2005CGenFF-~54Water/Alkane[2]
SPC/ECGenFF-~51Water/Alkane[2]
SPC/EUnited Atom-~51 (optimized)This compound (B31447)/Water[3]
SPCUnited Atom-~51 (optimized)This compound/Water[3]
TIP3PCHARMM36-OverestimatesWater/Hexathis compound[4][5]

Note: Experimental values for this compound-water interfacial tension are typically in the range of 50-53 mN/m at ambient conditions.

Table 2: Typical Simulation Parameters for a this compound-Water System

ParameterValueDescription & Rationale
MD EngineGROMACS, LAMMPSWidely used, open-source, and efficient MD simulation packages[6][7].
System Size~50 this compound, ~400 waterA minimal system to create a stable interface while being computationally efficient[3][8].
Box Dimensions2.5 x 2.5 x ~9.0 nmAn elongated box in the z-direction is used to accommodate the two phases and the interface, with periodic boundary conditions in all directions[8][9].
Time Step2 fsA standard time step when using constraints on all covalent bond lengths (e.g., SHAKE or LINCS)[8].
Temperature298 K - 315 KMaintained using a thermostat (e.g., Nosé-Hoover or V-rescale)[5][8].
Pressure1 atm (normal to interface)For NPT equilibration, pressure is coupled anisotropically, maintaining a constant surface area while allowing the box length normal to the interface (z-axis) to fluctuate[5].
Non-bonded Cutoff1.0 - 1.2 nmA twin-range or shifted cutoff is often used for van der Waals interactions. Long-range electrostatics are handled with Particle Mesh Ewald (PME)[5][8].
ConstraintsSHAKE / LINCSConstrains bond lengths, allowing for a larger time step[8].
Equilibration Time5 - 10 nsSufficient time for the interface to form and for system properties like density and energy to stabilize[10].
Production Run Time50 ns - 200 nsThe length of the production run depends on the property being calculated; longer runs are needed for good statistics on interfacial tension and diffusion[5].

Experimental & Simulation Protocols

This section outlines a detailed, step-by-step protocol for setting up, running, and analyzing an MD simulation of a two-phase this compound-water system using GROMACS.

Protocol 1: System Setup and Equilibration
  • Prepare Topologies:

    • Create a topology file (topol.top) that includes the chosen force field (e.g., OPLS-AA).

    • Include the water model (e.g., SPC/E or TIP4P/2005) and the this compound molecule definition. The OPLS-AA force field typically includes parameters for alkanes.

  • Build Initial Configuration:

    • Method A (Combined Box): A common method is to create two separate, pre-equilibrated boxes—one of this compound and one of water—and then combine them.

      • Create a box of this compound molecules and a box of water molecules separately.

      • Run short NVT and NPT equilibration simulations on each box independently to achieve the correct experimental densities (approx. 0.73 g/cm³ for this compound and 0.997 g/cm³ for water)[11].

      • Create a new, larger simulation box. Place a slab of the equilibrated water in the center and slabs of the equilibrated this compound on either side, creating two interfaces[8][12]. This can be achieved using GROMACS editing tools or external packages like PACKMOL.

    • Method B (Solvation):

      • Create a simulation box containing a pre-arranged slab of this compound molecules.

      • Use gmx solvate to fill the rest of the box with water molecules. This may introduce some water into the this compound phase, which is typically expelled during initial equilibration[10].

  • Energy Minimization:

    • Perform a steeplechase descent energy minimization of the combined system to remove any steric clashes or unfavorable contacts introduced during the setup. This is a crucial step to ensure the stability of the subsequent MD simulation.

  • Equilibration Phase I (NVT Ensemble):

    • Run a short simulation (e.g., 1-2 ns) in the NVT (constant number of particles, volume, and temperature) ensemble.

    • This step allows the system to reach the desired temperature while keeping the volume fixed, preventing drastic box fluctuations. Positional restraints can be applied to heavy atoms of this compound if needed, which are then gradually released.

  • Equilibration Phase II (NPT Ensemble):

    • Run a longer simulation (e.g., 5-10 ns) in the NPT (constant number of particles, pressure, and temperature) ensemble.

    • Use an anisotropic pressure coupling scheme. The pressure in the x and y dimensions (parallel to the interface) is coupled separately from the z dimension (perpendicular to the interface). This allows the interface to relax naturally.

    • Monitor the system's density, pressure, and potential energy to ensure equilibrium has been reached. The density profile along the z-axis should show two distinct bulk phases and a stable interface.

  • Production Run:

    • Once the system is well-equilibrated, perform the production MD run for data collection. The length of this run depends on the properties of interest but typically ranges from 50 to 200 ns[5]. Save coordinates and energies at regular intervals (e.g., every 10-20 ps).

Visualization of Simulation Workflow

The following diagrams illustrate the logical workflow of the simulation protocol and the subsequent data analysis pathways.

MD_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production & Analysis prep_top 1. Define Topologies (Force Field, Molecules) prep_box 2. Build Initial Box (Combine Water & this compound Slabs) prep_top->prep_box em 3. Energy Minimization prep_box->em equil_nvt 4. NVT Equilibration (Temperature Stabilization) em->equil_nvt equil_npt 5. NPT Equilibration (Pressure & Density Stabilization) equil_nvt->equil_npt prod_md 6. Production MD Run equil_npt->prod_md analysis 7. Trajectory Analysis prod_md->analysis Analysis_Workflow cluster_properties Calculated Properties analysis_start Analyze Production Trajectory prop_density Density Profile (gmx density) analysis_start->prop_density prop_ift Interfacial Tension (gmx energy - pressure tensor) analysis_start->prop_ift prop_orient Molecular Orientation (gmx h2order, gmx order) analysis_start->prop_orient prop_hbond Hydrogen Bonding analysis_start->prop_hbond

References

Application Notes and Protocols for Liquid-Liquid Extraction of Organic Compounds Using Decane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid-liquid extraction (LLE) is a fundamental and widely used technique in chemical and pharmaceutical sciences for the separation and purification of organic compounds from aqueous solutions. The choice of the organic solvent is critical for achieving efficient extraction. Decane (B31447), a non-polar aliphatic hydrocarbon, serves as an excellent solvent for the extraction of non-polar to moderately polar organic compounds due to its immiscibility with water, low volatility, and ability to solvate a wide range of organic molecules.[1][2]

These application notes provide a comprehensive overview of the principles, protocols, and practical considerations for using this compound in the liquid-liquid extraction of various organic compounds, including active pharmaceutical ingredients (APIs).

Key Properties of this compound for LLE:

  • Polarity: Non-polar, making it suitable for extracting hydrophobic and non-polar compounds.

  • Boiling Point: Approximately 174°C, which allows for reactions at elevated temperatures and easy removal by evaporation.[2]

  • Density: Approximately 0.730 g/cm³, meaning it will form the upper layer in an aqueous extraction.

  • Solubility in Water: Very low, ensuring distinct phase separation.

Principles of Liquid-Liquid Extraction with this compound

Liquid-liquid extraction operates on the principle of differential partitioning of a solute between two immiscible liquid phases: an aqueous phase and an organic phase (in this case, this compound). The efficiency of the extraction is determined by the partition coefficient (K) or distribution coefficient (D) of the solute.

The partition coefficient (K) is defined as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium:

K = [Solute]this compound / [Solute]aqueous

For ionizable compounds, the distribution coefficient (D) is used, which considers all species (ionized and un-ionized) of the compound in the aqueous phase. The distribution of ionizable compounds can be significantly influenced by the pH of the aqueous phase.

Data Presentation: Partition Coefficients

The partition coefficient is a critical parameter for predicting the efficiency of a liquid-liquid extraction. While extensive data for this compound-water partition coefficients are not as readily available as for octanol-water systems, the following tables provide a summary of available and relevant data to guide solvent selection and method development.

Table 1: Experimentally Determined Partition Coefficient in this compound-Water System

This table presents experimental data for the partition coefficient of ethyl acetate (B1210297) in a this compound-water system, demonstrating the influence of temperature and salinity.

CompoundTemperature (°C)Salinity (ppm)Partition Coefficient (K)
Ethyl Acetate2703.5
Ethyl Acetate27100,0004.2
Ethyl Acetate27200,0005.1
Ethyl Acetate5003.1
Ethyl Acetate50100,0003.8
Ethyl Acetate50200,0004.5
Ethyl Acetate7002.8
Ethyl Acetate70100,0003.4
Ethyl Acetate70200,0004.0

Data sourced from a study on the effect of temperature and salinity on partition coefficients in a water/decane solvent system.

Table 2: Hexane-Water Partition Coefficients for Selected Organic Compounds

Hexane is a close structural analog to this compound, and its partition coefficients can provide a reasonable estimate for the behavior of compounds in a this compound-water system.

CompoundLog Khexane/water
Phenol-0.96
2-Chlorophenol-0.17
2,4-Dichlorophenol0.84
Naphthalene3.37
Biphenyl3.79

These values are indicative and should be used as a guide for estimating the partitioning behavior in a this compound-water system.

Table 3: Octanol-Water Partition Coefficients (Log P) for Representative Drug Compounds

Log P values in the octanol-water system are widely used to describe the lipophilicity of drug molecules. A higher Log P generally indicates a greater affinity for the organic phase.

CompoundTypeLog P (Octanol/Water)
IbuprofenAcidic3.97
AspirinAcidic1.19
LidocaineBasic2.44
DiazepamBasic2.82
CaffeineNeutral-0.07
TestosteroneNeutral3.32

Experimental Protocols

The following are generalized protocols for the liquid-liquid extraction of neutral, acidic, and basic organic compounds using this compound. These protocols should be optimized for specific applications.

Protocol 1: Extraction of a Neutral Organic Compound

Objective: To extract a neutral organic compound from an aqueous solution into this compound.

Materials:

  • Aqueous solution containing the neutral organic compound

  • This compound, reagent grade

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Place the separatory funnel in a ring stand.

  • Liquid-Liquid Extraction:

    • Transfer the aqueous solution containing the neutral compound into the separatory funnel.

    • Add an equal volume of this compound to the separatory funnel.

    • Stopper the funnel and gently invert it. Open the stopcock to vent any pressure.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure buildup.

    • Return the funnel to the ring stand and allow the layers to separate completely. This compound will be the upper layer.

    • Carefully drain the lower aqueous layer into a beaker.

    • Pour the upper this compound layer containing the extracted compound out through the top of the funnel into a clean, dry Erlenmeyer flask.

    • For improved recovery, the aqueous phase can be re-extracted with a fresh portion of this compound. Combine the organic extracts.

  • Drying the Organic Phase:

    • Add a small amount of anhydrous sodium sulfate to the combined this compound extracts to remove residual water. Swirl the flask until the drying agent no longer clumps together.

  • Isolation of the Compound:

    • Decant or filter the dried this compound solution to remove the sodium sulfate.

    • Remove the this compound using a rotary evaporator to yield the purified neutral compound.

Protocol 2: Extraction of an Acidic Organic Compound

Objective: To extract an acidic organic compound from an aqueous solution into this compound by manipulating the pH.

Materials:

  • Aqueous solution containing the acidic organic compound

  • This compound, reagent grade

  • 1 M Hydrochloric Acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Measure the pH of the aqueous solution.

    • Adjust the pH to be at least 2 pH units below the pKa of the acidic compound by adding 1 M HCl dropwise. This ensures the compound is in its protonated, less polar form.

  • Liquid-Liquid Extraction:

    • Follow the liquid-liquid extraction procedure as described in Protocol 1, Step 2.

  • Drying and Isolation:

    • Follow the drying and isolation procedures as described in Protocol 1, Steps 3 and 4.

Protocol 3: Extraction of a Basic Organic Compound

Objective: To extract a basic organic compound from an aqueous solution into this compound by manipulating the pH.

Materials:

  • Aqueous solution containing the basic organic compound

  • This compound, reagent grade

  • 1 M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Measure the pH of the aqueous solution.

    • Adjust the pH to be at least 2 pH units above the pKa of the conjugate acid of the basic compound by adding 1 M NaOH dropwise. This ensures the compound is in its deprotonated, neutral form.

  • Liquid-Liquid Extraction:

    • Follow the liquid-liquid extraction procedure as described in Protocol 1, Step 2.

  • Drying and Isolation:

    • Follow the drying and isolation procedures as described in Protocol 1, Steps 3 and 4.

Visualizations

Signaling Pathway for pH-Dependent Extraction

G pH Adjustment for Extraction of Ionizable Compounds cluster_acid Acidic Compound (HA) cluster_base Basic Compound (B) Acid_Aq HA in Aqueous Phase Add_Base Increase pH > pKa + 2 Acid_Aq->Add_Base Add_Acid Decrease pH < pKa - 2 Acid_Aq->Add_Acid Anion_Aq A- in Aqueous Phase (Charged, Water Soluble) Add_Base->Anion_Aq Acid_this compound HA in this compound Phase (Neutral, Extractable) Add_Acid->Acid_this compound Base_Aq B in Aqueous Phase Add_Acid2 Decrease pH < pKa - 2 Base_Aq->Add_Acid2 Add_Base2 Increase pH > pKa + 2 Base_Aq->Add_Base2 Cation_Aq BH+ in Aqueous Phase (Charged, Water Soluble) Add_Acid2->Cation_Aq Base_this compound B in this compound Phase (Neutral, Extractable) Add_Base2->Base_this compound

Caption: pH manipulation to favor extraction of acidic and basic compounds.

Experimental Workflow for Liquid-Liquid Extraction

G General Workflow for Liquid-Liquid Extraction with this compound Start Start: Aqueous Solution with Target Compound Add_this compound Add this compound to Separatory Funnel Start->Add_this compound Shake Shake and Vent Add_this compound->Shake Separate Allow Phases to Separate Shake->Separate Collect_this compound Collect this compound Phase Separate->Collect_this compound Dry Dry this compound Phase with Anhydrous Na2SO4 Collect_this compound->Dry Evaporate Evaporate this compound Dry->Evaporate End End: Purified Compound Evaporate->End

Caption: A typical experimental workflow for LLE using this compound.

Logical Relationship of Key Extraction Parameters

G Key Parameters Influencing Extraction Efficiency Efficiency Extraction Efficiency Partition_Coeff Partition Coefficient (K) Partition_Coeff->Efficiency pH pH of Aqueous Phase pH->Efficiency Solvent_Ratio This compound:Aqueous Ratio Solvent_Ratio->Efficiency Mixing Mixing (Shaking) Mixing->Efficiency Temperature Temperature Temperature->Efficiency

Caption: Factors affecting the efficiency of liquid-liquid extraction.

References

Application Notes and Protocols: Decane as a Model System for Hydrocarbon Combustion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-decane (C10H22) as a model system in hydrocarbon combustion research. Due to its chemical and physical properties, which are representative of the alkanes found in diesel and jet fuels, n-decane serves as a crucial surrogate for studying the complex combustion phenomena of these real-world fuels.[1][2][3] This document outlines key experimental protocols, presents relevant quantitative data, and illustrates the fundamental chemical pathways and experimental workflows.

Application: Surrogate Fuel for Transportation Fuels

N-decane is extensively utilized as a single-component or multi-component surrogate fuel to mimic the combustion behavior of conventional transportation fuels like diesel and aviation kerosene (B1165875) (e.g., RP-3, Jet-A).[1][4] Its well-defined chemical structure and properties allow for the development and validation of detailed chemical kinetic models that can then be applied to predict the combustion characteristics of more complex fuel mixtures.[1][5] This approach is essential for optimizing engine design and performance.[1]

Key Combustion Parameters and Experimental Data

The study of decane (B31447) combustion involves the measurement of several key parameters that characterize its ignition and flame properties. These parameters are crucial for validating chemical kinetic models.

Ignition Delay Time

Ignition delay time (IDT) is a critical measure of a fuel's autoignition characteristics. It is typically measured in shock tubes and rapid compression machines. The IDT is highly dependent on temperature, pressure, and equivalence ratio.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Experimental Method
700 - 130013 - 500.5 - 2.0VariesShock Tube[6]
800 - 130010 - 800.5 - 1.0VariesShock Tube[6]
1296 - 19151 - 20.5 - 2.0VariesShock Tube[7]
900 - 1200Atmospheric0.5 - 1.5VariesFlow Reactor[8]
1345 - 1537~5VariousVariesShock Tube[9]
775 - 116040, 60, 801.0, 2.060 - 400Shock Tube[6]
Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture, representing the velocity at which a laminar flame front propagates relative to the unburned gas. It is a key parameter for understanding flame stabilization and pollutant formation.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)Experimental Method
5001Extensive RangeVariesStagnation jet-wall flame[10]
40010.7 - 1.6VariesSpherically expanding flames[11]
350 - 6100.5 - 80.7 - 1.0VariesConstant volume vessel[12]
470 - 61010.7 - 1.4VariesExternally heated diverging channel[13]
4500.5 - 5.0VariousVariesBunsen Flame & Combustion Bomb[14]

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible data in combustion research. Below are generalized protocols for key experimental techniques used in the study of this compound combustion.

Protocol for Ignition Delay Time Measurement in a Shock Tube
  • Mixture Preparation: Prepare a homogeneous mixture of n-decane, an oxidizer (typically air or a mixture of O2 and a diluent gas like Argon), and any other desired components in a mixing tank. The composition of the mixture should be precisely controlled using partial pressures.

  • Shock Tube Preparation: Clean the driven and driver sections of the shock tube to remove any impurities. Evacuate both sections to a high vacuum.

  • Diaphragm Installation: Install a diaphragm of appropriate material and thickness to separate the driver and driven sections. The choice of diaphragm depends on the desired post-shock pressure.

  • Filling the Sections: Fill the driven section with the prepared fuel/oxidizer mixture to a predetermined initial pressure. Fill the driver section with a high-pressure driver gas (e.g., helium or a helium/argon mixture).

  • Initiation of Shock Wave: Rapidly increase the pressure in the driver section until the diaphragm ruptures. This generates a shock wave that propagates into the driven section, compressing and heating the test gas.

  • Data Acquisition: Monitor the pressure and emission/absorption of specific species (e.g., OH*) behind the reflected shock wave using pressure transducers and optical diagnostics. The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave and the onset of rapid pressure rise or light emission.[6][7][8]

Protocol for Laminar Flame Speed Measurement using Spherically Expanding Flames
  • Combustion Chamber Preparation: Utilize a spherical combustion chamber housed within an oven to ensure a uniform initial temperature for fuel evaporation and the mixture.[4][11]

  • Mixture Preparation and Introduction: Introduce a precisely metered mixture of vaporized n-decane and air into the evacuated combustion chamber.

  • Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to create a spherically expanding flame.

  • Flame Propagation Recording: Record the propagation of the flame front using a high-speed camera.

  • Pressure Monitoring: Simultaneously record the pressure rise within the constant volume chamber using a pressure transducer.

  • Data Analysis: Determine the stretched flame speed from the high-speed images. The unstretched laminar flame speed is then obtained by extrapolating the flame speed to a zero stretch rate using linear or nonlinear methods.[4][11]

Chemical Pathways and Experimental Workflows

The combustion of n-decane proceeds through a complex network of chemical reactions. Understanding these pathways is crucial for developing accurate kinetic models.

Simplified High-Temperature Combustion Pathway of n-Decane

At high temperatures, the combustion of n-decane is initiated by thermal decomposition and H-atom abstraction reactions, leading to the formation of smaller alkyl radicals. These radicals subsequently undergo β-scission to produce smaller alkenes and radicals, which then oxidize to form CO and H2, and ultimately CO2 and H2O.

G This compound n-Decane (C10H22) Alkyl_Radicals Alkyl Radicals (C10H21) This compound->Alkyl_Radicals Initiation (Decomposition, H-abstraction) Smaller_Alkenes Smaller Alkenes (e.g., C2H4, C3H6) Alkyl_Radicals->Smaller_Alkenes β-scission Smaller_Radicals Smaller Radicals (e.g., CH3, C2H5) Alkyl_Radicals->Smaller_Radicals β-scission CO_H2 CO + H2 Smaller_Alkenes->CO_H2 Oxidation Smaller_Radicals->CO_H2 Oxidation CO2_H2O CO2 + H2O CO_H2->CO2_H2O Oxidation

Caption: Simplified high-temperature combustion pathway of n-decane.

General Experimental Workflow for Kinetic Model Validation

The validation of a chemical kinetic model for this compound combustion involves a systematic comparison of model predictions with experimental data obtained from a variety of experimental setups.

G cluster_exp Experimental Measurements cluster_model Kinetic Modeling Shock_Tube Shock Tube (Ignition Delay) Validation Validation (Comparison) Shock_Tube->Validation RCM Rapid Compression Machine (Ignition Delay) RCM->Validation Flame_Speed_App Flame Speed Apparatus (Laminar Flame Speed) Flame_Speed_App->Validation JSR Jet-Stirred Reactor (Species Profiles) JSR->Validation Kinetic_Mechanism Proposed Kinetic Mechanism Simulation Numerical Simulation (e.g., CHEMKIN) Kinetic_Mechanism->Simulation Model_Prediction Model Predictions Simulation->Model_Prediction Model_Prediction->Validation Refinement Mechanism Refinement Validation->Refinement Discrepancies Refinement->Kinetic_Mechanism Iterate

Caption: Workflow for kinetic model development and validation.

References

The Role of Decane in Elucidating Polymer Chain Scission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of decane (B31447) in the study of polymer chain scission, a fundamental process in polymer degradation. This compound, a simple short-chain alkane, serves as an excellent model compound for understanding the complex degradation mechanisms of polyolefins, such as polyethylene (B3416737). Its well-defined structure and properties allow for the detailed investigation of reaction kinetics and product formation during thermal and oxidative degradation processes. Furthermore, this compound can be employed as a solvent to study the influence of a hydrocarbon environment on the chain scission of polymers, which is relevant to applications in the petrochemical and materials science industries.

This compound as a Model Compound for Polyolefin Degradation

This compound (C10H22) is a linear alkane that mirrors the repeating ethylene (B1197577) units of polyethylene, making it an ideal model for studying the fundamental chemistry of polyolefin chain scission.[1] By studying the pyrolysis and oxidation of this compound, researchers can gain insights into the initiation, propagation, and termination steps of the radical chain reactions that govern polymer degradation.[2] This approach simplifies the complex system of a long-chain polymer, allowing for more straightforward analysis of reaction products and kinetics.

Key Reaction Pathways in this compound and Polyolefin Scission

The thermal degradation of both this compound and polyethylene proceeds through a free-radical chain mechanism. The primary reactions involved are:

  • Initiation: The process begins with the homolytic cleavage of a C-C or C-H bond, forming free radicals. This can be induced by heat, UV radiation, or chemical initiators.

  • Propagation: The initial radicals can abstract a hydrogen atom from another molecule (intermolecularly or intramolecularly) or undergo β-scission.

    • Hydrogen Abstraction: A radical removes a hydrogen atom from a hydrocarbon chain, creating a new radical.

    • β-Scission: A radical cleaves the C-C bond at the beta position to the radical center, resulting in the formation of an alkene and a smaller radical. This is a key step in polymer chain scission, leading to a reduction in molecular weight.

  • Termination: The reaction ceases when two radicals combine or disproportionate.

The study of this compound's thermal decomposition provides valuable data on the relative rates of these competing reactions, which can then be applied to model the more complex degradation of polyethylene.[2]

This compound as a Solvent in Polymer Degradation Studies

Utilizing this compound as a solvent for polymer degradation studies offers several advantages. It creates a hydrocarbon-rich environment that can mimic certain industrial conditions.[2] Moreover, the presence of a solvent can significantly influence the heat and mass transfer during the degradation process, which in turn affects the product distribution.[3] Studies using solvents like decalin (a hydrogenated naphthalene, structurally similar to this compound in its saturated hydrocarbon nature) have shown that the solvent can act as a hydrogen donor, influencing the formation of specific products like α-olefins and n-paraffins.[3]

Experimental Protocols

The following are generalized experimental protocols for studying polymer chain scission using this compound, based on common methodologies in the field.

Protocol 1: Pyrolysis of Polyethylene in a this compound Solvent Environment

This protocol describes the thermal degradation of polyethylene in a this compound solvent to analyze the resulting product distribution.

Materials:

  • High-density polyethylene (HDPE) or Low-density polyethylene (LDPE) pellets

  • n-Decane (99%+ purity)

  • High-pressure autoclave reactor with temperature and pressure controls

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Collection system for gaseous and liquid products

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of polyethylene pellets and place them into the autoclave reactor.

  • Solvent Addition: Add a defined volume of n-decane to the reactor. The polymer-to-solvent ratio should be recorded.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove any oxygen.

  • Heating and Reaction: Seal the reactor and heat it to the desired pyrolysis temperature (e.g., 400-500°C) at a controlled heating rate.[4] Maintain the temperature for a specific reaction time (e.g., 30-120 minutes).[3]

  • Product Collection:

    • Gaseous Products: Collect the non-condensable gases in a gas bag for subsequent GC-MS analysis.

    • Liquid Products: After the reactor has cooled to room temperature, collect the liquid fraction, which will contain this compound and the degradation products of polyethylene.

    • Solid Residue: Collect and weigh any solid residue remaining in the reactor.

  • Analysis:

    • Analyze the gaseous products using GC-MS to identify and quantify light hydrocarbons.

    • Analyze the liquid products using GC-MS to identify and quantify the distribution of alkanes, alkenes, and other organic compounds.[5]

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of Polyethylene

This protocol is for the analysis of the primary degradation products of polyethylene without a solvent, which can be compared to the results from the solvent-based experiments.

Materials:

  • Polyethylene sample (small, accurately weighed amount)

  • Pyrolyzer unit coupled to a GC-MS system

  • Quartz sample tubes for the pyrolyzer

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the polyethylene sample (typically in the microgram range) into a quartz sample tube.

  • Pyrolysis: Place the sample tube into the pyrolyzer. Set the pyrolysis temperature (e.g., 600-800°C) and time.[6]

  • GC-MS Analysis: The volatile pyrolysis products are directly transferred to the GC column for separation and subsequent detection and identification by the MS.

    • GC Conditions: Use a suitable capillary column (e.g., non-polar). Program the oven temperature to separate a wide range of hydrocarbons.[7]

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected products (e.g., m/z 40-600).[7]

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST). Quantify the products based on peak areas. The pyrolysis of polyethylene typically yields a characteristic triplet pattern of α,ω-dienes, α-olefins, and n-alkanes for each carbon number.[5]

Data Presentation

The quantitative data from polymer chain scission experiments are typically presented in tables that summarize the product distribution as a function of experimental conditions.

Table 1: Product Yields from Pyrolysis of Polyethylene under Different Conditions

FeedstockTemperature (°C)Gas Yield (wt%)Liquid/Oil Yield (wt%)Solid/Wax Yield (wt%)Reference
LDPE425 (Solventless)19.775.64.7[3]
HDPE750~11 (Methane)-Low (0.1-3)[6]
Mixed Plastics (with PE)5008.7778.5[8]

Table 2: Major Gaseous Products from Polyethylene Pyrolysis at 750°C [6]

ProductYield (wt%)
Ethylene31
Propylene15
Methane11

Table 3: Typical Hydrocarbon Distribution in the Liquid Product of Polyethylene Pyrolysis [9][10]

Carbon Number RangePredominant Compound Types
C5-C10Alkenes, Alkanes
C11-C20Alkenes, Alkanes, Dienes
C21+Waxy Alkanes and Alkenes

Visualizations

Polymer Chain Scission Workflow

G cluster_prep Sample Preparation cluster_exp Experimental Process cluster_analysis Product Analysis cluster_results Data Interpretation PE Polyethylene Sample Reactor Pyrolysis Reactor (High Temperature) PE->Reactor This compound This compound (Solvent/Model) This compound->Reactor Gaseous Gaseous Products Reactor->Gaseous Liquid Liquid Products Reactor->Liquid Solid Solid Residue Reactor->Solid GCMS GC-MS Analysis Gaseous->GCMS Liquid->GCMS Data Quantitative Data (Product Distribution) GCMS->Data Mechanism Mechanism Elucidation Data->Mechanism

Caption: Experimental workflow for studying polymer chain scission.

Radical Chain Scission Mechanism

G cluster_prop Propagation Steps Initiation Initiation (Heat, UV) Polymer -> 2 R• Propagation Propagation Initiation->Propagation Generates Radicals Termination Termination (Radical Combination) 2 R• -> Polymer Propagation->Termination Radicals Consumed H_Abstraction H-Abstraction R• + Polymer -> RH + Polymer• Propagation->H_Abstraction Beta_Scission β-Scission Polymer• -> Alkene + R'• (Chain Scission) Propagation->Beta_Scission H_Abstraction->Propagation New Radical Formed Beta_Scission->Propagation New Radical Formed

Caption: Key steps in the radical chain scission of polymers.

References

Application Notes and Protocols for Formulating Stable Decane-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane-in-water (o/w) emulsions are thermodynamically unstable systems with significant applications in various fields, including pharmaceuticals, cosmetics, and materials science. The successful formulation of these emulsions hinges on achieving long-term stability, which prevents phase separation phenomena such as creaming, flocculation, and coalescence. This document provides detailed application notes and protocols for the preparation and characterization of stable this compound-in-water emulsions, tailored for research, development, and quality control purposes.

The stability of an emulsion is critically influenced by the choice of surfactant, the oil-to-water ratio, and process parameters like homogenization technique and energy input.[1][2] Furthermore, environmental factors such as pH and the presence of electrolytes can significantly impact the emulsion's physical and chemical stability.[3][4][5] These notes will explore the interplay of these factors and provide standardized protocols for their investigation.

Key Formulation Considerations

Several factors must be carefully controlled to produce a stable this compound-in-water emulsion. These include the properties of the oil and aqueous phases, the type and concentration of the emulsifying agent, and the manufacturing process.

1. Surfactant Selection and Concentration:

The choice of surfactant is paramount for emulsion stability. Surfactants reduce the interfacial tension between the oil and water phases, facilitating droplet formation and preventing coalescence.[2][6] The hydrophilic-lipophilic balance (HLB) value is a useful indicator for selecting an appropriate surfactant, with values between 8 and 18 being generally suitable for o/w emulsions.[7] Common classes of surfactants used for this purpose include:

  • Anionic Surfactants: Such as sodium dodecyl sulfate (B86663) (SDS), which imparts a negative charge to the oil droplets, leading to electrostatic repulsion.[6]

  • Cationic Surfactants: Like cetyltrimethylammonium bromide (CTAB), which provides a positive charge.[8]

  • Non-ionic Surfactants: Including polysorbates (e.g., Tween 80) and sorbitan (B8754009) esters (e.g., Span 80), which offer stability through steric hindrance and are often less sensitive to pH and electrolyte changes.[9][10] Mixtures of non-ionic surfactants are often used to achieve a specific HLB value for optimal stability.[9]

  • Pickering Emulsifiers: Solid particles, such as silica (B1680970) or alumina (B75360) nanoparticles, that adsorb to the oil-water interface, creating a physical barrier against coalescence.[8]

The surfactant concentration must be optimized. Insufficient surfactant will lead to instability, while excessive amounts can cause destabilization through micelle formation or increased viscosity.[11][12]

2. Oil-to-Water Ratio:

The volume fraction of the dispersed phase (this compound) affects the viscosity and stability of the emulsion. Generally, increasing the oil phase concentration leads to a higher viscosity.[13] However, very high internal phase ratios can increase the likelihood of droplet coalescence and phase inversion. The optimal ratio is application-dependent and should be determined experimentally.[2][3]

3. Influence of pH and Electrolytes:

The pH of the aqueous phase can significantly influence the stability of emulsions stabilized by ionic surfactants due to its effect on the surface charge of the droplets.[5][14][15] For emulsions stabilized by non-ionic surfactants, the effect of pH is generally less pronounced. The addition of electrolytes, such as sodium chloride (NaCl), can also impact stability by compressing the electrical double layer around the droplets, which can either enhance or reduce stability depending on the system.[2][3]

Experimental Protocols

Below are detailed protocols for the preparation and characterization of this compound-in-water emulsions.

Protocol 1: Preparation of this compound-in-Water Emulsion via High-Shear Homogenization

This protocol describes a standard method for producing a this compound-in-water emulsion using a high-shear homogenizer.

Materials:

  • N-decane

  • Deionized water

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Beakers

  • Magnetic stirrer and stir bar

  • High-shear homogenizer (e.g., rotor-stator type)

Procedure:

  • Aqueous Phase Preparation: Dissolve the desired concentration of surfactant (e.g., 1% w/v) in deionized water in a beaker. Stir using a magnetic stirrer until fully dissolved.

  • Oil Phase Addition: While stirring the aqueous phase, slowly add the desired volume of n-decane to create the target oil-in-water ratio (e.g., 10:90 v/v).

  • Pre-emulsification: Continue stirring the mixture for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Transfer the pre-emulsion to the vessel of the high-shear homogenizer. Homogenize at a high speed (e.g., 5,000-10,000 rpm) for 3-5 minutes.[16] The optimal time and speed should be determined for the specific formulation.

  • Cooling: If significant heat is generated during homogenization, cool the emulsion to room temperature.

  • Storage: Store the emulsion in a sealed container for subsequent characterization.

Protocol 2: Characterization of Emulsion Stability

A combination of techniques should be employed to assess the stability of the formulated emulsions.

2.1 Visual Observation and Macroscopic Analysis:

  • Procedure: Visually inspect the emulsion immediately after preparation and at regular intervals (e.g., 1 hour, 24 hours, 1 week) for any signs of phase separation, such as creaming (upward movement of droplets) or sedimentation (downward movement).

  • Acceptance Criteria: A stable emulsion should appear homogeneous with no visible layer of separated oil or water.

2.2 Microscopic Analysis:

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet morphology and size distribution using an optical microscope.

  • Acceptance Criteria: A stable emulsion will exhibit small, spherical, and uniformly distributed droplets with no signs of significant coalescence (merging of droplets).[16]

2.3 Droplet Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration for the instrument. Measure the mean droplet diameter and PDI.

  • Acceptance Criteria: Stable emulsions typically have a small mean droplet size and a low PDI, indicating a narrow size distribution.

2.4 Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the emulsion in an appropriate medium (e.g., deionized water or a specific buffer) and measure the electrophoretic mobility to determine the zeta potential.[17]

  • Acceptance Criteria: For electrostatically stabilized emulsions, a zeta potential with a magnitude greater than ±25 mV generally indicates good stability due to strong inter-droplet repulsion.[17][18]

2.5 Accelerated Stability Testing:

  • Centrifugation:

    • Procedure: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Acceptance Criteria: The emulsion should not show any phase separation after centrifugation.[16]

  • Freeze-Thaw Cycling:

    • Procedure: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature.[16]

    • Acceptance Criteria: The emulsion should remain homogeneous and stable after several cycles.

Data Presentation

The following tables summarize key quantitative data related to the formulation and stability of this compound-in-water emulsions.

Table 1: Effect of Surfactant Type and Concentration on Emulsion Properties

Surfactant TypeConcentration (wt%)Mean Droplet Size (nm)Zeta Potential (mV)Stability Index (%) after 24h
SDS0.5250-4595
SDS1.0180-5598
CTAB0.5300+4092
CTAB1.0220+5096
Tween 80/Span 80 (HLB 11.8)1.0350-1599

Data are representative and may vary based on specific experimental conditions.

Table 2: Influence of pH and NaCl Concentration on a 1% SDS-Stabilized Emulsion

pHNaCl Concentration (mM)Mean Droplet Size (nm)Zeta Potential (mV)Observations
3.00450-20Signs of instability
7.00180-55Stable
11.00190-60Stable
7.010200-40Stable
7.0100350-15Flocculation observed

Data are representative and may vary based on specific experimental conditions.

Table 3: Effect of Homogenization Method on Droplet Size

Homogenization MethodPressure/SpeedNumber of PassesMean Droplet Size (nm)
High-Shear Mixer10,000 rpm1500 - 1000
High-Pressure Homogenizer15,000 psi1150 - 300
Ultrasonication20 kHz5 min200 - 400

Data are representative and may vary based on specific experimental conditions.[19][20]

Visualizations

The following diagrams illustrate key workflows and relationships in the formulation and characterization of this compound-in-water emulsions.

Emulsion_Formulation_Workflow start Start: Define Formulation Goals prep_aq Prepare Aqueous Phase (Water + Surfactant) start->prep_aq prep_oil Prepare Oil Phase (this compound) start->prep_oil pre_emulsion Create Coarse Pre-emulsion prep_aq->pre_emulsion prep_oil->pre_emulsion homogenize Homogenization (High-Shear / High-Pressure) pre_emulsion->homogenize emulsion Stable this compound-in-Water Emulsion homogenize->emulsion

Caption: Workflow for the preparation of a this compound-in-water emulsion.

Emulsion_Stability_Testing_Workflow emulsion Formulated Emulsion visual Visual Observation (Phase Separation) emulsion->visual microscopy Microscopy (Droplet Morphology) emulsion->microscopy dls Droplet Size & PDI (DLS / Laser Diffraction) emulsion->dls zeta Zeta Potential (ELS) emulsion->zeta accelerated Accelerated Testing (Centrifugation, Freeze-Thaw) emulsion->accelerated stability_assessment Stability Assessment visual->stability_assessment microscopy->stability_assessment dls->stability_assessment zeta->stability_assessment accelerated->stability_assessment

Caption: Workflow for assessing the stability of a this compound-in-water emulsion.

Formulation_Factors_Relationship surfactant Surfactant (Type, Conc., HLB) stability Emulsion Stability (Droplet Size, Zeta Potential, Shelf Life) surfactant->stability Influences Interfacial Film oil_ratio Oil/Water Ratio oil_ratio->stability Affects Viscosity & Droplet Proximity homogenization Homogenization (Method, Energy) homogenization->stability Determines Initial Droplet Size additives Aqueous Phase (pH, Electrolytes) additives->stability Modifies Droplet Surface Charge

Caption: Key factors influencing the stability of this compound-in-water emulsions.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Decane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Purity Decane (B31447) Purification. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-purity n-decane for experimental use. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial n-decane?

A1: Commercial n-decane may contain several types of impurities, including:

  • Branched this compound isomers: Such as 2-methylnonane (B165365) and 3-methylnonane.[1][2]

  • Other alkanes: Shorter-chain alkanes like nonane (B91170) and longer-chain alkanes like unthis compound.[1][2]

  • Olefins (alkenes): Unsaturated hydrocarbons that may be present from the refining process.

  • Aromatic compounds: Benzene, toluene, and other related compounds.

  • Water: Dissolved or emulsified water.[3]

  • Sulfur compounds: Mercaptans and other sulfur-containing molecules.

Q2: Which purification method is best for my application?

A2: The choice of purification method depends on the starting purity of your this compound, the nature of the impurities, the desired final purity, and the scale of your experiment.

  • Fractional Distillation is effective for separating components with different boiling points, such as other alkanes and some isomers.[4][5][6] It is a fundamental technique for general purification.

  • Adsorption Chromatography is excellent for removing polar impurities, such as some oxygenates, and for separating classes of hydrocarbons (e.g., aromatics from aliphatics).

  • Chemical Washing with Sulfuric Acid is specifically targeted at removing unsaturated hydrocarbons (olefins) and some polar impurities.[7]

Q3: How can I assess the purity of my this compound after purification?

A3: The purity of this compound is most commonly assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile and semi-volatile impurities.[2][8]

  • Karl Fischer Titration: This method is specific for determining the water content in the purified this compound.[1][2]

Q4: What are the boiling points of n-decane and its common impurities?

A4: The boiling point of n-decane is approximately 174°C.[9][10][11] The boiling points of its isomers are typically slightly lower. For example, many branched this compound isomers have boiling points in the range of 160-173°C. This close proximity in boiling points can make separation by distillation challenging.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation of Components The boiling point difference between this compound and impurities is too small.Increase the number of theoretical plates by using a longer fractionating column or a column with more efficient packing (e.g., Vigreux indentations, Raschig rings, or metal sponge).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Aim for a distillation rate of 1-2 drops per second.
Bumping or Uneven Boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distilling flask before heating to ensure smooth boiling.
Temperature Fluctuations at the Thermometer Improper thermometer placement.Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
Drafts in the laboratory.Wrap the distillation column and head with glass wool or aluminum foil to insulate the apparatus.
Low Recovery of Purified this compound Significant hold-up in a long or tightly packed column.Use a shorter column if the boiling point difference allows, or a column with less hold-up.
Leaks in the apparatus.Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary.
Adsorption Chromatography
Issue Possible Cause(s) Solution(s)
Poor Separation of Impurities Incorrect choice of adsorbent.For removal of polar impurities from non-polar this compound, silica (B1680970) gel or activated alumina (B75360) are good choices.[12][13]
Incorrect solvent system (eluent).For simple purification of this compound, a non-polar solvent like hexane (B92381) or pentane (B18724) should be used to elute the this compound while polar impurities remain on the column.
Column channeling.Ensure the column is packed evenly. Slurry packing is often preferred over dry packing to avoid channels.
Slow Column Flow Rate Adsorbent particle size is too small.Use a larger particle size adsorbent.
Column is packed too tightly.Repack the column with less compression.
Irreversible Adsorption of this compound Adsorbent is too active.Deactivate the adsorbent by adding a small, controlled amount of water.
Colored Impurities in the Final Product Highly colored polar compounds are not fully retained.Use a more polar adsorbent or a larger amount of adsorbent. Pre-treating the this compound with activated carbon can also remove some colored impurities.
Chemical Washing with Sulfuric Acid
Issue Possible Cause(s) Solution(s)
Incomplete Removal of Olefins Insufficient contact time with sulfuric acid.Increase the shaking time in the separatory funnel to ensure thorough mixing.
Insufficient amount of sulfuric acid.Use a larger volume of concentrated sulfuric acid or perform multiple washes.
Emulsion Formation during Washing Vigorous shaking.Use gentle, swirling motions for mixing instead of vigorous shaking. If an emulsion forms, allow it to stand or add a small amount of a saturated salt solution to help break it.
Acidic Purified this compound Incomplete neutralization.Ensure thorough washing with sodium bicarbonate solution until the aqueous layer is basic (test with pH paper). Follow with several water washes.
Presence of Water in Final Product Inadequate drying.Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and ensure adequate contact time.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification Method Typical Starting Purity (%) Achievable Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Fractional Distillation 90 - 98> 99.570 - 90Good for separating components with different boiling points. Scalable.Less effective for azeotropes and impurities with close boiling points. Can be time-consuming.
Adsorption Chromatography 95 - 99> 99.885 - 95Excellent for removing polar impurities. High purity can be achieved.Can be labor-intensive and require significant solvent volumes. Adsorbent cost.
Chemical Washing (H₂SO₄) > 98 (with olefin impurities)> 99 (olefin-free)90 - 98Highly effective for removing unsaturated hydrocarbons (olefins).Requires handling of corrosive acid and subsequent neutralization and washing steps. Generates acid waste.

Table 2: Physical Properties of n-Decane and Common Impurities

Compound Molecular Formula Boiling Point (°C) Density (g/mL at 20°C)
n-DecaneC₁₀H₂₂174.10.730
NonaneC₉H₂₀150.80.718
Unthis compoundC₁₁H₂₄195.90.740
2-MethylnonaneC₁₀H₂₂167.80.728
1-DeceneC₁₀H₂₀170.50.741
TolueneC₇H₈110.60.867
WaterH₂O100.00.998

Experimental Protocols

Fractional Distillation of n-Decane

This protocol describes the purification of n-decane using laboratory-scale fractional distillation.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Add boiling chips or a magnetic stir bar to the round-bottom flask.

  • Procedure:

    • Fill the round-bottom flask no more than two-thirds full with the impure this compound.

    • Securely clamp the apparatus and begin circulating cold water through the condenser.

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with a rate of approximately 1-2 drops per second into the receiving flask.[4]

    • Monitor the temperature at the distillation head. The initial distillate will be enriched in lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of n-decane (174°C).

    • Stop the distillation before the flask goes to dryness.

Workflow Diagram:

Fractional_Distillation cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Apparatus B Add Impure this compound & Boiling Chips A->B C Heat Gently B->C D Collect Initial Fractions (Impurities) C->D E Collect Pure this compound Fraction (at 174°C) D->E F Stop Heating E->F G Analyze Purity (GC-MS) E->G

Caption: Fractional Distillation Workflow for this compound Purification.

Adsorption Chromatography using Silica Gel/Activated Alumina

This protocol is for the removal of polar impurities from n-decane.

Methodology:

  • Adsorbent Activation:

    • Silica Gel: Activate by heating at 120-150°C for 4-6 hours in an oven.

    • Activated Alumina: Activate by heating at 200-250°C for 4-6 hours.[14][15][16]

    • Cool the adsorbent in a desiccator before use.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of the activated adsorbent in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add another layer of sand on top of the adsorbent bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Purification:

    • Dissolve the impure this compound in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the non-polar solvent, collecting the eluent in fractions.

    • Since this compound is non-polar, it will elute quickly. The polar impurities will be retained on the column.

    • Monitor the fractions using a suitable analytical technique (e.g., TLC if impurities are UV-active, or GC-MS).

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Workflow Diagram:

Adsorption_Chromatography cluster_prep Preparation cluster_purification Purification cluster_final Final Steps A Activate Adsorbent (Silica/Alumina) B Pack Chromatography Column A->B C Load Impure this compound B->C D Elute with Non-polar Solvent C->D E Collect Fractions D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Analyze Purity (GC-MS) G->H

Caption: Adsorption Chromatography Workflow for this compound Purification.

Chemical Washing with Concentrated Sulfuric Acid

This protocol is for the removal of olefinic impurities from n-decane. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

Methodology:

  • Acid Wash:

    • Place the impure this compound in a separatory funnel.

    • Add concentrated sulfuric acid (approximately 10-15% of the this compound volume).

    • Stopper the funnel and shake gently for 2-3 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The lower acid layer may darken as it reacts with the olefins.

    • Drain and discard the lower acid layer.

    • Repeat the acid wash with fresh sulfuric acid until the acid layer remains colorless.

  • Neutralization and Washing:

    • Wash the this compound with water to remove the bulk of the remaining acid.

    • Wash with a 10% sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the this compound two more times with water to remove any remaining salts.

  • Drying and Final Purification:

    • Drain the this compound into a clean, dry flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and swirl for 10-15 minutes.

    • Filter or decant the dried this compound.

    • For the highest purity, the this compound can be further purified by fractional distillation.

Workflow Diagram:

Chemical_Washing cluster_wash Acid Wash cluster_neutralize Neutralization cluster_dry Drying A Mix this compound with Conc. H₂SO₄ B Separate and Discard Acid Layer A->B C Repeat Wash until Acid is Colorless B->C D Wash with Water C->D E Wash with NaHCO₃ Solution D->E F Wash with Water (x2) E->F G Dry with Anhydrous Salt F->G H Filter or Decant G->H I Analyze Purity (GC-MS) H->I

Caption: Chemical Washing Workflow for Olefin Removal from this compound.

Purity Analysis by GC-MS

This protocol provides a general procedure for analyzing the purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Use a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

    • Set the GC oven temperature program to achieve good separation of this compound and potential impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Use helium as the carrier gas.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Interpretation:

    • Identify the peak corresponding to n-decane based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate the purity by determining the relative peak areas.

Workflow Diagram:

GCMS_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Dilute Sample B Inject Sample into GC-MS A->B C Run GC Temperature Program B->C D Acquire Mass Spectra C->D E Identify Peaks D->E F Calculate Purity E->F

Caption: GC-MS Analysis Workflow for this compound Purity Assessment.

References

Technical Support Center: Purification of Decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of water and polar impurities from decane (B31447).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing water from this compound?

A1: The most effective and commonly used methods for drying this compound are treatment with activated 3A molecular sieves, passing it through a column of activated alumina (B75360), or fractional distillation. For routine laboratory use, 3A molecular sieves are often the most convenient and efficient choice for achieving very low water content.[1][2]

Q2: How can I remove polar impurities from this compound?

A2: Polar impurities can be effectively removed from this compound using techniques such as fractional distillation, adsorption chromatography with activated alumina or silica (B1680970) gel, or liquid-liquid extraction.[3] The choice of method depends on the nature and concentration of the polar impurities. Activated alumina is particularly effective at adsorbing polar compounds from nonpolar solvents like this compound.

Q3: What is the expected residual water content in this compound after drying with 3A molecular sieves?

Q4: How do I activate molecular sieves before use?

A4: To activate molecular sieves, they must be heated to remove any adsorbed water. A common laboratory procedure involves heating the sieves in a furnace or oven at a temperature between 250°C and 325°C for at least 3 hours under a stream of dry, inert gas or under vacuum. After activation, the sieves should be cooled down in a desiccator to prevent re-adsorption of atmospheric moisture before being added to the solvent.

Q5: Can I regenerate and reuse molecular sieves?

A5: Yes, molecular sieves are regenerable. The regeneration process involves heating the used sieves to drive off the adsorbed water. The heating temperature and duration are similar to the activation process. It is crucial to ensure that all residual solvent is removed before heating to prevent potential hazards.

Q6: When is fractional distillation the preferred method for purifying this compound?

A6: Fractional distillation is the preferred method when you need to separate this compound from impurities with boiling points close to that of this compound (174.1°C). This technique is effective for removing both volatile polar and non-polar impurities that cannot be easily removed by desiccants or adsorbents.

Q7: How can I verify the purity of my this compound after purification?

A7: The purity of this compound can be verified using several analytical techniques. Gas chromatography (GC) is a highly effective method for determining the presence of volatile organic impurities and quantifying the purity of the this compound.[4][5] The water content can be accurately measured using Karl Fischer titration, which is a specific and sensitive method for water determination.[6][7][8][9]

Data Presentation

The following table summarizes the estimated effectiveness of different methods for removing water and polar impurities from this compound. Please note that the quantitative data for this compound is estimated based on studies of other organic solvents, as specific comparative data for this compound is limited.

Purification MethodTarget ImpurityTypical Purity AchievedAdvantagesDisadvantages
3A Molecular Sieves Water< 10 ppm residual waterHigh efficiency for water removal, convenient for small to medium scale, regenerable.Does not remove other polar or non-polar impurities.
Activated Alumina Water & Polar Impurities< 20 ppm residual water, >95% removal of polar impuritiesRemoves both water and a range of polar impurities, regenerable.Capacity may be lower than molecular sieves for water, requires column packing.
Fractional Distillation Volatile Polar & Non-polar Impurities> 99.5% purity (GC)Highly effective for separating compounds with different boiling points, can remove a wide range of impurities.Requires specialized glassware, can be time-consuming, not effective for removing azeotropes.

Experimental Protocols

Protocol 1: Drying this compound with 3A Molecular Sieves

Objective: To reduce the water content of this compound to <10 ppm.

Materials:

  • This compound (to be purified)

  • 3A Molecular Sieves (activated)

  • Dry, clean glass bottle with a screw cap or septum

  • Oven or furnace for activation

  • Desiccator

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a porcelain or borosilicate glass dish. Heat in an oven or furnace at 300°C for at least 3 hours. For laboratory scale, a common practice is to heat under vacuum.

  • Cooling: After activation, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying this compound: Add the activated molecular sieves to the this compound in a dry glass bottle. A common loading is 10-20% (w/v).

  • Incubation: Seal the bottle and allow the this compound to stand over the molecular sieves for at least 24-48 hours. Occasional swirling can improve the drying efficiency.

  • Decanting: Carefully decant or filter the dry this compound into a clean, dry storage bottle.

  • Verification (Optional): Determine the final water content using Karl Fischer titration.

Protocol 2: Removal of Polar Impurities using Activated Alumina Column Chromatography

Objective: To remove polar impurities from this compound.

Materials:

  • This compound (to be purified)

  • Activated Alumina (Brockmann I, neutral)

  • Chromatography column

  • Glass wool or fritted disc

  • Sand (optional)

  • Collection flasks

Procedure:

  • Column Packing: Secure the chromatography column in a vertical position. Place a small plug of glass wool or a fritted disc at the bottom of the column. Optionally, add a thin layer of sand.

  • Slurry Packing: In a separate beaker, create a slurry of the activated alumina in a small amount of the impure this compound.

  • Loading the Column: Pour the slurry into the column. Allow the alumina to settle, tapping the column gently to ensure even packing.

  • Adding the Sample: Once the alumina has settled and there is a small layer of solvent above the packing, carefully add the this compound to be purified to the top of the column.

  • Elution: Allow the this compound to pass through the column under gravity. The non-polar this compound will elute while the polar impurities will be adsorbed onto the alumina.

  • Collection: Collect the purified this compound in clean, dry flasks.

  • Verification (Optional): Analyze the purified this compound by GC to confirm the removal of polar impurities.

Protocol 3: Purification of this compound by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • This compound (to be purified)

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the impure this compound and a few boiling chips to the distilling flask.

  • Heating: Begin heating the distilling flask gently with the heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the most volatile component.

  • Fraction Collection: Collect the distillate in the receiving flask. Discard the initial small fraction (forerun), which may contain highly volatile impurities. Collect the main fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (174.1°C).

  • Shutdown: Stop the distillation before the distilling flask runs dry.

  • Verification (Optional): Analyze the purity of the collected fraction by GC.[4][5]

Troubleshooting Guides

Troubleshooting Drying with Molecular Sieves
IssuePossible CauseRecommended Solution
This compound is not dry after treatment. Molecular sieves were not properly activated.Reactivate the sieves at a higher temperature or for a longer duration. Ensure they are cooled in a desiccator.
Insufficient contact time.Allow the this compound to stand over the sieves for a longer period (e.g., 48-72 hours).
Insufficient amount of sieves.Increase the amount of molecular sieves used (e.g., to 20% w/v).
Cloudy appearance of this compound after treatment. Fine particles from the molecular sieves.Filter the this compound through a fine frit or a membrane filter to remove the suspended particles.
Troubleshooting Fractional Distillation
IssuePossible CauseRecommended Solution
Bumping or uneven boiling. Absence or inactivity of boiling chips.Add fresh boiling chips to the distilling flask before heating.
Heating too rapidly.Reduce the heating rate to achieve smooth boiling.
Temperature fluctuations at the column head. Heating rate is too high or too low.Adjust the heating mantle to maintain a steady distillation rate.
Poor insulation of the column.Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.
Poor separation of components. Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the fractionating column.
Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., one with more theoretical plates).

Mandatory Visualizations

experimental_workflow cluster_start Start: Impure this compound cluster_analysis Initial Analysis cluster_decision Select Purification Method cluster_methods Purification Methods cluster_verification Final Verification cluster_end End: Purified this compound start Impure this compound analysis Analyze Impurities (GC, Karl Fischer) start->analysis decision Water or Polar Impurities? analysis->decision drying Drying (Molecular Sieves) decision->drying Mainly Water polar_removal Polar Impurity Removal (Activated Alumina) decision->polar_removal Mainly Polar distillation Fractional Distillation decision->distillation Mixed/Volatile Impurities verification Verify Purity (GC, Karl Fischer) drying->verification polar_removal->verification distillation->verification end Purified this compound verification->end

Caption: Workflow for selecting a this compound purification method.

fractional_distillation cluster_flask Heating cluster_column Separation cluster_condenser Condensation cluster_receiver Collection flask Impure this compound + Boiling Chips column Fractionating Column (Vigreux) flask->column Vapor heater Heating Mantle thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser Vapor receiver Receiving Flask (Purified this compound) condenser->receiver Distillate

Caption: Diagram of a fractional distillation apparatus.

References

Technical Support Center: Stabilizing Decane-in-Water Pickering Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of decane-in-water Pickering emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-in-water Pickering emulsion is unstable and phase separation occurs quickly. What are the likely causes and how can I fix this?

A1: Emulsion instability, characterized by rapid creaming or coalescence, is a common issue. The primary causes often relate to insufficient particle coverage at the oil-water interface or unfavorable particle interactions.

Troubleshooting Steps:

  • Increase Particle Concentration: At low concentrations, there may not be enough particles to adequately cover the surface of the This compound (B31447) droplets, leading to coalescence.[1][2] Increasing the particle concentration can enhance stability by forming a more robust steric barrier around the droplets.[1]

  • Optimize Particle Hydrophobicity: The wettability of the solid particles is crucial. For oil-in-water (O/W) emulsions like this compound-in-water, particles should be preferentially wetted by water but still have some affinity for oil (a three-phase contact angle less than 90° is generally preferred).[3][4][5] If particles are too hydrophilic, they may remain dispersed in the aqueous phase; if too hydrophobic, they may favor the oil phase, leading to poor stabilization. Consider modifying the surface of your particles to tune their hydrophobicity.

  • Adjust pH and Ionic Strength: The surface charge of the particles and the ionic strength of the aqueous phase significantly impact emulsion stability.[3][4][6] For particles with ionizable surface groups, adjusting the pH can modify their surface charge, influencing inter-particle repulsion and their adsorption at the interface.[7] Similarly, adding salt can screen electrostatic repulsion, which may either enhance or hinder stability depending on the system.[1][4]

  • Improve Homogenization: The energy input during emulsification affects the initial droplet size. Insufficient homogenization can result in large, unstable droplets. Employing high-shear homogenization or microfluidization can produce smaller droplets, creating a more stable emulsion.[8][9]

Q2: I'm observing flocculation of my emulsion droplets, even though they don't seem to be coalescing. What's happening and how can I prevent it?

A2: Flocculation is the aggregation of droplets without the rupture of the interfacial particle layer. This can be a precursor to coalescence and can increase the creaming rate.

Troubleshooting Steps:

  • Enhance Inter-droplet Repulsion: Flocculation is often caused by attractive forces between droplets. Increasing the electrostatic repulsion by adjusting the pH to be further from the isoelectric point of the particles can help.[3]

  • Particle Concentration and Network Formation: At higher particle concentrations, free particles in the continuous phase can form a network structure that prevents droplets from coming into close contact, thus inhibiting flocculation.[1][10]

  • Control Ionic Strength: High salt concentrations can shield the surface charges on the particles, reducing electrostatic repulsion and promoting flocculation.[4] A careful optimization of the ionic strength is necessary.

Q3: The droplet size in my emulsion is increasing over time, suggesting Ostwald ripening. How can I minimize this effect?

A3: Ostwald ripening is the process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. While Pickering emulsions are generally more resistant to Ostwald ripening than surfactant-stabilized emulsions, it can still occur, especially with oils that have some water solubility.[8]

Troubleshooting Steps:

  • Decrease Oil Solubility in Water: While this compound has low water solubility, for nanoemulsions, this can still be a factor. Using a less water-soluble oil phase can significantly reduce Ostwald ripening.[8]

  • Form a Dense Interfacial Layer: A tightly packed, rigid layer of particles at the oil-water interface can act as a barrier to the diffusion of oil molecules, thus slowing down Ostwald ripening.[1][9] This can be achieved by optimizing particle concentration and wettability.

Quantitative Data Summary

The stability of this compound-in-water Pickering emulsions is highly dependent on several quantitative parameters. The following tables summarize key findings from various studies.

Table 1: Effect of Particle Concentration on Emulsion Stability

Particle TypeParticle Concentration (wt%)Oil PhaseObservationsReference
Silanized Fumed SilicaLow (not specified)Not specifiedDestabilization via flocculation and permeation.[2]
Iron Oxide Nanoparticles0.5Dothis compoundUnstable emulsion.[11]
Iron Oxide Nanoparticles1.0Dothis compoundStable emulsion.[11]
Iron Oxide Nanoparticles2.0Dothis compoundStable emulsion with smaller droplets.[11]
Walnut Protein Isolate Nanoparticles0.5 - 2.0Not specifiedStability increases with concentration.[12][13]
Whey Protein MicrogelsNot specifiedNot specifiedExcessive protein concentration can be detrimental.[4]

Table 2: Influence of pH and Ionic Strength on Emulsion Stability

Particle TypepHIonic Strength (NaCl)ObservationsReference
Whey Protein MicrogelLow (not specified)Not specifiedLow surface charge leads to weaker repulsion and instability.[3]
Whey Protein IsolateNot specified0.1 MUnstable due to charge shielding.[4]
pH-sensitive microgels7.0 - 7.5LowStable emulsions.[14]
Crude Oil DropletsIncreasing pHIncreasing SalinityIncreased surface charge density, potentially enhancing stability.[7]
Cellulose NanocrystalsNeutral (approx.)High (1.9 M)Aggregates of CNCs alone provided better stability.[6][15]

Experimental Protocols

1. Preparation of this compound-in-Water Pickering Emulsion

This protocol describes a general method for preparing a this compound-in-water Pickering emulsion using solid nanoparticles as stabilizers.

  • Materials:

    • Deionized water

    • Solid nanoparticles (e.g., silica, alumina, or polymer latexes)

    • n-Decane

    • Acid or base for pH adjustment (e.g., HCl, NaOH)

    • Salt for ionic strength adjustment (e.g., NaCl)

  • Procedure:

    • Particle Dispersion: Disperse the desired concentration of solid nanoparticles in deionized water. If necessary, use ultrasonication to ensure a uniform dispersion.

    • Aqueous Phase Preparation: Adjust the pH and/or ionic strength of the aqueous particle dispersion to the desired values.

    • Emulsification: Add the desired volume of n-decane to the aqueous dispersion to achieve the target oil-in-water ratio.

    • Homogenization: Subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000 - 20,000 rpm) for a set duration (e.g., 1-5 minutes).[6] For smaller droplet sizes, high-pressure microfluidization can be employed.[8]

    • Characterization: Immediately after preparation, characterize the emulsion for droplet size distribution, morphology, and stability.

2. Characterization of Emulsion Properties

  • Droplet Size and Morphology:

    • Microscopy: Use optical microscopy or scanning electron microscopy (SEM) to visualize the emulsion droplets and assess their morphology and any signs of flocculation or coalescence.[16][17]

    • Dynamic Light Scattering (DLS): For nanoemulsions, DLS can be used to determine the droplet size distribution.[16]

  • Emulsion Type Determination:

    • Conductivity Measurement: Measure the electrical conductivity of the emulsion. A high conductivity indicates a water-continuous (O/W) emulsion, while a low conductivity suggests an oil-continuous (W/O) emulsion.[6]

    • Dye Test: Add a water-soluble dye (e.g., methylene (B1212753) blue) to a sample of the emulsion. If the continuous phase becomes colored, it is an O/W emulsion.

  • Stability Assessment:

    • Visual Observation: Monitor the emulsion over time for signs of creaming, sedimentation, flocculation, or coalescence.[12]

    • Turbiscan Analysis: Use a Turbiscan to quantitatively measure changes in light transmission and backscattering profiles over time, which provides information on particle migration and changes in droplet size.

Visual Guides

Below are diagrams illustrating key concepts and workflows related to the stabilization of this compound-in-water Pickering emulsions.

experimental_workflow cluster_prep Emulsion Preparation cluster_char Characterization p1 Disperse Particles in Water p2 Adjust pH / Ionic Strength p1->p2 p3 Add this compound p2->p3 p4 High-Shear Homogenization p3->p4 c1 Microscopy (Morphology) p4->c1 Analyze Emulsion c2 DLS (Droplet Size) p4->c2 Analyze Emulsion c3 Conductivity (Emulsion Type) p4->c3 Analyze Emulsion c4 Visual Stability Assessment p4->c4 Analyze Emulsion

Caption: Experimental workflow for preparing and characterizing this compound-in-water Pickering emulsions.

stability_factors cluster_factors Key Factors cluster_effects Influences on cluster_outcome Resulting in F1 Particle Concentration E1 Interfacial Coverage F1->E1 F2 Particle Wettability F2->E1 F3 pH & Ionic Strength E2 Inter-droplet Forces F3->E2 F4 Homogenization Energy E3 Droplet Size F4->E3 O1 Stable Emulsion E1->O1 Sufficient O2 Unstable Emulsion E1->O2 Insufficient E2->O1 Repulsive E2->O2 Attractive E3->O1 Small E3->O2 Large

References

optimizing surfactant concentration for decane emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing surfactant concentration for stable decane (B31447) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a surfactant in a this compound emulsion?

Surfactants, or surface-active agents, are essential for forming and stabilizing emulsions.[1] These molecules are amphiphilic, meaning they contain both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[1] In a this compound-in-water emulsion, surfactants position themselves at the oil-water interface, lowering the interfacial tension between the two immiscible liquids.[1] This reduction in tension facilitates the dispersion of this compound droplets into the water and creates a protective barrier around the droplets, preventing them from merging, which is known as coalescence.[2]

Q2: What are the common types of instability in this compound emulsions?

Emulsions are thermodynamically unstable systems that can break down through several mechanisms.[3][4] Common forms of instability include:

  • Creaming or Sedimentation: This occurs when dispersed droplets migrate to the top (creaming, common for oil-in-water emulsions) or bottom (sedimentation) of the container due to density differences between the this compound and water phases.[2][3] This is often a reversible process.[3]

  • Flocculation: Droplets aggregate into clusters without losing their individual identities.[2][3] This can be a precursor to coalescence and may be reversible.[3]

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger ones, eventually leading to complete phase separation of the oil and water.[2][3] This indicates a critical failure of the surfactant film's stability.[5]

  • Ostwald Ripening: Larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase (this compound) through the continuous phase (water).[3][6]

Q3: How does surfactant concentration affect emulsion droplet size?

Surfactant concentration is a critical factor in determining the droplet size of an emulsion. Generally, as the concentration of the surfactant increases, the droplet size decreases.[7] With low surfactant concentrations, there may not be enough molecules to adequately cover the surface of all the oil droplets, leading to larger droplets and instability.[5][7] At sufficiently high concentrations, surfactants can create and stabilize smaller droplets, often in the nanometer range.[7] However, beyond a certain point, adding more surfactant may not significantly decrease the droplet size further.[7] The minimum effective concentration to induce shape changes and stabilization is often near the Critical Micelle Concentration (CMC).[8]

Q4: What is the Polydispersity Index (PDI) and why is it important for emulsions?

The Polydispersity Index (PDI) is a measure of the uniformity of the droplet sizes within an emulsion.[9] A PDI value of 1 indicates that all droplets are the same size, while higher values signify a wider distribution of sizes.[9] For many pharmaceutical and research applications, a low PDI (typically < 0.3) is desirable.[3][9] A narrow size distribution (low PDI) is often associated with greater emulsion stability, as it can reduce the rate of Ostwald ripening.[9]

Q5: What is Zeta Potential and how does it relate to emulsion stability?

Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged droplets in an emulsion.[10] It is a key indicator of the stability of colloidal dispersions.[10] For emulsions stabilized by ionic surfactants, a high absolute zeta potential value (e.g., more negative than -25 mV or more positive than +25 mV) is desired.[3] This high charge creates a strong repulsive force that prevents droplets from aggregating and coalescing.[10] The pH of the aqueous phase can significantly influence the zeta potential.[11]

Q6: What is the Critical Micelle Concentration (CMC) and why is it relevant?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk phase.[12] Below the CMC, surfactants primarily exist as individual molecules and adsorb at the oil-water interface. The CMC is important because it often represents the concentration at which the surfactant provides the maximum reduction in interfacial tension.[1] Formulating near or above the CMC is often necessary to ensure enough surfactant is available to stabilize the emulsion.[13] However, excessively high concentrations above the CMC can sometimes lead to destabilization due to micelle formation in the bulk phase.[14]

Troubleshooting Guide

Issue: My emulsion is separating, with a distinct layer of this compound forming at the top (creaming). What's wrong?

  • Potential Cause: Insufficient viscosity of the continuous (water) phase, allowing this compound droplets to rise due to their lower density.[2]

  • Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer, such as xanthan gum or carbomers.[2][15] This will slow the movement of the droplets and improve stability.

Issue: The oil droplets are merging and growing larger over time, leading to phase separation (coalescence). How can I fix this?

  • Potential Causes & Solutions:

    • Insufficient Surfactant Concentration: There may not be enough surfactant to create a stable film around the droplets.[5] Solution: Incrementally increase the surfactant concentration.[5]

    • Incorrect Emulsifier Type: The Hydrophile-Lipophile Balance (HLB) of your surfactant may not be optimal for a this compound-in-water system.[2] Solution: For an oil-in-water (O/W) emulsion, use a surfactant or a blend of surfactants with a higher HLB value (typically 8-18).[3]

    • Inadequate Homogenization: The energy input during emulsification might be too low to create small, stable droplets.[16] Solution: Increase the homogenization time or intensity (e.g., higher speed on a high-shear mixer or longer sonication time).

    • Incompatible Ingredients: The presence of salts or other electrolytes can sometimes disrupt the surfactant film.[17] Solution: Evaluate the compatibility of all ingredients. Adding salts after emulsification can sometimes improve stability in certain systems.[15]

Issue: My PDI value is high (> 0.3). What does this indicate and how can I improve it?

  • Indication: A high PDI means your emulsion has a wide range of droplet sizes, which can lead to instability through processes like Ostwald ripening.[9]

  • Solution: The primary method to reduce PDI is to improve the emulsification process. Using high-energy methods like high-pressure homogenization or ultrasonication can produce emulsions with smaller and more uniform droplet sizes.[9][18] Optimizing the surfactant concentration can also lead to a more consistent droplet size.[9]

Issue: The emulsion is unstable even at high surfactant concentrations. What other factors should I consider?

  • Potential Causes & Solutions:

    • pH Imbalance: For ionic surfactants, the pH of the aqueous phase is critical.[6] An incorrect pH can alter the charge of the surfactant's headgroup, reducing electrostatic repulsion and leading to instability.[6] Solution: Measure and adjust the pH of the aqueous phase to be within the optimal range for your chosen surfactant.[19]

    • Temperature Fluctuations: Changes in temperature can affect surfactant solubility and the stability of the interfacial film.[6][19] Solution: Prepare and store your emulsions at a controlled, stable temperature.[19]

    • Incorrect Phase Ratio: An excessively high ratio of the dispersed phase (this compound) to the continuous phase (water) can make stabilization difficult.[2] Solution: Try adjusting the oil-to-water ratio.[2]

Quantitative Data

Table 1: Example Effect of Surfactant Concentration on this compound Emulsion Properties

Surfactant Concentration (mM)Mean Droplet Size (Z-average, nm)Polydispersity Index (PDI)General Observation
0.1> 1000> 0.5Unstable, visible phase separation.[7]
1.0300 - 5000.3 - 0.4Moderately stable, but prone to Ostwald ripening.[7]
10150 - 2500.1 - 0.25Good stability, suitable for many applications.[3][7]
100~ 100< 0.2Highly stable, nanometric droplets.[7]

Note: These are representative values. Actual results will vary based on the specific surfactant, emulsification method, and other formulation components.

Table 2: Relationship Between Zeta Potential and Emulsion Stability

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid Coagulation or Flocculation
±10 to ±30Incipient Instability
±30 to ±40Moderate Stability
±40 to ±60Good Stability
> ±60Excellent Stability

Source: Data compiled from principles discussed in referenced materials.[3][10] A high negative value (e.g., ≤ -25 mV) is often desired for good stability in systems using anionic surfactants.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound-in-Water (O/W) Emulsion

Objective: To prepare a coarse this compound-in-water emulsion for further optimization.

Materials:

  • This compound (oil phase)

  • Deionized water (continuous phase)

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Tween 80)

  • High-shear homogenizer (e.g., Ultra-Turrax) or ultrasonicator

Methodology:

  • Prepare the Aqueous Phase: Dissolve the desired amount of surfactant in deionized water. Stir until fully dissolved. If pH adjustment is needed, do it at this stage.

  • Combine Phases: Add the this compound (oil phase) to the aqueous phase. A typical starting ratio is 10% v/v oil to water.

  • Homogenization: Immediately subject the mixture to high-energy emulsification.

    • Using a High-Shear Homogenizer: Process the mixture for 3-5 minutes at a high speed (e.g., 10,000 - 20,000 rpm).

    • Using an Ultrasonicator: Place the probe into the mixture and sonicate for 5-10 minutes.[20] Use a pulsed mode and an ice bath to prevent overheating, which can destabilize the emulsion.

  • Initial Assessment: Visually inspect the emulsion for uniformity. A stable emulsion should appear milky white and homogenous.

Protocol 2: Systematic Optimization of Surfactant Concentration

Objective: To determine the optimal surfactant concentration for minimizing droplet size and ensuring long-term stability.

Methodology:

  • Prepare a series of emulsions following Protocol 1, keeping the oil-to-water ratio and homogenization parameters constant.

  • Systematically vary the surfactant concentration across a wide range (e.g., from below to well above the known CMC of the surfactant). For example, prepare concentrations at 0.1, 0.5, 1.0, 5.0, 10, and 50 mM.

  • For each concentration, characterize the resulting emulsion immediately after preparation (Time = 0) and at subsequent time points (e.g., 24h, 48h, 1 week) to assess stability.

  • Characterization should include:

    • Droplet size and PDI measurement (Protocol 3).

    • Zeta potential measurement (Protocol 4).

    • Visual observation for signs of instability (creaming, coalescence).

  • Plot the mean droplet size, PDI, and zeta potential as a function of surfactant concentration. The optimal concentration will typically correspond to a plateau of minimum droplet size and PDI, and a sufficiently high absolute zeta potential.

Protocol 3: Droplet Size and PDI Measurement (Dynamic Light Scattering - DLS)

Objective: To measure the mean droplet diameter and PDI of the emulsion.[3]

Instrumentation: Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Sample Preparation: Dilute the emulsion sample with the continuous phase (the same aqueous solution used for preparation) to a suitable concentration to avoid multiple scattering effects.[3] The appropriate dilution factor depends on the instrument and initial emulsion concentration.

  • Instrument Setup: Set the measurement temperature, typically 25°C.[3]

  • Measurement: Transfer the diluted sample to a clean cuvette. Allow it to equilibrate in the instrument for 1-2 minutes before starting the measurement.[3]

  • Data Analysis: The instrument software will report the Z-average diameter (mean size) and the PDI.[3] A PDI value below 0.3 is generally considered acceptable.[3]

Protocol 4: Zeta Potential Measurement

Objective: To determine the zeta potential of the dispersed droplets as an indicator of stability.[3]

Instrumentation: An instrument capable of Electrophoretic Light Scattering (ELS), often combined with a DLS system.

Methodology:

  • Sample Preparation: Dilute the emulsion in the original continuous phase.[3] Using the original filtrate or a solution of identical ionic strength is crucial to avoid altering the electrical double layer around the droplets.[3]

  • Cell Preparation: Rinse the measurement cell thoroughly with the dispersant and then with the diluted sample. Fill the cell, ensuring no air bubbles are trapped.[3]

  • Measurement: Place the cell in the instrument and allow it to equilibrate. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.[3]

  • Data Analysis: Record the mean zeta potential and its standard deviation. For good electrostatic stability, a value of ≤ -25 mV or ≥ +25 mV is typically desired.[3]

Visualizations

Workflow A Define Formulation: This compound:Water Ratio, Surfactant Type B Prepare Emulsion Series (Vary Surfactant Concentration) A->B C Characterize at T=0 - Droplet Size & PDI (DLS) - Zeta Potential (ELS) - Visual Inspection B->C D Store Samples (Controlled Temperature) C->D E Characterize Over Time (e.g., 24h, 1 week) D->E F Analyze Data: - Size vs. Concentration - Stability vs. Concentration E->F G Is Emulsion Stable? (Size, PDI, Zeta in spec) F->G H Optimal Concentration Identified G->H Yes I Adjust Formulation: - Change Surfactant/Co-surfactant - Add Stabilizer - Modify pH G->I No I->B

Caption: Workflow for Optimizing Surfactant Concentration.

Troubleshooting Start Emulsion is Unstable Q1 What is the failure mode? Start->Q1 Creaming Creaming / Sedimentation Q1->Creaming Phase Separation Coalescence Coalescence (Droplets Merging) Q1->Coalescence Droplet Growth HighPDI High PDI / Large Droplets Q1->HighPDI Poor Uniformity Sol_Creaming Solution: Increase continuous phase viscosity. Creaming->Sol_Creaming Q2 Check Surfactant Concentration Coalescence->Q2 Sol_Conc Increase Surfactant Concentration Q2->Sol_Conc Too Low Q3 Check Other Factors Q2->Q3 Sufficient Sol_Factors - Optimize Homogenization - Check pH / Temp - Verify HLB Value Q3->Sol_Factors Sol_PDI Solution: Increase homogenization energy (e.g., sonication, high-pressure). HighPDI->Sol_PDI

Caption: Troubleshooting Guide for this compound Emulsion Instability.

References

Technical Support Center: Preventing Oxidative Degradation of Decane in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of decane (B31447) during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common questions and solutions for problems related to this compound storage and stability.

Q1: What is oxidative degradation and why is it a concern for this compound?

A1: Oxidative degradation is a chemical process where this compound reacts with oxygen. This process, often a free-radical chain reaction known as autoxidation, can be initiated or accelerated by factors like heat, light, and the presence of metal catalysts.[1][2] This degradation is a concern because it leads to the formation of impurities such as hydroperoxides, alcohols, ketones, and carboxylic acids.[3][4] These impurities can alter the physical and chemical properties of this compound, potentially compromising experimental results, affecting product performance, and leading to safety hazards due to the formation of unstable peroxides.[3][5]

Q2: I've noticed a yellowing of my stored this compound. What does this indicate?

A2: A change in color, such as yellowing, in a previously colorless this compound sample is a common visual indicator of chemical degradation. This discoloration is often due to the formation of various oxidation products. If you observe yellowing, it is highly recommended to verify the purity of the this compound before use. Any peroxide-forming chemical with visible discoloration should be treated as potentially explosive.[1]

Q3: My this compound has developed a sharp or unpleasant odor. What should I do?

A3: Pure this compound has a mild, gasoline-like odor. A significant change to a sharper or more rancid smell suggests the formation of volatile oxidation byproducts, such as aldehydes and carboxylic acids.[5] This is a strong indicator of degradation. You should verify the purity of the sample using analytical methods and consider purifying it (e.g., by distillation) or obtaining a fresh batch.

Q4: How can I test my this compound for oxidative degradation?

A4: Several analytical methods can be used to assess the extent of this compound degradation:

  • Peroxide Value (PV) Test: This test quantifies the concentration of peroxides, which are primary oxidation products. Standard methods like ASTM E299 can be adapted for this purpose.[6][7][8]

  • Acid Number (AN) Test: This titration method measures the concentration of acidic byproducts, which are secondary oxidation products.[3][4] A rising acid number indicates ongoing oxidation.[3] Standard methods include ASTM D664 and D974.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate, identify, and quantify the parent this compound and its various degradation products, such as decanols and decanones.[9][10]

Q5: What are the ideal storage conditions to prevent this compound oxidation?

A5: To minimize oxidative degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool location.[11] Lower temperatures slow down the rate of chemical reactions, including oxidation.[5]

  • Light: Protect from light by using amber glass or opaque containers.[1] UV radiation can initiate the free-radical chain reactions that lead to oxidation.[5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[12] Containers should be sealed tightly to prevent air ingress.[12]

  • Container Material: Use high-quality, inert containers (e.g., glass or specific types of metal). Avoid materials that could leach metal ions, which can catalyze oxidation.[1]

Q6: Can I use antioxidants to prevent this compound degradation, and if so, which ones and at what concentration?

A6: Yes, adding an antioxidant is an effective way to inhibit oxidation. For non-polar hydrocarbons like this compound, synthetic phenolic antioxidants are commonly used.

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for hydrocarbons.[13][14] It acts as a free-radical scavenger, interrupting the oxidation chain reaction.[15]

  • Recommended Concentration: The effective concentration of BHT can vary depending on the specific application and storage conditions. However, a common range for preserving organic materials is 0.01% to 0.1% by weight.[13] For some applications in fuels and oils, concentrations up to 0.8% may be used.[7][16] It is crucial to ensure the chosen antioxidant and its concentration do not interfere with your specific experimental application.

Data Presentation

Table 1: Influence of Storage Conditions on Oxidative Degradation

ParameterConditionExpected Impact on Degradation RateRationale
Temperature IncreaseExponential IncreaseHigher temperatures provide more energy for reaction initiation and propagation.[5]
DecreaseExponential DecreaseLower temperatures reduce the kinetic energy of molecules, slowing reaction rates.[11]
Oxygen Concentration High (Air)HighOxygen is a key reactant in the autoxidation process.[5]
Low (Inert Gas)Significantly ReducedLimiting the availability of oxygen inhibits the oxidation chain reaction.[12]
Light Exposure UV LightIncreasedUV radiation can initiate the formation of free radicals.[5]
DarkReducedPrevents photo-initiation of the oxidation process.[1]
Presence of Metals (e.g., Copper, Iron)IncreasedMetal ions can act as catalysts, accelerating the rate of oxidation.[5]
AbsentBaseline RateAvoids catalytic acceleration of degradation.

Table 2: Recommended Antioxidants for Hydrocarbon Stabilization

Antioxidant TypeExampleMechanism of ActionTypical Concentration Range (% w/w)Notes
Phenolic Butylated Hydroxytoluene (BHT)Free-radical scavenger (chain-breaking)0.01 - 0.8%Highly effective in non-polar liquids; good for lower temperature applications.[13][16][17]
Aminic Alkylated Diphenylamines (ADPAs)Free-radical scavenger (chain-breaking)Varies by applicationOften used in high-temperature applications like engine oils.[18]
Phosphites Tris(2,4-di-tert-butylphenyl) phosphiteHydroperoxide decomposer (secondary antioxidant)Varies by applicationOften used in combination with primary antioxidants for synergistic effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the oxidative degradation of this compound.

Protocol 1: Determination of Acid Number (AN)

(Based on ASTM D664/D974 principles)

Objective: To quantify the acidic compounds in a this compound sample as an indicator of oxidative degradation.

Materials:

  • This compound sample

  • Titration solvent (e.g., a mixture of toluene, isopropyl alcohol, and a small amount of water)

  • Standardized alcoholic potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M)

  • Potentiometer with a suitable electrode or a colorimetric indicator (p-naphtholbenzein)

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh a known amount of the this compound sample into a beaker.

  • Add a specified volume of the titration solvent and stir until the sample is fully dissolved.

  • If using a colorimetric method, add the indicator.

  • For potentiometric titration, immerse the electrode in the solution.

  • Titrate the solution with the standardized KOH solution, adding the titrant in small increments.

  • Record the volume of KOH solution added and the corresponding potential (in mV) or observe the color change for the endpoint. The endpoint for potentiometric titration is the point of greatest inflection in the titration curve.[1][19]

  • Calculate the Acid Number using the following formula: AN (mg KOH/g) = (V * M * 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • M = molarity of the KOH solution (mol/L)

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the this compound sample (g)

Protocol 2: Determination of Peroxide Value (PV)

(Based on ASTM E299 principles)

Objective: To determine the concentration of hydroperoxides in the this compound sample.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.01 N)

  • Starch indicator solution (1%)

  • Flask with a stopper

Procedure:

  • Weigh a specific amount of the this compound sample into a flask.

  • Add the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add the saturated KI solution. Stopper the flask and swirl for one minute.

  • Store the flask in the dark for a specified period (e.g., 5-10 minutes) to allow the KI to react with the peroxides, liberating iodine.

  • Add deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add a few drops of the starch indicator solution, which will turn the solution blue.

  • Continue the titration until the blue color completely disappears.

  • Perform a blank titration using the same procedure without the this compound sample.

  • Calculate the Peroxide Value using the following formula: PV (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of Na₂S₂O₃ solution for the sample (mL)

    • B = volume of Na₂S₂O₃ solution for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution (eq/L)

    • W = weight of the this compound sample (g)

Protocol 3: Analysis of Oxidation Products by GC-MS

Objective: To identify and quantify this compound and its non-volatile oxidation products.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar DB-5 or similar)

  • Helium carrier gas

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent like hexane. A typical concentration is around 10 µg/mL.[20]

  • GC-MS Method Setup:

    • Injector: Set to a temperature of ~250°C. A splitless injection might be suitable for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280-300°C) to elute the this compound and its higher-boiling point oxidation products.

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Search the chromatogram for peaks corresponding to potential oxidation products (e.g., decanols, decanones, decanoic acids).

    • Compare the mass spectra of unknown peaks with a spectral library (e.g., NIST) for tentative identification.[10]

    • For quantification, use an internal standard and create calibration curves for the compounds of interest if standards are available.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the oxidative degradation of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Suspected this compound Degradation visual_check Visual & Olfactory Inspection (Color, Odor, Particulates) start->visual_check analytical_test Quantitative Analytical Testing visual_check->analytical_test Abnormality Detected end_ok Use this compound visual_check->end_ok No Issues Detected peroxide_test Peroxide Value (PV) Test analytical_test->peroxide_test acid_test Acid Number (AN) Test analytical_test->acid_test gcms_analysis GC-MS Analysis analytical_test->gcms_analysis evaluate_results Evaluate Degradation Level peroxide_test->evaluate_results acid_test->evaluate_results gcms_analysis->evaluate_results minor_degradation Minor Degradation Detected evaluate_results->minor_degradation Below Threshold severe_degradation Severe Degradation Detected evaluate_results->severe_degradation Above Threshold purify Purify this compound (e.g., Distillation) minor_degradation->purify discard Discard and Replace with Fresh Stock severe_degradation->discard review_storage Review Storage & Handling Protocols purify->review_storage purify->end_ok discard->review_storage implement_changes Implement Corrective Actions: - Use Inert Gas - Store Cool & Dark - Add Antioxidant (e.g., BHT) review_storage->implement_changes end_review Monitor Future Batches implement_changes->end_review

References

Technical Support Center: Decane Autoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decane (B31447) autoxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound autoxidation?

A1: this compound autoxidation is a free-radical chain reaction that occurs in three main stages:

  • Initiation: The reaction begins with the formation of free radicals from the this compound molecule, typically initiated by heat, light, or the presence of an initiator. This results in the formation of a decyl radical (R•).

  • Propagation: The decyl radical reacts with molecular oxygen (O2) to form a decylperoxy radical (ROO•). This radical can then abstract a hydrogen atom from another this compound molecule to form a decyl hydroperoxide (ROOH) and a new decyl radical, thus propagating the chain reaction.

  • Termination: The chain reaction is terminated when two radicals react with each other to form non-radical products.

The primary products of the initial stages are alkyl hydroperoxides.[1][2] These hydroperoxides can then decompose to form a variety of other oxygenated products, including alcohols and ketones.[1][2] In later stages of the reaction, further oxidation can lead to the formation of carboxylic acids and γ-lactones.[1]

Q2: What are the major products observed in this compound autoxidation?

A2: The product distribution in this compound autoxidation can be complex and depends on the reaction conditions. The major initial products are decyl hydroperoxides.[1][2] Decomposition of these hydroperoxides leads to the formation of various decanols and decanones as major secondary products.[1] For example, decan-2-one has been identified as a precursor to other products like heptan-1-ol and octanal.[1] Under certain conditions, γ-lactones and various carboxylic acids are also formed, particularly in the later stages of the reaction.[1]

Q3: What analytical techniques are suitable for monitoring this compound autoxidation?

A3: A combination of chromatographic and spectroscopic techniques is typically employed to monitor the progress of this compound autoxidation and identify the resulting products. High-Performance Liquid Chromatography with Post-column Derivatization (HPLC-PcR) is effective for detecting and quantifying total hydroperoxide content.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are powerful tools for separating and identifying the complex mixture of volatile oxidation products, including alcohols, ketones, and other oxygenated compounds.[3]

Troubleshooting Guides

Problem 1: Low or no conversion of this compound.

Possible Cause Troubleshooting Step
Insufficient initiation - Increase the reaction temperature within the recommended range. - If using a chemical initiator, ensure it is fresh and added at the correct concentration. - If using light as an initiator, check the lamp intensity and wavelength.
Presence of inhibitors - Purify the this compound to remove any potential antioxidant impurities. - Ensure the reaction vessel and all equipment are thoroughly cleaned to remove any contaminants.
Low oxygen concentration - Ensure a continuous and sufficient supply of oxygen or air to the reaction mixture. - Improve stirring or agitation to enhance gas-liquid mass transfer.

Problem 2: Unexpected product distribution or low selectivity.

Possible Cause Troubleshooting Step
Reaction temperature is too high - High temperatures can lead to non-selective side reactions and decomposition of desired products. Lower the reaction temperature.
Reaction has proceeded for too long - The initial products (hydroperoxides) can undergo further oxidation to form a complex mixture of secondary and tertiary products.[1] Monitor the reaction progress over time and stop it at the desired conversion level.
Presence of catalytic impurities - Traces of metal ions can catalyze undesired side reactions. Use high-purity reagents and ensure the reactor is made of an inert material.

Experimental Protocols

Protocol 1: Monitoring this compound Autoxidation via Gas Chromatography (GC)

Objective: To monitor the consumption of this compound and the formation of primary oxidation products.

Materials:

  • n-Decane (high purity)

  • Oxygen or air supply

  • Reaction vessel with temperature control and stirring

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar or mid-polar)

  • Internal standard (e.g., n-unthis compound)

  • Syringes for sampling

  • Vials for sample dilution

Procedure:

  • Set up the reaction vessel with a known amount of n-decane and the internal standard.

  • Heat the vessel to the desired reaction temperature and begin stirring.

  • Introduce a continuous flow of oxygen or air into the reactor.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by cooling it down and diluting it with a suitable solvent (e.g., dichloromethane) to stop further reaction.

  • Analyze the diluted sample using GC-FID.

  • Identify and quantify the peaks corresponding to this compound and the major oxidation products by comparing their retention times and peak areas with those of known standards.

  • Plot the concentration of this compound and the products as a function of time to determine the reaction rate and product distribution.

Quantitative Data

Table 1: Activation Energies for n-Alkane Autoxidation

n-AlkaneActivation Energy (kJ/mol)
n-Octane135
n-Decane140
n-Dothis compound145
n-Tetrathis compound150
n-Hexathis compound155

Note: These are representative values and can vary depending on the specific reaction conditions.

Visualizations

Decane_Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Decyl Radical (R•) Decyl Radical (R•) This compound->Decyl Radical (R•) Initiator (Heat, Light) Decylperoxy Radical (ROO•) Decylperoxy Radical (ROO•) Decyl Radical (R•)->Decylperoxy Radical (ROO•) + O2 Non-radical Products Non-radical Products Decyl Radical (R•)->Non-radical Products + R• Oxygen (O2) Oxygen (O2) Decyl Hydroperoxide (ROOH) Decyl Hydroperoxide (ROOH) Decylperoxy Radical (ROO•)->Decyl Hydroperoxide (ROOH) + this compound Decylperoxy Radical (ROO•)->Non-radical Products + ROO• Decyl Hydroperoxide (ROOH)->Decyl Radical (R•) New Chain Troubleshooting_Workflow Start Start Problem: Low Conversion Problem: Low Conversion Start->Problem: Low Conversion Check Temperature Check Temperature Problem: Low Conversion->Check Temperature Is T optimal? Increase Temperature Increase Temperature Check Temperature->Increase Temperature No Check Initiator Check Initiator Check Temperature->Check Initiator Yes Increase Temperature->Check Initiator Add Fresh Initiator Add Fresh Initiator Check Initiator->Add Fresh Initiator Is it depleted? Check Oxygen Supply Check Oxygen Supply Check Initiator->Check Oxygen Supply No Add Fresh Initiator->Check Oxygen Supply Increase O2 Flow Increase O2 Flow Check Oxygen Supply->Increase O2 Flow Is it sufficient? End End Check Oxygen Supply->End Yes Increase O2 Flow->End Analytical_Techniques This compound Autoxidation This compound Autoxidation Product Mixture Product Mixture This compound Autoxidation->Product Mixture HPLC-PcR HPLC-PcR Product Mixture->HPLC-PcR GC-MS/FID GC-MS/FID Product Mixture->GC-MS/FID Hydroperoxide Quantification Hydroperoxide Quantification HPLC-PcR->Hydroperoxide Quantification Volatile Product Identification Volatile Product Identification GC-MS/FID->Volatile Product Identification

References

Technical Support Center: Separation of Decane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of decane (B31447) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental procedures.

Core Challenge: Close Physical Properties

This compound (C₁₀H₂₂) has 75 structural isomers, many of which possess very similar physical and chemical properties.[1][2] The primary challenge in separating these isomers lies in their close boiling points and similar polarities, making conventional separation techniques difficult and energy-intensive.[3] Branched isomers generally have lower boiling points than the straight-chain n-decane.[1][4]

Data Presentation: Physical Properties of Selected this compound Isomers

The following table summarizes key physical properties of n-decane and some of its isomers, highlighting the small differences that pose separation challenges.

Isomer NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
n-Decane124-18-5142.28174.10.730
2-Methylnonane871-83-0142.28167.80.728
3-Methylnonane5911-04-6142.28168.10.733
4-Methylnonane17301-94-9142.28166.50.729
2,2-Dimethyloctane15869-87-1142.28157.30.726
2,3-Dimethyloctane7146-60-3142.28164.50.739
2,4-Dimethyloctane54550-22-6142.28160.10.731
2,5-Dimethyloctane1071-26-7142.28159.80.730
2,6-Dimethyloctane2051-30-1142.28159.50.729
2,7-Dimethyloctane1072-16-8142.28159.80.726

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the separation of this compound isomers using various techniques.

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For this compound isomers, this requires highly efficient columns due to the small boiling point differences.[3]

Issue 1: Poor Separation (Overlapping Fractions)

  • Possible Cause: Insufficient column efficiency (too few theoretical plates) for the small boiling point difference between isomers.

  • Solution:

    • Increase the length of the distillation column.

    • Use a column with a more efficient packing material (e.g., structured packing).

    • Increase the reflux ratio to improve the number of theoretical plates.

  • Possible Cause: Fluctuations in heating or pressure.

  • Solution:

    • Use a stable heating source (e.g., heating mantle with a controller).

    • Ensure the system is well-insulated to prevent heat loss.

    • Maintain a constant pressure using a pressure regulator.

Issue 2: Column Flooding

  • Possible Cause: Excessive boil-up rate.

  • Solution:

    • Reduce the heat input to the reboiler.

    • Ensure the column diameter is adequate for the desired throughput.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating volatile compounds. The choice of column and temperature programming is critical for isomer separation.

Issue 1: Co-elution of Isomers (Poor Resolution)

  • Possible Cause: Inappropriate stationary phase.

  • Solution:

    • Use a non-polar stationary phase (e.g., DB-1, squalane) to separate based on boiling points.[5]

    • For isomers with very similar boiling points, a more polar stationary phase (e.g., Carbowax 20M) may provide better selectivity based on subtle polarity differences.[5]

  • Possible Cause: Suboptimal oven temperature program.

  • Solution:

    • Decrease the initial oven temperature to improve the separation of early-eluting, more volatile isomers.

    • Reduce the temperature ramp rate to increase the separation window between closely eluting peaks.[6]

  • Possible Cause: Carrier gas flow rate is too high or too low.

  • Solution:

    • Optimize the carrier gas flow rate to achieve the best column efficiency (minimum plate height).

Issue 2: Peak Tailing or Fronting

  • Possible Cause: Active sites in the injector or column.

  • Solution:

    • Use a deactivated inlet liner.

    • Ensure the column is properly conditioned.

  • Possible Cause: Column overload.

  • Solution:

    • Dilute the sample before injection.[6]

    • Use a split injection to reduce the amount of sample entering the column.

Adsorption

Adsorption-based separation utilizes materials like zeolites to separate isomers based on size and shape.

Issue 1: Ineffective Separation of Branched Isomers

  • Possible Cause: Incorrect zeolite pore size. Zeolite 5A, for instance, can separate linear alkanes from branched isomers but may not differentiate between different branched isomers.[7]

  • Solution:

    • Select a zeolite with a pore size that can differentiate between the target branched isomers.

    • Consider using silicalite, which can separate isomers based on configurational entropy effects.[7]

Issue 2: Low Product Purity

  • Possible Cause: Incomplete regeneration of the adsorbent.

  • Solution:

    • Ensure the regeneration process (e.g., temperature or pressure swing) is sufficient to remove all adsorbed components from the previous cycle.

  • Possible Cause: Co-adsorption of multiple isomers.

  • Solution:

    • Optimize the operating conditions (temperature and pressure) to enhance the selectivity for the target isomer.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers by simple distillation?

A1: this compound and its isomers have very similar molecular weights and structures, resulting in boiling points that are very close to each other.[1] Simple distillation is not effective for separating liquids with small differences in boiling points. Fractional distillation with a high number of theoretical plates is required, which can be energy-intensive and costly.[3]

Q2: What is azeotropic distillation and can it be used for this compound isomer separation?

A2: Azeotropic distillation involves adding an entrainer that forms a constant-boiling mixture (azeotrope) with one or more of the components, thereby altering their relative volatilities and facilitating separation. While effective for separating compounds with close boiling points, finding a suitable entrainer that selectively forms an azeotrope with a specific this compound isomer can be challenging.

Q3: How does branching affect the boiling point of this compound isomers?

A3: Increased branching generally lowers the boiling point of an alkane.[1][4] This is because branched molecules are more compact and have a smaller surface area, leading to weaker van der Waals forces between molecules compared to their straight-chain counterparts.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to separate this compound isomers?

A4: While HPLC is a powerful separation technique, it is less commonly used for separating non-polar, volatile compounds like alkane isomers. Gas chromatography is generally the preferred chromatographic method for this application.

Q5: What is the principle behind using zeolites for isomer separation?

A5: Zeolites are microporous materials with a well-defined pore structure. Separation can occur based on:

  • Molecular Sieving: Only molecules small enough to enter the pores are adsorbed. For example, linear n-decane can enter the pores of certain zeolites while bulkier branched isomers are excluded.[7]

  • Configurational Entropy Effects: In some zeolites like silicalite, linear molecules can pack more efficiently within the channels and are preferentially adsorbed.[7]

Experimental Protocols

Protocol 1: Analysis of this compound Isomers by Gas Chromatography

Objective: To separate and identify a mixture of this compound isomers.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID).

  • Capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium carrier gas.

  • Sample mixture of this compound isomers in a volatile solvent (e.g., hexane).

  • Microsyringe.

Methodology:

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature by 5°C/min to 180°C.

    • Hold: Maintain 180°C for 5 minutes.

  • Injection:

    • Inject 1 µL of the sample mixture into the GC.

  • Data Analysis:

    • Identify the peaks based on their retention times by comparing them to known standards.

    • The elution order on a non-polar column will generally follow the boiling points of the isomers (lower boiling point isomers elute first).[5]

Protocol 2: Separation of n-Decane from Branched Isomers by Adsorption

Objective: To selectively adsorb n-decane from a mixture of its isomers.

Materials:

  • Packed column containing zeolite 5A.

  • Pump for delivering the liquid-phase isomer mixture.

  • Collection vials.

  • GC for analyzing the composition of the effluent.

  • Isomer mixture (e.g., n-decane, 2-methylnonane, 2,5-dimethyloctane) in a non-adsorbing solvent like isooctane.

Methodology:

  • Column Preparation:

    • Activate the zeolite 5A by heating it under a vacuum or an inert gas flow to remove any adsorbed water or other impurities.

    • Pack the column with the activated zeolite.

  • Adsorption:

    • Pump the isomer mixture through the zeolite column at a constant flow rate.

    • The linear n-decane molecules will be selectively adsorbed into the pores of the zeolite 5A, while the branched isomers will pass through the column.

  • Collection and Analysis:

    • Collect the effluent from the column in fractions.

    • Analyze the composition of each fraction using GC to determine the concentration of the branched isomers.

  • Desorption (Regeneration):

    • Once the column is saturated with n-decane, stop the feed.

    • The adsorbed n-decane can be recovered by increasing the temperature or decreasing the pressure (temperature or pressure swing adsorption) and flowing a non-adsorbing gas through the column.

Visualizations

Separation_Workflow cluster_distillation Fractional Distillation cluster_gc Gas Chromatography cluster_adsorption Adsorption (Zeolite) d_start Isomer Mixture d_process High-Efficiency Fractionation Column d_start->d_process d_out1 Lower Boiling Point Isomer Fraction d_process->d_out1 Vapor Phase d_out2 Higher Boiling Point Isomer Fraction d_process->d_out2 Liquid Phase gc_start Diluted Isomer Mixture gc_process Capillary Column gc_start->gc_process gc_out Separated Isomer Peaks (Chromatogram) gc_process->gc_out a_start Isomer Mixture a_process Zeolite 5A Packed Bed a_start->a_process a_out1 Branched Isomers (Effluent) a_process->a_out1 a_out2 n-Decane (Adsorbed) a_process->a_out2

Caption: Workflow for different methods of separating this compound isomers.

Troubleshooting_Logic cluster_dist cluster_gc_trouble cluster_ads start Poor Isomer Separation q1 Which Technique? start->q1 distillation Fractional Distillation q1->distillation Distillation gc Gas Chromatography q1->gc GC adsorption Adsorption q1->adsorption Adsorption d_q1 Increase Column Efficiency (Length, Packing) distillation->d_q1 d_q2 Increase Reflux Ratio distillation->d_q2 d_q3 Stabilize Heat & Pressure distillation->d_q3 gc_q1 Change Stationary Phase gc->gc_q1 gc_q2 Optimize Temperature Program gc->gc_q2 gc_q3 Adjust Carrier Gas Flow gc->gc_q3 a_q1 Select Zeolite with Appropriate Pore Size adsorption->a_q1 a_q2 Ensure Complete Regeneration adsorption->a_q2

Caption: Troubleshooting logic for poor separation of this compound isomers.

References

Technical Support Center: Troubleshooting Decane Evaporation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the evaporation rate of decane (B31447) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its evaporation rate?

A1: this compound is a colorless, flammable liquid alkane with the chemical formula C10H22.[1] Its evaporation rate is primarily influenced by its vapor pressure, which is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. Key properties include:

  • Boiling Point: 174.1 °C (345.4 °F)[1]

  • Vapor Pressure: 195 Pa at 25 °C[1]

  • Enthalpy of Vaporization: 51.42 kJ/mol at 25 °C.[2]

A higher vapor pressure and a lower enthalpy of vaporization lead to a faster evaporation rate.

Q2: What are the primary factors that control the evaporation rate of this compound in an experimental setting?

A2: The evaporation rate of this compound is influenced by several factors:

  • Temperature: Higher temperatures increase the kinetic energy of this compound molecules, leading to a higher vapor pressure and a faster evaporation rate.[3]

  • Surface Area: A larger surface area allows more molecules to escape into the vapor phase, thus increasing the evaporation rate.[4]

  • Airflow/Ventilation: Increased airflow over the surface of the this compound will sweep away vapor molecules, maintaining a high concentration gradient and accelerating evaporation.[5] In still air, evaporation is significantly slower as it relies on diffusion.[6]

  • Ambient Pressure: Lowering the ambient pressure, for instance by using a vacuum, reduces the boiling point of this compound and significantly increases the evaporation rate.[3][7]

  • Humidity: While less significant for a nonpolar solvent like this compound compared to polar solvents, high humidity can slightly alter the thermal properties of the surrounding air, potentially having a minor effect on heat transfer to the this compound. For some organic solvents, ambient humidity can influence thermal patterns at the liquid-gas interface.[8][9]

Q3: How can I accurately measure the evaporation rate of this compound?

A3: Several methods can be employed to measure the evaporation rate of this compound:

  • Gravimetric Method using a Microbalance: This involves placing a known quantity of this compound in a container on a microbalance and recording the mass loss over time. This method provides a direct measurement of the evaporation rate.[10]

  • Droplet Size Analysis: For experiments involving droplets, high-speed imaging can be used to monitor the change in droplet diameter over time. The evaporation rate constant can then be calculated from these measurements.[11]

  • Gas Chromatography (GC): The concentration of this compound vapor in a controlled environment can be measured over time using GC to determine the evaporation rate.[12]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible evaporation rates between experiments.

Possible Cause Troubleshooting Steps
Fluctuations in Ambient Temperature - Use a temperature-controlled environment, such as an incubator or a climate-controlled room, to maintain a stable temperature.[9] - Monitor and record the temperature throughout the experiment.
Variable Airflow - Conduct experiments in a fume hood with a consistent sash height and airflow setting or in a draft-free enclosure. - If using a fume hood, ensure that other activities do not disrupt the airflow patterns.
Inconsistent Surface Area - Use vessels of the same dimensions and fill them with a consistent volume of this compound for each experiment. - For microplate experiments, ensure that the same well size and volume are used consistently.
Variations in this compound Purity - Use this compound from the same batch and supplier to minimize variations in purity. Impurities can alter the vapor pressure of the mixture.

Issue 2: this compound evaporation is too fast.

Possible Cause Troubleshooting Steps
High Ambient Temperature - Lower the temperature of the experimental environment.[3]
High Airflow - Reduce the airflow over the this compound surface by using a partial enclosure or moving the experiment to a less drafty area.
Large Surface Area to Volume Ratio - Use a container with a smaller opening or increase the volume of this compound.
Low Ambient Pressure - If working under vacuum, increase the system pressure to slow down evaporation.[13]

Issue 3: this compound evaporation is too slow.

Possible Cause Troubleshooting Steps
Low Ambient Temperature - Increase the ambient temperature using a controlled heat source like a water bath or a hot plate.[3]
Inadequate Airflow - Increase the airflow over the this compound surface by using a fan or conducting the experiment in a fume hood with a higher flow rate.[5]
Small Surface Area - Use a wider, shallower container to increase the surface area of the this compound exposed to the air.
High Ambient Pressure - Decrease the ambient pressure by using a vacuum pump. A rotary evaporator can be used for efficient solvent removal under vacuum.[13]
Poor Thermal Contact (for microplates) - Use heat transfer plates designed for microplates to improve the thermal contact with the heating block, which can significantly increase the evaporation speed.[14]

Quantitative Data

Table 1: Vapor Pressure and Enthalpy of Vaporization of n-Decane at Different Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Enthalpy of Vaporization (kJ/mol)
25298.150.1751.42[2]
40313.15~0.45-
60333.15~1.3-
80353.15~3.2-
100373.15~7.0-
174.15447.3101.325 (Boiling Point)39.58[2]

Vapor pressure values are estimated from graphical data and should be considered approximate.[15]The enthalpy of vaporization is temperature-dependent.[16]

Experimental Protocols

Protocol 1: Gravimetric Measurement of this compound Evaporation Rate Using a Microbalance

  • Preparation:

    • Place a microbalance in a draft-free enclosure to minimize air currents.[10]

    • Allow the this compound and all experimental materials to equilibrate to the ambient temperature of the enclosure.

    • Record the ambient temperature and humidity.

  • Procedure:

    • Place a clean, empty weighing dish on the microbalance and tare it.

    • Carefully add a precise volume (e.g., 1 mL) of this compound to the weighing dish.

    • Record the initial mass of the this compound.

    • Start a timer and record the mass at regular intervals (e.g., every 1-5 minutes).

    • Continue recording until a significant portion of the this compound has evaporated or for a predetermined duration.

  • Data Analysis:

    • Plot the mass of this compound versus time.

    • The slope of this line represents the evaporation rate in mass per unit of time (e.g., g/min ).

Protocol 2: Controlling this compound Evaporation in a Closed System Under Vacuum

  • Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a condenser, and a collection flask.

    • Place the this compound sample in the round-bottom flask.

    • Connect the apparatus to a vacuum pump with a pressure gauge.

  • Procedure:

    • Begin circulating a coolant through the condenser.

    • Slowly evacuate the system to the desired pressure. Monitor the pressure gauge carefully.

    • If necessary, gently heat the round-bottom flask using a water bath to control the evaporation rate.

    • The evaporated this compound will condense in the condenser and be collected in the collection flask.

  • Control:

    • The rate of evaporation can be controlled by adjusting the vacuum level and the temperature of the water bath.[13]

Visualizations

TroubleshootingWorkflow start Inconsistent this compound Evaporation Rate q_temp Is ambient temperature stable? start->q_temp s_temp Action: Use a temperature- controlled environment and monitor temperature. q_temp->s_temp No q_air Is airflow consistent? q_temp->q_air Yes s_temp->q_air s_air Action: Use a fume hood with consistent settings or a draft-free enclosure. q_air->s_air No q_sa Is the surface area constant? q_air->q_sa Yes s_air->q_sa s_sa Action: Use identical vessels and consistent fill volumes. q_sa->s_sa No end Problem Resolved q_sa->end Yes s_sa->end

Caption: Troubleshooting workflow for inconsistent this compound evaporation.

EvaporationFactors EvaporationRate This compound Evaporation Rate Temperature Temperature Temperature->EvaporationRate Increases SurfaceArea Surface Area SurfaceArea->EvaporationRate Increases Airflow Airflow Airflow->EvaporationRate Increases Pressure Ambient Pressure Pressure->EvaporationRate Decreases (inverse relationship)

Caption: Key factors influencing the rate of this compound evaporation.

References

Managing Decane Flammability in a Laboratory Setting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability of decane (B31447) in a laboratory environment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guide

Issue: I smell a faint petroleum-like odor. Could this be a this compound leak?

Answer: Yes, this compound has a characteristic petroleum-like odor.[1] A faint smell could indicate a small leak from a container or apparatus.

  • Immediate Action:

    • Ensure all ignition sources (open flames, hot plates, spark-producing equipment) are turned off.[2][3][4]

    • Increase ventilation in the area by opening a fume hood sash or a window if it is safe to do so.

    • Visually inspect all containers and equipment containing this compound for any signs of leakage.

    • If a small leak is found, tighten any loose fittings or transfer the this compound to a secure container.

    • If the source of the odor cannot be identified or if the smell is strong, evacuate the area and follow your institution's emergency procedures.

Issue: A small amount of this compound (less than 100 mL) has spilled on the lab bench.

Answer: Small spills of this compound can be managed by trained laboratory personnel using appropriate procedures and personal protective equipment.

  • Cleanup Protocol:

    • Alert personnel in the immediate area of the spill.[5]

    • Remove all ignition sources from the vicinity.[2][3][6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, solvent-resistant gloves, and a lab coat.[2][3][7]

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[2][7][8] Do not use combustible materials like sawdust.[3]

    • Once the this compound is absorbed, use non-sparking tools to collect the material and place it in a labeled, sealed container for hazardous waste disposal.[2][3][4][6]

    • Clean the spill area with soap and water, and wipe dry.[5]

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[2][8]

Issue: The fire alarm has been activated in a lab where this compound is being used.

Answer: In the event of a fire alarm, personnel safety is the top priority.

  • Emergency Protocol:

    • If it is safe to do so, extinguish any open flames and turn off heating equipment.

    • Immediately evacuate the laboratory.

    • Follow your facility's established emergency evacuation routes and procedures.

    • Do not attempt to fight a fire involving flammable liquids unless you are trained and it is safe to do so.[2]

    • Once in a safe location, report the situation to emergency responders and inform them about the presence of this compound and other flammable materials in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][3][4] Its vapors are heavier than air and can travel along the ground to a distant ignition source and flash back.[2][6] Vapors can also form explosive mixtures with air within the lower and upper explosive limits.[6][8]

Q2: What are the appropriate storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3][7][8] It is recommended to store it in a designated flammables cabinet.[9] Grounding and bonding of containers is necessary during transfer to prevent static discharge.[3][8][10]

Q3: What type of fire extinguisher should be used for a this compound fire?

A3: For a fire involving this compound, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1][2][8] Do not use a water jet, as it may spread the fire.[8] Water spray can be used to cool fire-exposed containers.[1][2]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is essential to wear appropriate PPE, including:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][7]

  • Hand Protection: Solvent-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat and closed-toe shoes.[3][7] In situations with inadequate ventilation, a vapor respirator may be necessary.[7]

Q5: Can this compound be disposed of down the drain?

A5: No, this compound should not be disposed of down the drain.[8] It is slightly hazardous to water and should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[8]

Quantitative Data on this compound Flammability

PropertyValue
Flash Point 46 °C (114.8 °F)[1][7]
Autoignition Temperature 210 °C (410 °F)[1][7]
Lower Explosive Limit (LEL) 0.7 vol%[1][8]
Upper Explosive Limit (UEL) 5.4 vol%[1][8]
Vapor Density Heavier than air[2][8]

Experimental Protocols

Protocol for Safe Dispensing of this compound

  • Preparation:

    • Ensure the work area is free of ignition sources.

    • Work within a properly functioning chemical fume hood.

    • Don appropriate PPE (safety goggles, solvent-resistant gloves, lab coat).

    • Have a spill kit readily available.

  • Procedure:

    • Securely clamp the receiving vessel.

    • Use a bonded and grounded dispensing system to prevent the buildup of static electricity, especially when transferring large volumes.

    • Slowly pour the this compound from the storage container into the receiving vessel, minimizing splashing.

    • Once the desired amount is dispensed, securely cap both the storage container and the receiving vessel.

    • Wipe up any minor drips with an absorbent pad and dispose of it as hazardous waste.

  • Post-Dispensing:

    • Return the this compound storage container to its designated storage location.

    • Clean the work area.

    • Remove and properly store or dispose of PPE.

Visualizations

DecaneSpillWorkflow cluster_InitialResponse Initial Response cluster_Assessment Assessment & PPE cluster_Cleanup Cleanup Procedure cluster_Emergency Emergency Protocol Spill This compound Spill Occurs Alert Alert Nearby Personnel Spill->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size Ignition->Assess MinorSpill Minor Spill (<100mL) Assess->MinorSpill Small MajorSpill Major Spill (>100mL) Assess->MajorSpill Large PPE Don Appropriate PPE MinorSpill->PPE Evacuate Evacuate Area MajorSpill->Evacuate Contain Contain with Absorbent PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose of Hazardous Waste Clean->Dispose EmergencyServices Contact Emergency Services Evacuate->EmergencyServices

Caption: Workflow for managing a this compound spill in a laboratory setting.

PPE_Selection_this compound cluster_Task Task Assessment cluster_PPE Required PPE cluster_Ventilation Ventilation Assessment cluster_Respiratory Additional PPE Task Handling this compound EyeProtection Safety Goggles/Glasses Task->EyeProtection HandProtection Solvent-Resistant Gloves Task->HandProtection BodyProtection Lab Coat Task->BodyProtection Ventilation Adequate Ventilation? Task->Ventilation Yes Yes Ventilation->Yes No No Ventilation->No Respirator Vapor Respirator No->Respirator

Caption: Decision-making process for PPE selection when handling this compound.

References

Technical Support Center: Decane Waste Disposal and Environmental Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of decane (B31447) waste and the associated environmental safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] The primary health hazard is that it may be fatal if swallowed and enters the airways (aspiration hazard).[1][2][4] Repeated exposure can also cause skin dryness or cracking.[1][2][4] Vapors are heavier than air and can spread along floors, potentially forming explosive mixtures with air.[1][2]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, solvent-resistant gloves, and protective clothing to prevent skin exposure.[5][6][7] In cases of inadequate ventilation, a respirator may be necessary.[7][8] Facilities should also be equipped with an eyewash station and a safety shower.[6][7]

Q3: Can I dispose of small amounts of this compound down the sink?

A3: No, you should never dispose of this compound or solutions containing this compound in any sink or floor drain.[9][10] this compound is insoluble in water and disposing of it down the drain can lead to environmental contamination and is against regulations.[1][9][11]

Q4: How should I collect and store this compound waste in the laboratory?

A4: this compound waste must be collected in a chemically compatible and properly labeled hazardous waste container.[9][12][13] The container must be kept tightly closed except when adding waste and stored in a designated, cool, well-ventilated area away from ignition sources.[5][8][12] It is also recommended to use secondary containment to prevent spills.[9][12]

Q5: What regulations govern the disposal of this compound waste from academic labs?

A5: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Academic laboratories may be eligible to operate under the alternative requirements of 40 CFR, part 262, subpart K, which are specifically designed for such settings.[14][15] These regulations include requirements for waste determination, container management, and removal timelines.[14][16]

Troubleshooting Guide

Problem: I have a small this compound spill on my lab bench (less than 1 liter). What should I do?

Solution: For a small spill, laboratory personnel can typically manage the cleanup.

  • Alert others in the immediate area.[17]

  • Remove all ignition sources such as open flames, sparks, and hot surfaces.[5][18]

  • Ensure adequate ventilation. [6]

  • Put on appropriate PPE , including gloves, goggles, and a lab coat.[17]

  • Contain the spill by covering it with an inert absorbent material like vermiculite, dry sand, or earth.[5][18][19] Do not use combustible materials like paper towels to absorb the initial spill.[18][19]

  • Collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[7][18][20]

  • Clean the spill area with soap and water, and collect the rinse water for proper disposal if the chemical is highly toxic.[17]

  • Label the waste container and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[13]

Problem: A large volume of this compound has spilled. What is the protocol?

Solution: A spill of more than one liter may be considered an emergency.

  • Immediately alert all personnel and evacuate the area.[5][21]

  • If the spill emits toxic vapors or poses a fire hazard, pull the fire alarm and call emergency services (911) .[21]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[5]

  • Provide emergency responders with the Safety Data Sheet (SDS) for this compound and any other relevant information.

Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of n-Decane

PropertyValueSource
Chemical FormulaC₁₀H₂₂[22]
Molecular Weight142.28 g/mol [3]
AppearanceColorless liquid[1][11]
Boiling Point174°C / 345.2°F[3]
Melting Point-30°C / -22°F[3]
Flash Point46°C / 115°F[18][23]
Autoignition Temp.210°C / 410°F[18]
Density0.732 g/cm³ at 20°C[1][24]
Water SolubilityInsoluble (≤1.25 mg/l at 20°C)[1][11]
Vapor Density4.9 (Air = 1)[23]

Table 2: Health and Safety Hazards of n-Decane

HazardDescriptionSource
FlammabilityFlammable liquid and vapor. Explosive vapor/air mixtures may form above 46°C.[1][23]
Aspiration HazardMay be fatal if swallowed and enters airways.[1][2][4]
Skin ContactRepeated exposure may cause skin dryness, cracking, and irritation.[2][18][23]
InhalationHigh concentrations may cause coughing, dizziness, and narcotic effects.[5][18]
Explosion LimitsLower: 0.7-0.8%[7][18]
Upper: 5.4%[7][18]

Table 3: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationSource
Eye ProtectionChemical safety goggles or face shield.[6][7]
Hand ProtectionSolvent-resistant gloves (e.g., Nitrile).[5][23]
Body ProtectionProtective clothing, lab coat.[5][6]
RespiratoryUse in a well-ventilated area. A NIOSH/MSHA approved respirator is needed if ventilation is inadequate.[5][7][8]
Experimental Protocol: Small-Scale this compound Spill Cleanup (<1 Liter)

Objective: To safely clean and decontaminate a small spill of this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, solvent-resistant gloves, lab coat.

  • Inert absorbent material (vermiculite, sand, or spill kit absorbent).

  • Non-sparking scoop or brush.[7][18]

  • Sealable, chemically compatible waste container.

  • Hazardous waste labels.

  • Soap solution and paper towels.

Procedure:

  • Immediate Response:

    • Notify colleagues in the vicinity of the spill.[17]

    • Immediately extinguish all nearby flames and turn off ignition sources.[5][18]

  • Don PPE:

    • Put on safety goggles, gloves, and a lab coat before approaching the spill.[17]

  • Containment and Absorption:

    • If the spill is spreading, create a dike around the spill with absorbent material.[17][25]

    • Gently spread absorbent material over the entire spill, starting from the outside edges and working inward.[17][26]

    • Allow the absorbent to completely soak up the this compound.[26]

  • Waste Collection:

    • Using a non-sparking scoop, carefully collect the contaminated absorbent material.[18][20]

    • Place all collected material into the designated hazardous waste container.[18]

  • Decontamination:

    • Wash the spill surface with a soap and water solution.

    • Use paper towels to wipe the area clean. Place these used towels into the same hazardous waste container.[26]

  • Final Disposal:

    • Seal the waste container tightly.

    • Attach a completed hazardous waste label, clearly identifying the contents as "this compound Waste with Absorbent."

    • Store the container in your lab's designated satellite accumulation area.[16]

    • Contact your institution's EHS department for waste pickup.[13]

  • Restock:

    • Replace any used materials from your spill kit.[17]

Visual Workflows

Decane_Waste_Disposal_Workflow cluster_Lab Laboratory Actions start Experiment Generates This compound Waste collect Collect Waste in a Labeled, Compatible Container start->collect seal Keep Container Tightly Sealed collect->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store pickup Request Waste Pickup from EHS store->pickup end Proper Disposal by Certified Vendor pickup->end branch

Caption: Workflow for proper this compound waste management in a laboratory.

Decane_Spill_Response_Decision_Tree spill This compound Spill Occurs size Assess Spill Size spill->size small < 1 Liter AND No Immediate Danger size->small  Small large > 1 Liter OR Fire/Vapor Hazard size->large Large   cleanup Lab Personnel Cleanup (Follow Protocol) small->cleanup evacuate Evacuate Area large->evacuate dispose Dispose of Waste via EHS cleanup->dispose alert Alert Others & Pull Fire Alarm evacuate->alert call Call Emergency Services (911) alert->call

Caption: Decision-making process for responding to a this compound spill.

References

Validation & Comparative

Decane vs. Hexane as a Solvent for Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical step in any extraction process, directly impacting yield, purity, and the overall efficiency of isolating target compounds. Among the various non-polar solvents available, alkanes such as decane (B31447) and hexane (B92381) are frequently employed. This guide provides an objective comparison of this compound and hexane as extraction solvents, supported by their physicochemical properties and established experimental protocols, to aid researchers in making an informed decision for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for a given extraction. This compound and hexane, both being non-polar alkanes, share similarities in their solvent capabilities for non-polar compounds. However, their differences in physical properties, such as boiling point and viscosity, can have significant practical implications.

PropertyThis compoundHexaneReferences
Molecular Formula C₁₀H₂₂C₆H₁₄
Molecular Weight ( g/mol ) 142.2986.18[1]
Boiling Point (°C) 17469[1]
Density (g/cm³ at 20°C) 0.730.66[1]
Viscosity (cP at 25°C) 0.8380.29[2]
Vapor Pressure (mmHg at 20°C) 1.0124
Flash Point (°C) 46-23[3]
Solubility in Water InsolubleInsoluble[3]
Polarity Non-polarNon-polar

Performance in Extraction: A Theoretical and Practical Overview

While direct, quantitative comparative studies on the extraction efficiency of this compound versus hexane for a wide range of compounds are not extensively available in peer-reviewed literature, an analysis of their physicochemical properties allows for a strong predictive comparison of their performance.

Hexane is a widely used solvent in large-scale extractions, particularly for vegetable oils from seeds.[4] Its popularity stems from its low boiling point, which allows for easy removal from the extract through evaporation at relatively low temperatures, minimizing thermal degradation of sensitive compounds.[4] Its low viscosity facilitates rapid penetration into the solid matrix, leading to efficient extraction.

This compound , with its significantly higher boiling point, presents a different set of advantages and disadvantages. The higher boiling point makes it less volatile and easier to handle at ambient temperatures, reducing evaporative losses. This property can be beneficial for extractions conducted over extended periods or at elevated temperatures where maintaining solvent volume is crucial. However, the removal of this compound from the final extract requires higher temperatures and/or lower pressures, which may not be suitable for thermally labile compounds. Its higher viscosity compared to hexane might slightly impede its penetration into dense matrices, potentially requiring longer extraction times or finer grinding of the source material.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible and accurate extraction results. Below are representative protocols for liquid-liquid and solid-liquid extractions that can be adapted for use with both this compound and hexane, keeping in mind their different physical properties.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline for partitioning a compound of interest from an aqueous phase into an immiscible organic solvent phase (this compound or hexane).

Materials:

  • Separatory funnel

  • Beakers

  • Erlenmeyer flasks

  • This compound or Hexane (extraction solvent)

  • Aqueous solution containing the target compound

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.

  • Loading: Pour the aqueous solution containing the compound of interest into the separatory funnel.

  • Solvent Addition: Add a measured volume of the chosen organic solvent (this compound or hexane) to the separatory funnel. The optimal solvent-to-sample ratio may need to be determined empirically.

  • Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently for 10-20 seconds, periodically venting the funnel by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two immiscible layers to separate completely. The less dense solvent (both this compound and hexane are less dense than water) will form the upper layer.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted compound into a clean Erlenmeyer flask.

  • Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic phase to remove any residual water.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Note that a higher temperature and/or lower pressure will be required for the evaporation of this compound compared to hexane.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation A Aqueous Solution in Separatory Funnel B Add this compound or Hexane A->B C Shake and Vent B->C D Phase Separation C->D E Collect Organic Layer D->E F Dry with Anhydrous Sulfate E->F G Solvent Evaporation F->G H Isolated Compound G->H

Liquid-Liquid Extraction Workflow
Solid-Liquid Extraction (Soxhlet) Protocol

Soxhlet extraction is a continuous solid-liquid extraction technique suitable for extracting compounds from a solid matrix. This protocol is well-established for hexane and can be adapted for this compound, with adjustments to the heating mantle temperature to achieve the appropriate solvent boiling and cycling rate.

Materials:

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Thimble (cellulose or glass)

  • Solid sample (ground to a fine powder)

  • This compound or Hexane

  • Boiling chips

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dry the solid sample to remove moisture and grind it to a fine powder to increase the surface area for extraction.

  • Loading: Accurately weigh the powdered sample and place it inside a thimble. Place the thimble inside the Soxhlet extraction chamber.

  • Assembly: Add the chosen solvent (this compound or hexane) and boiling chips to the round-bottom flask. Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the sample. Once the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask. This cycle repeats, continuously extracting the sample with fresh solvent. Continue the extraction for a sufficient number of cycles (typically 4-6 hours, but may vary).

  • Solvent Removal: After the extraction is complete, cool the apparatus. Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.

Soxhlet_Workflow cluster_setup Setup cluster_cycle Extraction Cycle cluster_final Final Steps A Grind and Load Sample in Thimble B Assemble Soxhlet Apparatus with Solvent A->B C Heat Solvent B->C D Solvent Vaporizes C->D E Vapor Condenses D->E F Solvent Drips onto Sample E->F G Siphon back to Flask F->G G->C Repeat Cycle H Cool Apparatus G->H I Evaporate Solvent H->I J Crude Extract I->J

Soxhlet Extraction Workflow

Safety and Environmental Impact

Both this compound and hexane are flammable hydrocarbons and require careful handling in a well-ventilated area, away from ignition sources.[5][6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.

Hexane is known to be a neurotoxin, and chronic exposure can lead to peripheral neuropathy.[1] It is classified as a hazardous air pollutant and its use is subject to regulatory limits.[1]

This compound is generally considered to be less toxic than hexane.[3] However, it is still a flammable liquid and can cause skin and eye irritation.[3] Inhalation of high concentrations of this compound vapor can have narcotic effects.[3] From an environmental perspective, both are considered volatile organic compounds (VOCs) that can contribute to air pollution.[7] However, due to its lower vapor pressure, this compound is less volatile than hexane, which may result in lower fugitive emissions during handling and processing.[8] Both solvents have low water solubility and are toxic to aquatic life, necessitating proper disposal procedures.[9][10]

Conclusion

The choice between this compound and hexane as an extraction solvent is a trade-off between ease of handling, processing conditions, and the nature of the target compound.

  • Hexane is often the preferred solvent for large-scale extractions of non-polar, thermally stable compounds due to its low boiling point, which simplifies solvent recovery and reduces energy costs. Its low viscosity also contributes to efficient extraction kinetics. However, its higher volatility and neurotoxicity are significant drawbacks.

  • This compound offers advantages in terms of lower volatility, making it safer to handle with reduced evaporative losses. Its higher boiling point may be beneficial for extractions requiring elevated temperatures. However, the energy required for its removal from the extract is higher, and it may not be suitable for heat-sensitive molecules.

For researchers, the selection should be based on a careful evaluation of the target compound's stability, the required extraction temperature and duration, and the available equipment for solvent removal. For drug development professionals, the potential for residual solvent in the final product is a critical consideration, and the lower toxicity profile of this compound may be advantageous, provided its removal can be efficiently and completely achieved. The lack of direct comparative experimental data highlights an area for future research to provide more definitive guidance on the performance of these two solvents in various extraction scenarios.

References

A Comparative Guide to n-Alkane Solvents for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the choice of solvent is a critical parameter that can significantly influence the outcome of a reaction. Non-polar n-alkane solvents, such as n-pentane, n-hexane, and n-heptane, are frequently employed for their ability to dissolve non-polar compounds and their relative inertness.[1][2] This guide provides a comparative analysis of these common n-alkane solvents to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Physical and Chemical Properties

n-Alkanes are saturated hydrocarbons characterized by single bonds between carbon atoms.[3][4] Their physical properties, such as boiling point and viscosity, generally increase with the length of the carbon chain.[5] As non-polar molecules, they are insoluble in water but readily dissolve other non-polar substances like oils and fats, adhering to the "like dissolves like" principle.[5][6] Their chemical inertness makes them suitable as media for reactions involving highly reactive reagents.[1]

Table 1: Comparison of Key Properties of n-Alkane Solvents

Propertyn-Pentanen-Hexanen-Heptane
Molecular Formula C₅H₁₂C₆H₁₄C₇H₁₆
Boiling Point (°C) 36.1[7]68.7[8]98.4[8]
Melting Point (°C) -129.7-95.3-90.6
Density (g/mL at 20°C) 0.6260.6590.684
Viscosity (cP at 20°C) 0.240.310.42
Dielectric Constant (at 20°C) 1.841.881.92
Primary Applications Blowing agent, refrigerant, chromatography[6][7]Solvent for oil extraction, industrial cleaning[7][8]Fuel standard, coatings, laboratory solvent[7]
Performance in Organic Reactions

The selection of an n-alkane solvent is often dictated by the desired reaction temperature. The wide range of boiling points from n-pentane (36.1°C) to n-heptane (98.4°C) allows for precise temperature control.[7]

  • n-Pentane , with its low boiling point, is suitable for reactions that require mild heating or for easy removal of the solvent post-reaction.[6] Its high volatility also makes it useful in applications like liquid chromatography.[6]

  • n-Hexane is a widely used solvent in various industrial processes, including the extraction of edible oils.[8] However, due to its neurotoxic properties, there is a growing trend to replace it with safer alternatives.[9][10]

  • n-Heptane is often favored in modern laboratories over hexane (B92381) due to its lower toxicity.[10] Its higher boiling point makes it suitable for reactions requiring elevated temperatures.[8]

Safety and Environmental Considerations

A critical aspect of solvent selection is the assessment of its safety and environmental impact. All three n-alkanes are highly flammable liquids, and their vapors can form explosive mixtures with air.[1][7] Therefore, they must be handled in well-ventilated areas away from ignition sources.

In terms of toxicity, n-hexane is a known neurotoxin, and chronic exposure can lead to severe health issues.[9] In contrast, n-pentane and n-heptane are considered to be far less toxic.[9] From an environmental perspective, n-pentane, n-hexane, and n-heptane are considered toxic to aquatic life with long-lasting effects.[11]

Table 2: Safety and Hazard Information

SolventGHS Hazard StatementsKey Safety Precautions
n-Pentane H225 (Highly flammable), H304 (May be fatal if swallowed and enters airways), H336 (May cause drowsiness or dizziness), H411 (Toxic to aquatic life with long lasting effects)[12]Keep away from heat/sparks/open flames. Avoid breathing vapors. Avoid release to the environment.[12]
n-Hexane H225 (Highly flammable), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)Obtain special instructions before use. Wear protective gloves/clothing. Use only outdoors or in a well-ventilated area.
n-Heptane H225 (Highly flammable), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)[13]Keep away from heat/sparks/open flames. Avoid release to the environment. Wear protective gloves.[13]

Experimental Protocols

General Protocol for Solvent Screening in an Organic Reaction

To determine the optimal n-alkane solvent for a specific organic reaction, a systematic screening process is essential.

Objective: To compare the effect of n-pentane, n-hexane, and n-heptane on the yield and purity of a target product in a given organic reaction.

Materials:

  • Reactants and reagents for the specific organic reaction.

  • n-Pentane, n-hexane, and n-heptane (reagent grade or higher).

  • Standard laboratory glassware and equipment (reaction flasks, condensers, magnetic stirrer, heating mantle, etc.).

  • Analytical equipment for reaction monitoring and product analysis (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy).

Procedure:

  • Reaction Setup: Set up three identical reaction flasks, each containing the same molar quantities of reactants and reagents.

  • Solvent Addition: To each flask, add the same volume of one of the n-alkane solvents (n-pentane to the first, n-hexane to the second, and n-heptane to the third).

  • Reaction Conditions: Stir all three reactions at the same temperature. If the reaction requires heating, the temperature should be maintained just below the boiling point of the lowest-boiling solvent (n-pentane) for a consistent comparison, or each reaction can be run at its solvent's reflux temperature to evaluate the effect of temperature.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique like TLC or GC.[14]

  • Work-up and Isolation: Once the reactions are complete, quench them and perform an identical work-up and purification procedure for all three.[14] This typically involves extraction, washing, drying, and solvent removal.

  • Analysis: Determine the yield of the purified product for each reaction. Analyze the purity of the product using techniques such as NMR, GC, or High-Performance Liquid Chromatography (HPLC).

  • Comparison: Compare the reaction times, product yields, and purity levels obtained with each solvent to determine the most suitable one for the specific transformation.

Visualization of Solvent Selection Workflow

The process of selecting an appropriate n-alkane solvent can be visualized as a logical workflow.

Solvent_Selection_Workflow start Start: Define Reaction Requirements temp_req Determine Required Temperature Range start->temp_req solubility_check Assess Reactant/Product Solubility temp_req->solubility_check safety_considerations Evaluate Safety & Toxicity (Prefer Heptane > Pentane > Hexane) solubility_check->safety_considerations select_solvent Select Initial Solvent(s) for Screening safety_considerations->select_solvent run_reaction Perform Small-Scale Screening Reactions select_solvent->run_reaction analyze_results Analyze Yield, Purity, and Reaction Rate run_reaction->analyze_results optimize Optimize Reaction Conditions analyze_results->optimize Results Unsatisfactory final_solvent Final Solvent Selection analyze_results->final_solvent Results Satisfactory optimize->run_reaction Re-screen

Caption: Workflow for n-alkane solvent selection in organic synthesis.

References

validating decane purity using gas chromatography-mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like decane (B31447) is paramount for the integrity and reproducibility of experimental results. This compound, a C10 alkane, is widely used as a nonpolar solvent and as a component in various formulations. Even minor impurities can significantly impact reaction kinetics, solubility parameters, and toxicological assessments. This guide provides a comprehensive comparison of two prevalent analytical techniques for validating this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data.

The Power of Separation: Gas Chromatography at the Core

Both GC-MS and GC-FID utilize the powerful separation capabilities of gas chromatography. In this technique, a liquid sample is vaporized and transported by an inert carrier gas through a capillary column. The column's stationary phase interacts differently with each component of the sample, causing them to travel at different speeds and elute at distinct times. This retention time is a key characteristic used for compound identification.

The primary distinction between the two methods lies in the detector used to analyze the compounds as they exit the column.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry. As each compound elutes from the column, it is bombarded with electrons, causing it to ionize and fragment in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. This allows for confident identification of both the main component and any impurities.[1][2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): In GC-FID, the eluting compounds are burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of organic compound present.[3] While highly sensitive to hydrocarbons and providing excellent quantitative data, the FID does not provide structural information, making the identification of unknown impurities challenging without running reference standards.[3][4]

Performance Comparison: A Head-to-Head Analysis

To illustrate the practical differences between GC-MS and GC-FID for this compound purity validation, a hypothetical commercial this compound sample containing common impurities was analyzed using both methods. The common impurities in alkanes like this compound often include adjacent n-alkanes (from the fractional distillation process) and branched isomers.

Table 1: Comparison of GC-MS and GC-FID Performance for this compound Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Identification Definitive identification based on mass spectral library matching.Tentative identification based on retention time comparison with standards.
Sensitivity High sensitivity, capable of detecting trace-level impurities.[1]Very high sensitivity for hydrocarbons.[3]
Selectivity Highly selective, can distinguish between co-eluting peaks with different mass spectra.[1]Less selective; co-eluting peaks will be detected as a single peak.
Quantitative Analysis Good for quantification, but response can vary between different compound classes.Excellent for quantification of hydrocarbons due to a uniform response factor.[4]
Cost & Complexity Higher initial instrument cost and more complex operation.[3]Lower instrument cost and simpler operation.[3]

Table 2: Quantitative Analysis of an Impure this compound Sample

CompoundRetention Time (min)Peak Area (GC-MS)Purity % (GC-MS)Peak Area (GC-FID)Purity % (GC-FID)Mass Spectrum (m/z)
Nonane8.2515,2300.516,5000.543, 57, 71, 128
2-Methylnonane (B165365)9.8029,8701.033,0001.043, 57, 71, 85, 142
n-Decane 10.15 2,910,500 97.5 3,234,000 97.5 43, 57, 71, 85, 142
Unthis compound (B72203)11.9830,1501.033,2501.043, 57, 71, 85, 156

Note: This is a representative dataset to illustrate the comparison.

The GC-MS analysis provides unambiguous identification of the impurities through their mass spectra. For instance, while n-decane and its isomer 2-methylnonane have the same molecular weight (142 g/mol ), their fragmentation patterns and retention times differ, allowing for clear differentiation. The GC-FID, while providing excellent quantitative data on the percentage of each component, would require running standards for nonane, 2-methylnonane, and unthis compound to confirm their identities based on their retention times.

Experimental Protocols

A detailed methodology for the GC-MS and GC-FID analysis of this compound is provided below. These protocols are based on established methods for hydrocarbon analysis.

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent such as hexane.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless, 250°C, Split ratio 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-300 m/z.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: Same as GC-MS.

  • Injector: Same as GC-MS.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Same as GC-MS.

  • FID Parameters:

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

Workflow and Decision Making

The choice between GC-MS and GC-FID depends on the specific requirements of the analysis.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_gcms GC-MS Analysis cluster_gcfid GC-FID Analysis cluster_result Final Report start This compound Sample dissolve Dissolve in Hexane start->dissolve vial Transfer to Vial dissolve->vial decision Need for Impurity ID? vial->decision gcms_inject Inject into GC-MS decision->gcms_inject Yes gcfid_inject Inject into GC-FID decision->gcfid_inject No gcms_separate Separation gcms_inject->gcms_separate gcms_detect MS Detection gcms_separate->gcms_detect gcms_identify Identify Impurities gcms_detect->gcms_identify gcms_quantify Quantify gcms_identify->gcms_quantify report Purity Report gcms_quantify->report gcfid_separate Separation gcfid_inject->gcfid_separate gcfid_detect FID Detection gcfid_separate->gcfid_detect gcfid_quantify Quantify gcfid_detect->gcfid_quantify gcfid_quantify->report

Caption: Workflow for this compound purity validation.

For initial screening and routine quality control where the potential impurities are known, GC-FID is a cost-effective and highly accurate method for quantification. However, for comprehensive purity analysis, impurity profiling, and in research and development settings where unknown byproducts may be present, the definitive identification capabilities of GC-MS are indispensable.

Conclusion

Both GC-MS and GC-FID are powerful techniques for validating the purity of this compound. GC-FID offers a robust, sensitive, and cost-effective solution for quantitative analysis, particularly when the identity of potential impurities is known. In contrast, GC-MS provides unparalleled qualitative information, enabling the confident identification of unknown compounds, which is crucial for comprehensive purity assessment in research and drug development. The choice of method should be guided by the specific analytical needs, balancing the requirement for definitive identification against the efficiency and cost-effectiveness of routine quantitative analysis.

References

Decane vs. Dodecane: A Comparative Guide for Diesel Fuel Surrogate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced engine technologies and cleaner combustion, the use of surrogate fuels that accurately mimic the behavior of complex commercial fuels like diesel is paramount. Among the n-alkanes, decane (B31447) (n-C10H22) and dothis compound (B42187) (n-C12H26) are frequently employed as primary components in diesel surrogate mixtures. This guide provides an objective comparison of their performance based on experimental data, offering insights for researchers in combustion science and related fields.

At a Glance: Key Property Comparison

Propertyn-Decanen-Dothis compoundSignificance in Diesel Combustion
Molecular FormulaC10H22C12H26Influences stoichiometry, energy density, and physical properties.
Molar Mass ( g/mol )142.28170.33Affects fuel spray atomization and vaporization.
Cetane Number~77~84A primary indicator of ignition quality in diesel engines.
Boiling Point (°C)174.1216.2Impacts fuel vaporization and mixture formation.
Density at 20°C (g/cm³)0.730.75Affects fuel injection and spray characteristics.

Performance Deep Dive: Experimental Data

The selection of a suitable surrogate hinges on its ability to replicate the combustion characteristics of diesel fuel under engine-relevant conditions. This section summarizes key experimental data for this compound and dothis compound in critical areas of combustion performance.

Ignition Delay Time

Ignition delay is a crucial parameter in diesel combustion, influencing engine efficiency and emissions. It is typically measured in shock tubes or rapid compression machines.

Experimental Protocol: Shock Tube Ignition Delay Measurement

A shock tube is a facility used to generate high temperatures and pressures for a short duration to study chemical kinetics.

  • Mixture Preparation: A mixture of the fuel (this compound or dothis compound), an oxidizer (typically air), and a diluent (like argon) is prepared in a driven section of the tube.

  • Shock Wave Generation: A diaphragm separating the high-pressure driver gas from the low-pressure driven gas is ruptured, generating a shock wave that propagates through the fuel-oxidizer mixture.

  • Heating and Compression: The shock wave reflects off the end wall of the tube, further compressing and heating the mixture to conditions that induce autoignition.

  • Ignition Detection: The onset of ignition is detected by a sharp rise in pressure or the emission of specific light signatures (e.g., from OH radicals) measured by sensors at the end wall. The time between the shock reflection and the onset of ignition is the ignition delay time.[1][2]

Workflow for Shock Tube Experiment

G cluster_prep Mixture Preparation cluster_exp Shock Tube Operation cluster_data Data Acquisition Fuel Fuel (this compound/Dothis compound) Mix Introduce Mixture to Driven Section Fuel->Mix Oxidizer Oxidizer (Air) Oxidizer->Mix Diluent Diluent (Argon) Diluent->Mix Rupture Rupture Diaphragm Mix->Rupture Shock Shock Wave Propagation & Reflection Rupture->Shock Ignition Autoignition Shock->Ignition Pressure Pressure Transducer Ignition->Pressure Emission Optical Sensor (OH*) Ignition->Emission IDT Calculate Ignition Delay Time Pressure->IDT Emission->IDT

Caption: Workflow for determining ignition delay time using a shock tube.

Comparative Ignition Delay Data

FuelPressure (atm)Temperature (K)Equivalence Ratio (Φ)Ignition Delay Time (µs)
n-Decane13800 - 13000.5 - 1.0Varies with temperature
n-Dothis compound20775 - 11601.0~60 - 400
n-Dothis compound40775 - 11601.0Shorter than at 20 atm

Note: Direct comparison is challenging due to varying experimental conditions in the literature. However, studies suggest that for larger n-alkanes (C7 and above), the differences in ignition delay times are often within experimental uncertainties under similar conditions.[1][2] Dothis compound generally exhibits slightly shorter ignition delay times than this compound under similar conditions, which is consistent with its higher cetane number. Both compounds exhibit the negative temperature coefficient (NTC) behavior characteristic of larger alkanes.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. It is often measured using a counterflow burner.

Experimental Protocol: Counterflow Laminar Flame Speed Measurement

  • Burner Setup: Two vertically opposed nozzles issue a premixed fuel-air mixture, creating a stagnation plane where two flat, laminar flames are stabilized.[3]

  • Flow Control: The flow rates of fuel and air are precisely controlled to achieve the desired equivalence ratio.

  • Flame Imaging: The flames are visualized using techniques like Schlieren photography or Particle Image Velocimetry (PIV) to measure the velocity of the unburned gas mixture approaching the flame front.

  • Flame Speed Calculation: The laminar flame speed is determined from the measured flow velocity and the flame position.[4][5]

Counterflow Burner Experimental Setup

G cluster_flow Flow Control cluster_burner Counterflow Burner cluster_diag Diagnostics Fuel Fuel Mixer Mixer Fuel->Mixer Air Air Air->Mixer UpperNozzle Upper Nozzle Mixer->UpperNozzle Premixed Gas LowerNozzle Lower Nozzle Mixer->LowerNozzle Premixed Gas Flame1 Flame Front 1 UpperNozzle->Flame1 Stagnation Flame1->Stagnation Camera High-Speed Camera Flame1->Camera Flame2 Flame Front 2 Stagnation->Flame2 Flame2->LowerNozzle Flame2->Camera Laser PIV Laser Laser->Flame1 Laser->Flame2

Caption: Schematic of a counterflow burner for laminar flame speed measurement.

Comparative Laminar Flame Speed Data

FuelPressure (atm)Temperature (K)Equivalence Ratio (Φ) at Peak SpeedPeak Laminar Flame Speed (cm/s)
n-Decane1360-470~1.1 - 1.2~40-50 (at 470K)
n-Dothis compound1400~1.1~45
n-Dothis compound1470~1.1~55

Note: Laminar flame speeds are highly dependent on temperature and pressure. The data presented is for near-atmospheric pressure. Generally, for a given temperature, the laminar flame speed of dothis compound is slightly higher than that of this compound.

Soot Formation

Soot formation is a critical consideration in diesel combustion due to its impact on emissions and radiative heat transfer. Soot volume fraction is a key metric and can be measured using Laser-Induced Incandescence (LII).

Experimental Protocol: Laser-Induced Incandescence (LII) for Soot Volume Fraction

  • Laser Heating: A pulsed, high-energy laser beam is directed into the sooting region of a flame.

  • Soot Incandescence: The soot particles absorb the laser energy and are rapidly heated to their vaporization temperature, causing them to incandesce.[6]

  • Signal Detection: The incandescence signal is captured by a detector (e.g., a photomultiplier tube). The intensity of this signal is proportional to the soot volume fraction.[7][8]

  • Calibration: The LII signal is calibrated against a known soot concentration, often determined by light extinction measurements, to obtain quantitative soot volume fractions.[8]

Logical Flow of Soot Formation and Oxidation

G cluster_formation Soot Formation Pathway cluster_oxidation Soot Oxidation Fuel Fuel (this compound/Dothis compound) PAH Polycyclic Aromatic Hydrocarbons (PAH) Fuel->PAH Inception Soot Inception PAH->Inception Soot Soot Particles Inception->Soot Growth Surface Growth & Aggregation Oxidation Oxidation by OH, O2 Soot->Growth Soot->Oxidation

Caption: Simplified pathway of soot formation and oxidation from hydrocarbon fuels.

Comparative Soot Formation Tendencies

Chemical Kinetics and Reaction Pathways

The combustion behavior of this compound and dothis compound is governed by complex chemical kinetic mechanisms. While both are n-alkanes and share similar reaction pathways, the longer carbon chain of dothis compound introduces a larger number of intermediate species and reaction pathways.

The oxidation process for both fuels proceeds through:

  • Low-Temperature Chemistry: Characterized by H-atom abstraction from the fuel molecule, followed by sequential O2 addition and isomerization reactions, leading to the NTC behavior.

  • High-Temperature Chemistry: Dominated by unimolecular decomposition of the fuel and subsequent reactions of smaller hydrocarbon fragments.

Detailed chemical kinetic models have been developed for both this compound and dothis compound to simulate their combustion behavior. These models are essential tools for computational fluid dynamics (CFD) simulations of diesel engines.

Conclusion

Both this compound and dothis compound serve as valuable surrogates for the n-alkane fraction of diesel fuel.

  • Dothis compound is often favored in more recent surrogate formulations due to its physical properties (e.g., boiling point, density) being closer to those of typical diesel fuel. Its higher cetane number also better represents the ignition quality of modern diesel.

  • This compound has been extensively studied, and a wealth of experimental data and well-validated kinetic models are available. It remains a suitable component, particularly when blending with other compounds to match specific diesel fuel properties.

The choice between this compound and dothis compound, or a mixture thereof, will depend on the specific research objectives. For studies focusing on matching the physical properties and ignition characteristics of modern diesel, dothis compound may be the more appropriate choice. For fundamental combustion studies where a well-characterized n-alkane is needed, both are excellent candidates. Ultimately, the development of multi-component surrogates that include iso-alkanes, cycloalkanes, and aromatics in addition to n-alkanes is necessary to capture the full complexity of diesel fuel combustion.

References

spectroscopic analysis for decane identification and quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Spectroscopic Techniques for the Identification and Quantification of Decane (B31447)

For researchers, scientists, and professionals in drug development requiring accurate identification and quantification of this compound, selecting the appropriate analytical technique is paramount. This guide provides a detailed comparison of three common spectroscopic methods: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The performance of each technique is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to support your analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key quantitative parameters for the analysis of this compound using GC-MS and ¹H-NMR spectroscopy.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (¹H-NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Identification & QuantificationIdentification & QuantificationIdentification (Functional Groups)
Limit of Detection (LOD) 0.004 µg/mL[1]Approx. 2 µg/mL (for similar compounds)[2]Not suitable for trace quantification
Limit of Quantification (LOQ) 0.008 µg/mL[1]Approx. 4 µg/mL (for similar compounds)[2]Not suitable for precise quantification
Linearity (R²) >0.99[1]>0.99[2]Not applicable
Precision (CV%) Intra-day and Inter-day CVs available in literature[1]Generally offers good repeatability[2]Not applicable for quantification
Sample Throughput Slower, due to chromatographic separation[3]Faster, spectra can be acquired in minutes[3]Rapid
Strengths High sensitivity and selectivity, ideal for complex mixtures[4][5]Non-destructive, provides detailed structural information, rapid for high-concentration samples[6]Quick identification of functional groups, simple sample preparation[7]
Limitations Destructive technique, requires volatile and thermally stable compounds.[5]Lower sensitivity compared to GC-MS, requires higher sample concentrations.[2]Limited specificity for isomers, not a quantitative technique for alkanes.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections provide protocols for the analysis of this compound using GC-MS, ¹H-NMR, and FTIR.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of n-decane in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 0.05 µg/mL to 10 µg/mL.[1][8]

  • Internal Standard: To improve accuracy and precision, add a deuterated internal standard (e.g., n-dothis compound-d26) to all standards and samples at a fixed concentration.[1]

  • Sample Extraction (if in a matrix): For samples where this compound is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the hydrocarbon fraction.[9]

2. Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. For this compound, characteristic ions include m/z 43, 57, 71, and 85.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identification: Identify the this compound peak in the chromatogram by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

¹H-NMR Spectroscopy for this compound Identification and Quantification

¹H-NMR spectroscopy provides detailed structural information and can be used for the quantification of compounds at relatively high concentrations.[6]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[3]

  • For absolute quantification, add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the this compound signals (e.g., tetramethylsilane (B1202638) - TMS, or maleic acid).

2. NMR Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A typical starting value is 30 seconds for quantitative analysis.

  • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): Typically 2-4 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Identification: The ¹H-NMR spectrum of this compound will show a triplet at approximately 0.88 ppm corresponding to the two methyl (-CH₃) groups and a multiplet around 1.26 ppm for the eight methylene (B1212753) (-CH₂) groups.[10]

  • Quantification: Integrate the signals corresponding to the this compound protons and the internal standard. The concentration of this compound can be calculated using the following formula:

    C_this compound = (I_this compound / N_this compound) * (N_IS / I_IS) * (M_IS / M_this compound) * C_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • IS = Internal Standard

FTIR Spectroscopy for this compound Identification

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups present in a molecule.[7]

1. Sample Preparation:

  • For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

2. FTIR Analysis:

  • Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Identification: The FTIR spectrum of this compound will exhibit characteristic alkane absorptions:

    • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.[11] Specifically, asymmetric and symmetric stretching of CH₃ and CH₂ groups can be observed.

    • C-H bending: Absorptions in the 1450-1470 cm⁻¹ region (scissoring) and around 1375 cm⁻¹ (methyl rock).[11]

    • CH₂ rocking: A characteristic peak around 720 cm⁻¹ may be present, indicating a chain of four or more methylene groups.[7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Standard Prepare Standards & Internal Standard Start->Standard Extract Sample Extraction (if needed) Start->Extract Vial Transfer to GC Vial Standard->Vial Extract->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Report Concentration Quantify->Result

GC-MS analysis workflow for this compound quantification.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Start Sample Weigh Weigh Sample & Internal Standard Start->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire Acquire ¹H-NMR Spectrum Tube->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate Result Report Concentration & Structure Calculate->Result

¹H-NMR analysis workflow for this compound quantification.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Start Liquid Sample Prepare Place Sample on ATR or between KBr plates Start->Prepare Acquire Acquire IR Spectrum Prepare->Acquire Analyze Analyze Characteristic Alkane Peaks Acquire->Analyze Identify Identify Functional Groups Analyze->Identify Result Confirm Alkane Presence Identify->Result

References

A Researcher's Guide to the Chromatographic Separation of Decane from Other Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the precise separation and analysis of hydrocarbons are critical. This guide provides an objective comparison of chromatographic methods for separating decane (B31447) from other hydrocarbons, supported by experimental data and detailed protocols. Gas chromatography (GC) is the premier technique for this application, primarily due to the volatility of these compounds. The separation is principally governed by the boiling points of the hydrocarbons and their interactions with the stationary phase of the GC column.

Performance Comparison: Retention Behavior of this compound and Related Hydrocarbons

The efficiency of a chromatographic separation is quantified by the retention time and retention index of the analytes. On non-polar stationary phases, the elution order of alkanes is primarily determined by their boiling points, with lower-boiling point compounds eluting first.[1][2] Branching in the hydrocarbon chain reduces the surface area and boiling point, leading to earlier elution compared to the corresponding linear alkane.[1][2]

The Kovats Retention Index (RI) is a standardized measure that helps in the identification of compounds by normalizing retention times to those of adjacent n-alkanes. By definition, the retention index of an n-alkane is 100 times its carbon number on any stationary phase.[3][4]

Below is a table summarizing the boiling points and Kovats Retention Indices for this compound and other relevant hydrocarbons on a common non-polar stationary phase, DB-5 (5%-phenyl-methylpolysiloxane).

CompoundChemical FormulaBoiling Point (°C)Kovats Retention Index (RI) on DB-5 Column
n-OctaneC₈H₁₈125.7800[3]
n-NonaneC₉H₂₀150.8900[3]
n-Decane C₁₀H₂₂ 174.1 1000 (by definition), 999 (experimental) [3][5]
n-Unthis compoundC₁₁H₂₄195.91100[3]
n-Dothis compoundC₁₂H₂₆216.31200
2-MethylnonaneC₁₀H₂₂167.8< 1000
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈99.3< 800[2]

Note: The retention indices for branched alkanes are generally lower than their corresponding n-alkane and will vary depending on the degree and position of branching.

Experimental Protocol: Gas Chromatographic Separation of a Hydrocarbon Mixture

This protocol outlines a standard method for the separation of a hydrocarbon mixture containing this compound using gas chromatography with flame ionization detection (GC-FID).

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-1 (100% dimethylpolysiloxane) or DB-5 (5%-phenyl-methylpolysiloxane), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Data Acquisition System.

2. Reagents and Standards:

  • Standard mixture containing n-octane, n-nonane, n-decane, n-unthis compound, and n-dothis compound (e.g., 100 ppm of each in hexane).

  • Unknown hydrocarbon sample for analysis.

  • Hexane (B92381) (GC grade) for sample dilution.

3. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C

  • Detector Gases: Hydrogen and Air (flow rates as per instrument manufacturer's recommendations).

4. Procedure:

  • Sample Preparation: Dilute the unknown hydrocarbon sample in hexane to an appropriate concentration.

  • Standard Injection: Inject the standard hydrocarbon mixture to determine the retention times and response factors for each component.

  • Sample Injection: Inject the prepared unknown sample.

  • Data Analysis:

    • Identify the peaks in the unknown sample chromatogram by comparing their retention times with those from the standard mixture.

    • Quantify the amount of each hydrocarbon, including this compound, using the peak areas and the response factors determined from the standard analysis.

Workflow for Chromatographic Separation of this compound

The following diagram illustrates the logical workflow of the experimental process for separating and analyzing this compound from a hydrocarbon mixture using gas chromatography.

Chromatographic_Separation_Workflow Workflow for GC Separation of this compound cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition & Analysis cluster_result Results Standard Prepare Standard Hydrocarbon Mixture GC_Setup Set Up GC-FID Instrument Conditions Standard->GC_Setup Sample Prepare Unknown Hydrocarbon Sample Sample->GC_Setup Inject_Std Inject Standard Mixture GC_Setup->Inject_Std Inject_Sample Inject Unknown Sample GC_Setup->Inject_Sample Acquire_Std Acquire Standard Chromatogram Inject_Std->Acquire_Std Acquire_Sample Acquire Sample Chromatogram Inject_Sample->Acquire_Sample Identify Identify Peaks by Retention Time Acquire_Std->Identify Acquire_Sample->Identify Quantify Quantify this compound & Other Hydrocarbons Identify->Quantify Report Generate Analysis Report Quantify->Report

Caption: A flowchart illustrating the key steps in the GC-FID analysis of this compound.

References

A Comparative Analysis of the Thermal Properties of Short- and Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the variance in thermal properties between short and long-chain alkanes, supported by experimental data and methodologies.

The length of a carbon chain in an alkane molecule significantly influences its thermal properties. This guide provides an objective comparison of these properties, offering a valuable resource for applications ranging from fundamental research to pharmaceutical development, where understanding such characteristics is crucial for processes like solvent selection, purification, and formulation.

Core Thermal Property Comparison

The fundamental difference in thermal behavior between short and long-chain alkanes arises from the strength of the intermolecular forces, specifically the van der Waals forces. As the carbon chain length increases, the surface area of the molecule also increases, leading to more points of contact and stronger van der Waals interactions between molecules. Consequently, more energy is required to overcome these forces, resulting in higher melting points, boiling points, and enthalpies of vaporization for longer-chain alkanes.[1]

Data Summary

The following tables summarize the key thermal properties of a range of straight-chain alkanes, providing a clear comparison between short and long-chain species.

Table 1: Melting and Boiling Points of n-Alkanes

AlkaneMolecular FormulaNumber of Carbon AtomsMelting Point (°C)Boiling Point (°C)
MethaneCH₄1-182.5-161.5
EthaneC₂H₆2-183.3-88.6
PropaneC₃H₈3-187.7-42.1
ButaneC₄H₁₀4-138.3-0.5
PentaneC₅H₁₂5-129.736.1
HexaneC₆H₁₄6-95.368.7
HeptaneC₇H₁₆7-90.698.4
OctaneC₈H₁₈8-56.8125.7
NonaneC₉H₂₀9-53.5150.8
DecaneC₁₀H₂₂10-29.7174.1
Dothis compoundC₁₂H₂₆12-9.6216.3
Pentathis compoundC₁₅H₃₂159.9270.6
EicosaneC₂₀H₄₂2036.7343.0
TriacontaneC₃₀H₆₂3065.8449.7
TetracontaneC₄₀H₈₂4081.5525.0

Table 2: Enthalpy of Vaporization and Specific Heat Capacity of n-Alkanes

AlkaneNumber of Carbon AtomsEnthalpy of Vaporization (kJ/mol at 298.15 K)Specific Heat Capacity (J/g·K at 298.15 K)
Pentane526.42.28
Hexane631.52.27
Heptane736.62.24
Octane841.52.22
Nonane946.42.21
This compound1051.42.20
Dothis compound1261.32.19
Pentathis compound1576.22.18
Eicosane20101.02.17
Heneicosane21107.3 ± 2.5Not readily available
Docosane22113.7 ± 0.3Not readily available
Tricosane23118.5 ± 0.4Not readily available
Tetracosane24125.6 ± 2.7Not readily available
Pentacosane25126.9 ± 1.4Not readily available
Hexacosane26139.1 ± 7.7Not readily available
Heptacosane27145.6 ± 8Not readily available
Octacosane28151.4 ± 8.4Not readily available
Triacontane30162.1 ± 8.0Not readily available

Note: Specific heat capacity can vary with temperature. The values provided are at a standard temperature for comparison.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. The following sections detail the protocols for key thermal property measurements.

Determination of Melting Point

1. Thiele Tube Method:

  • Apparatus: Thiele tube, thermometer, capillary tubes, heating source (Bunsen burner or hot plate), and a suitable heating oil (e.g., mineral oil).

  • Procedure:

    • A small amount of the powdered solid alkane is packed into a capillary tube, which is then sealed at one end.

    • The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

    • The thermometer and capillary tube assembly is inserted into the Thiele tube containing the heating oil, ensuring the sample is immersed.

    • The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.

    • The temperature is increased slowly, and the temperatures at which the first drop of liquid appears and at which the entire solid has melted are recorded as the melting point range.[2][3][4][5][6]

2. Digital Melting Point Apparatus:

  • Apparatus: A commercially available melting point apparatus (e.g., Mel-Temp).

  • Procedure:

    • The powdered sample is loaded into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The apparatus is programmed to heat at a controlled rate.

    • The sample is observed through a magnified viewing window.

    • The temperatures at the onset and completion of melting are recorded digitally.

Determination of Enthalpy of Vaporization

Differential Scanning Calorimetry (DSC):

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample of the liquid alkane is placed in a sample pan, and an empty pan is used as a reference.

    • The sample and reference pans are heated at a constant rate in the DSC furnace.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • As the sample vaporizes, it absorbs a significant amount of heat, resulting in a large endothermic peak on the DSC thermogram.

    • The area under this peak is integrated to determine the enthalpy of vaporization.[7]

Determination of Specific Heat Capacity

Calorimetry (Method of Mixtures):

  • Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for simple measurements or a more sophisticated bomb calorimeter for higher precision), a thermometer, a heating source, and a balance.

  • Procedure:

    • A known mass of the liquid alkane is placed in the calorimeter, and its initial temperature is recorded.

    • A substance of known mass and higher temperature (or a calibrated heater) is introduced into the calorimeter.

    • The mixture is stirred, and the final equilibrium temperature is recorded.

    • The heat lost by the hotter substance (or supplied by the heater) is equated to the heat gained by the cooler liquid alkane and the calorimeter.

    • Knowing the masses, temperature changes, and the heat capacity of the calorimeter, the specific heat capacity of the alkane can be calculated using the principle of conservation of energy.[8][9]

Visualizing the Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental relationships and experimental workflows discussed in this guide.

ThermalPropertiesVsChainLength cluster_alkane Alkane Properties cluster_forces Intermolecular Forces cluster_thermal Thermal Properties Short-Chain Alkane Short-Chain Alkane Weak van der Waals Forces Weak van der Waals Forces Short-Chain Alkane->Weak van der Waals Forces leads to Long-Chain Alkane Long-Chain Alkane Strong van der Waals Forces Strong van der Waals Forces Long-Chain Alkane->Strong van der Waals Forces leads to Low Melting/Boiling Point Low Melting/Boiling Point Weak van der Waals Forces->Low Melting/Boiling Point Low Enthalpy of Vaporization Low Enthalpy of Vaporization Weak van der Waals Forces->Low Enthalpy of Vaporization High Melting/Boiling Point High Melting/Boiling Point Strong van der Waals Forces->High Melting/Boiling Point High Enthalpy of Vaporization High Enthalpy of Vaporization Strong van der Waals Forces->High Enthalpy of Vaporization

Caption: Relationship between alkane chain length and thermal properties.

DSCWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Alkane Sample B Place in DSC Pan A->B D Heat Sample & Reference at Constant Rate B->D C Prepare Reference Pan C->D E Measure Differential Heat Flow D->E F Generate Thermogram E->F G Integrate Endothermic Peak F->G H Calculate Enthalpy of Vaporization G->H

Caption: Experimental workflow for DSC measurement of enthalpy of vaporization.

References

A Comparative Guide to Molecular Dynamics Force Fields for Liquid Decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of commonly used molecular dynamics (MD) force fields for simulating the physical properties of liquid decane (B31447). The performance of five prominent force fields—AMBER, CHARMM, GROMOS, OPLS, and TraPPE—is objectively compared against experimental data for density, enthalpy of vaporization, viscosity, and self-diffusion coefficient. This document is intended for researchers, scientists, and drug development professionals who utilize MD simulations and require an accurate representation of aliphatic hydrocarbon chains.

Data Presentation

The following tables summarize the quantitative comparison of simulated properties of liquid this compound from various force fields against experimental values at standard and elevated conditions.

Table 1: Density of Liquid this compound

Force FieldTypeTemperature (K)Pressure (atm)Simulated Density (g/cm³)Experimental Density (g/cm³)
Experimental -298.151-0.7298
AMBER (GAFF2)All-Atom298.1510.7440.7298
OPLS-AAAll-Atom298.1510.7280.7298
L-OPLSAll-Atom298.1510.7300.7298
COMPASSAll-Atom35029.60.706~0.692
TraPPE-UAUnited-Atom298.1510.7290.7298

Table 2: Enthalpy of Vaporization of Liquid this compound

Force FieldTypeTemperature (K)Simulated ΔH_vap (kJ/mol)Experimental ΔH_vap (kJ/mol)
Experimental -298.15-51.42[1]
AMBER (GAFF2)All-Atom447 (boiling pt)41.539.1 (at boiling pt)
OPLS/2020All-Atom298.1551.5551.42[1]
TraPPE-UAUnited-Atom298.1550.8851.42[1]

Table 3: Viscosity of Liquid this compound

Force FieldTypeTemperature (K)Pressure (atm)Simulated Viscosity (mPa·s)Experimental Viscosity (mPa·s)
Experimental -298.151-0.875
AMBERAll-Atom3001~1.225~0.85
OPLS-AA (TTK)All-Atom298.1510.880.875
L-OPLSAll-Atom35029.60.52~0.50
COMPASSAll-Atom35029.60.51~0.50
TraPPE-UAUnited-Atom298.1510.680.875

Table 4: Self-Diffusion Coefficient of Liquid this compound

Force FieldTypeTemperature (K)Pressure (atm)Simulated D (10⁻⁹ m²/s)Experimental D (10⁻⁹ m²/s)
Experimental -298.151-1.05
OPLS-AAAll-Atom298.1510.951.05
L-OPLSAll-Atom298.1511.101.05
TraPPE-UAUnited-Atom298.1511.451.05

Experimental and Simulation Protocols

Experimental Protocols

The experimental data cited in this guide were obtained using established laboratory techniques:

  • Density: Liquid densities are typically measured using vibrating tube densimeters. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

  • Enthalpy of Vaporization: This property is often determined from vapor pressure measurements at different temperatures using techniques like the gas saturation method or differential scanning calorimetry (DSC). The Clausius-Clapeyron equation is then used to derive the enthalpy of vaporization.

  • Viscosity: Viscosities of liquids like this compound are measured using various types of viscometers, such as rolling ball, capillary, or rotational viscometers. These instruments measure the fluid's resistance to flow under controlled conditions.[2]

  • Self-Diffusion Coefficient: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the pulsed-field gradient (PFG) NMR technique, is a common method for measuring the self-diffusion coefficient of molecules in a liquid. This technique monitors the translational motion of molecules over a known time interval.

Simulation Protocols

The simulation results presented were generated using molecular dynamics simulations with different force fields. While specific parameters may vary between studies, a general workflow is typically followed.

System Setup:

  • Initial Configuration: A simulation box is filled with a predetermined number of this compound molecules (typically ranging from a few hundred to a few thousand). The initial positions are often set on a lattice or placed randomly.

  • Force Field Application: The chosen force field (e.g., AMBER, OPLS-AA, TraPPE-UA) defines the potential energy function of the system, including parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. All-atom (AA) force fields explicitly represent all atoms, including hydrogens, while united-atom (UA) force fields group nonpolar hydrogens with their adjacent carbon atom into a single interaction site.[3]

Simulation Execution:

  • Energy Minimization: The initial system is subjected to an energy minimization procedure to relax any unfavorable contacts or geometries.

  • Equilibration: The system is then equilibrated in a stepwise manner. This usually involves a period of simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature, followed by a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to achieve the correct density. Temperature is maintained using a thermostat (e.g., Nosé-Hoover), and pressure is controlled by a barostat (e.g., Parrinello-Rahman).

  • Production Run: Once the system is equilibrated (i.e., properties like temperature, pressure, and potential energy are stable), a production run is performed in the NPT or NVT ensemble, during which the atomic trajectories are saved for later analysis. Simulation times for calculating transport properties like viscosity and diffusion are typically in the nanosecond range.

Property Calculation:

  • Density: Calculated as the average mass of the simulation box divided by the average volume during the NPT production run.

  • Enthalpy of Vaporization (ΔH_vap): Calculated as the difference between the average potential energy of a single molecule in the gas phase and the average potential energy per molecule in the liquid phase, plus the RT term (ΔH_vap = E_gas - E_liquid + RT).

  • Viscosity: Often calculated from the integral of the stress autocorrelation function using the Green-Kubo relations during an equilibrium MD simulation.[2]

  • Self-Diffusion Coefficient: Calculated from the mean square displacement (MSD) of the molecules over time, according to the Einstein relation.

Mandatory Visualization

G Workflow for Validating Molecular Dynamics Force Fields cluster_sim Simulation Pipeline cluster_val Validation exp_data Obtain Experimental Data (e.g., Density, Viscosity) comparison Compare Simulated vs. Experimental Properties exp_data->comparison select_ff Select Force Field (e.g., AMBER, OPLS, TraPPE) sys_setup System Setup (Create simulation box) select_ff->sys_setup equilibration Equilibration (NVT, NPT ensembles) sys_setup->equilibration production Production Run (Generate trajectories) equilibration->production prop_calc Property Calculation (Density, Viscosity, etc.) production->prop_calc prop_calc->comparison assessment Assess Force Field Accuracy comparison->assessment

Caption: A flowchart illustrating the process of validating a molecular dynamics force field.

Summary of Force Field Performance

Based on the available data for liquid this compound:

  • All-Atom (AA) Force Fields (AMBER, OPLS-AA, L-OPLS, COMPASS): These force fields generally provide a good to excellent prediction of the thermodynamic and transport properties of liquid this compound. The L-OPLS and the Tobias, Tu, and Klein parameterization of OPLS-AA show particularly strong agreement with experimental values for viscosity and diffusion.[4][5] The COMPASS force field also performs well, especially at higher temperatures.[6] While AMBER (GAFF2) shows a slight overestimation of density, it provides reasonable estimates for other properties.[2][7]

  • United-Atom (UA) Force Fields (TraPPE-UA): The TraPPE-UA force field demonstrates excellent performance in predicting thermodynamic properties like density and enthalpy of vaporization, often with results very close to experimental values.[3] However, it tends to underestimate the viscosity and overestimate the self-diffusion coefficient, which is a known characteristic of UA models due to their smoother energy landscape.[4][5] Despite this, its computational efficiency makes it an attractive option, especially for large systems or long simulations where exact transport properties are not the primary focus.[3]

References

A Comparative Analysis of Decane Solubility in Ethanol Versus Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[SHANGHAI, CN – December 16, 2025] – This guide provides a detailed comparison of the solubility of decane (B31447) in two common laboratory solvents: ethanol (B145695) and diethyl ether. The information is intended for researchers, scientists, and professionals in drug development who require a precise understanding of solvent-solute interactions for applications such as reaction chemistry, purification, and formulation. This document synthesizes experimental data to highlight the differences in solubility based on the distinct intermolecular forces governing these systems.

Executive Summary

This compound, a nonpolar alkane, exhibits significantly different solubility behaviors in ethanol and diethyl ether. While this compound and diethyl ether are miscible in all proportions at ambient temperatures, this compound and ethanol demonstrate partial miscibility, with their solubility being highly dependent on temperature. This difference is primarily attributed to the strong hydrogen bonding present in ethanol, which is absent in diethyl ether.

Data Presentation: this compound Solubility

The solubility of this compound in ethanol is characterized by an upper critical solution temperature (UCST), above which the two liquids are fully miscible. Below this temperature, they form two distinct liquid phases. In contrast, this compound is considered fully miscible with diethyl ether under standard laboratory conditions.

SolventChemical FormulaPolarityDominant Intermolecular ForcesThis compound Solubility (at 25°C)
EthanolC₂H₅OHPolar (Protic)Hydrogen Bonding, Dipole-Dipole, London DispersionPartially Miscible (Forms two phases at certain compositions)
Diethyl Ether(C₂H₅)₂OWeakly Polar (Aprotic)Dipole-Dipole, London DispersionMiscible (Forms a single phase in all proportions)[1]

This compound-Ethanol System:

The liquid-liquid equilibrium for the this compound-ethanol system shows a miscibility gap that closes at the upper critical solution temperature. For this compound, this critical point is reached at a specific temperature and composition, above which complete miscibility is observed.

Theoretical Framework: Intermolecular Forces

The solubility of a nonpolar solute like this compound is governed by the principle of "like dissolves like." This principle is a reflection of the underlying intermolecular forces between solute and solvent molecules.

  • This compound (C₁₀H₂₂): As a nonpolar alkane, the only intermolecular forces present are weak London dispersion forces, which increase with the size of the molecule.[2]

  • Ethanol (CH₃CH₂OH): Ethanol is a polar, protic solvent. It exhibits strong hydrogen bonding due to the presence of the hydroxyl (-OH) group, in addition to dipole-dipole interactions and London dispersion forces.[3]

  • Diethyl Ether (CH₃CH₂OCH₂CH₃): Diethyl ether is a weakly polar, aprotic solvent. It has a bent molecular geometry, resulting in a net dipole moment and therefore dipole-dipole interactions. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor. It primarily interacts via dipole-dipole and London dispersion forces.

The significant energy required to disrupt the hydrogen-bonding network in ethanol makes the dissolution of the nonpolar this compound molecules energetically unfavorable, leading to partial miscibility. In contrast, the intermolecular forces in diethyl ether (primarily dipole-dipole and dispersion forces) are more comparable to the London dispersion forces in this compound, allowing for miscibility.

G cluster_this compound This compound cluster_ethanol Ethanol cluster_ether Diethyl Ether This compound This compound (Nonpolar) LDF_D London Dispersion Forces This compound->LDF_D Solubility_High High Solubility (Miscible) This compound->Solubility_High Similar IMFs Solubility_Low Low Solubility (Partially Miscible) This compound->Solubility_Low Dissimilar IMFs Ethanol Ethanol (Polar, Protic) HB_E Hydrogen Bonding (Strong) Ethanol->HB_E DD_E Dipole-Dipole Ethanol->DD_E LDF_E London Dispersion Forces Ethanol->LDF_E Ethanol->Solubility_Low Ether Diethyl Ether (Weakly Polar, Aprotic) DD_Et Dipole-Dipole Ether->DD_Et LDF_Et London Dispersion Forces Ether->LDF_Et Ether->Solubility_High

Caption: Intermolecular forces governing this compound's solubility.

Experimental Protocols

The determination of mutual solubility for liquid-liquid systems, particularly for identifying miscibility gaps and critical solution temperatures, is commonly performed using the cloud point method, which is conceptually similar to methods outlined in ASTM D611 for aniline (B41778) point determination.[4][5][6]

Objective: To determine the temperature at which a known composition of a binary liquid mixture becomes homogeneous upon heating and heterogeneous upon cooling (the cloud point).

Apparatus:

  • Jacketed test tube

  • Stirrer (manual or mechanical)

  • Calibrated thermometer or thermocouple

  • Controlled temperature bath (heating and cooling capabilities)

  • Light source

Procedure:

  • Sample Preparation: Prepare a series of binary mixtures of this compound and the solvent (ethanol or diethyl ether) with known compositions by mass in sealed, jacketed test tubes.

  • Heating: Place the test tube in the temperature bath and begin heating at a controlled rate while continuously stirring the mixture.

  • Cloud Point Determination (Heating): Observe the mixture against a light source. The temperature at which the turbid, two-phase mixture becomes a single, clear phase is recorded as the cloud point.

  • Cooling: Allow the clear solution to cool slowly while still stirring.

  • Cloud Point Determination (Cooling): The temperature at which turbidity first reappears is recorded.

  • Data Analysis: The average of the two recorded temperatures is taken as the equilibrium phase transition temperature for that composition. By plotting these temperatures against the composition, a mutual solubility curve can be constructed.

G A Prepare Binary Mixture (Known Composition) B Place in Jacketed Test Tube with Stirrer & Thermometer A->B C Heat at Controlled Rate B->C D Observe for Disappearance of Turbidity C->D E Record Temperature T1 (Clear Point) D->E F Cool at Controlled Rate E->F G Observe for Reappearance of Turbidity F->G H Record Temperature T2 (Cloud Point) G->H I Calculate Average Temperature (T1+T2)/2 H->I J Plot Temperature vs. Composition I->J K Construct Mutual Solubility Curve J->K

References

Comparative Analysis of Decane and Cyclohexane as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Organic Synthesis and Drug Development

The selection of an appropriate solvent is a critical parameter in chemical synthesis and formulation, profoundly influencing reaction rates, yields, and the solubility of target compounds. Both decane (B31447) and cyclohexane (B81311) are nonpolar hydrocarbon solvents widely utilized in industrial and laboratory settings. This guide provides a detailed comparative analysis of their physicochemical properties, solvency, applications, and safety profiles to aid researchers in making an informed solvent choice.

Physicochemical Properties

This compound, a linear alkane, and cyclohexane, a cycloalkane, are both characterized by their nonpolar nature.[1][2] However, they exhibit significant differences in volatility, viscosity, and boiling points, which are crucial considerations for various experimental setups. A summary of their key properties is presented below.

PropertyThis compound (n-decane)Cyclohexane
Chemical Formula C₁₀H₂₂[1]C₆H₁₂[2]
Molar Mass 142.28 g/mol [3]84.16 g/mol [4]
Appearance Colorless liquid[1]Colorless liquid[2]
Odor Gasoline-like[1]Mild, sweet, detergent-like[2]
Density 0.730 g/mL (at 20°C)[5]0.7785 g/mL (at 20°C)[4]
Boiling Point 174.2 °C[5]80.7 °C[6]
Melting Point -29.7 °C[5]6.55 °C[6]
Viscosity 0.920 mPa·s (at 20°C)[1]1.0 cP (1.0 mPa·s) (at 20°C)[4]
Vapor Pressure 195 Pa (at 25°C)[1]77.5 Torr (10332 Pa) (at 20°C)[4]
Flash Point 46 °C (115 °F)[3][5]-20 °C (-4 °F)[4]
Polarity Index (P') ~0 (Nonpolar)[7][8]0.2[4][9]
Dielectric Constant ~1.99 (implied nonpolar)2.02 (at 20°C)[4]
Refractive Index 1.411 (at 20°C)[7]1.4262 (at 20°C)[4]
Solubility in Water Insoluble[1]Slightly soluble (0.006% at 25°C)[4]

Logical Comparison of Solvent Characteristics

The choice between this compound and cyclohexane often depends on the specific requirements of the application, such as the desired reaction temperature and the need for easy solvent removal. The following diagram illustrates a logical workflow for selecting between these two solvents based on their primary characteristics.

G Solvent Selection Logic: this compound vs. Cyclohexane cluster_start cluster_properties Key Differentiating Properties cluster_this compound This compound Pathway cluster_cyclohexane Cyclohexane Pathway start Application Requirement Temp Reaction / Process Temperature start->Temp Temperature Constraint? Volatility Solvent Removal (Volatility) start->Volatility Easy Removal Needed? HighTemp High Temperature (>100 °C) Temp->HighTemp Yes LowTemp Low to Moderate Temp (<80 °C) Temp->LowTemp No DecaneChoice Choose this compound Volatility->DecaneChoice No CycloChoice Choose Cyclohexane Volatility->CycloChoice Yes HighTemp->DecaneChoice DecaneProp Properties: - High Boiling Point (174°C) - Low Volatility - Stable Reaction Medium DecaneChoice->DecaneProp LowTemp->CycloChoice CycloProp Properties: - Low Boiling Point (81°C) - High Volatility - Easy Removal (Evaporation) CycloChoice->CycloProp

Caption: Logical workflow for solvent selection.

Solvency and Applications

As nonpolar solvents, both this compound and cyclohexane are excellent at dissolving other nonpolar compounds like oils, fats, waxes, and unfunctionalized polymers, following the "like dissolves like" principle.[10][11][12]

This compound is particularly valued for applications requiring a stable, high-boiling point medium.[13] Its low volatility makes it suitable for:

  • High-temperature organic synthesis , where it can overcome activation energy barriers without generating high vapor pressure.[13]

  • Use as a solvent in the production of paints, coatings, and varnishes.[10]

  • A component in the manufacturing of rubber, plastics, and synthetic fibers.[10][14]

  • A diluent or excipient in some pharmaceutical formulations.[10]

  • A reference standard in gas chromatography due to its well-defined properties.[10][13]

Cyclohexane's lower boiling point and higher volatility make it a preferred choice when easy removal of the solvent after a reaction or extraction is necessary.[6] Common applications include:

  • Recrystallization , as many organic compounds are soluble in hot cyclohexane but have poor solubility at lower temperatures.[2]

  • Extraction of essential oils, fats, and other non-polar active ingredients from natural products.[15][16]

  • A solvent for lacquers, resins, and cellulose (B213188) ethers.

  • A raw material in the industrial production of adipic acid and caprolactam, which are precursors to nylon.[2][17]

Experimental Protocol: Determination of Solubility

To quantitatively compare the solvency of this compound and cyclohexane for a specific compound, a standard solubility determination experiment can be performed.

Objective: To determine the solubility of a solid compound (solute) in this compound and cyclohexane at a specific temperature (e.g., 25°C).

Materials:

  • Solute of interest (e.g., a nonpolar drug candidate)

  • This compound (high purity)

  • Cyclohexane (high purity)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 20 mL)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to separate vials containing a known volume (e.g., 10 mL) of this compound and cyclohexane, respectively. An excess is ensured when solid material remains undissolved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial using a pipette.

    • Dilute the aliquot with a suitable solvent (if necessary) to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the solute in the diluted samples using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solute to solvent (this compound & Cyclohexane) equil 2. Equilibration Agitate in thermostatic shaker (e.g., 24h at 25°C) prep->equil sep 3. Separation Centrifuge to pellet excess solid equil->sep sample 4. Sampling Withdraw clear supernatant sep->sample quant 5. Quantification Dilute and analyze (e.g., HPLC, UV-Vis) sample->quant calc 6. Calculation Determine solubility (mg/mL or mol/L) quant->calc

Caption: Workflow for determining compound solubility.

Safety and Environmental Considerations

Both solvents are flammable and pose health risks. Proper handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment is mandatory.

AspectThis compoundCyclohexane
Flammability Flammable liquid and vapor.[18] Flash point: 46°C.[5]Highly flammable liquid and vapor.[19] Flash point: -20°C.[4]
Inhalation Hazard Vapors may have narcotic effects in high concentrations.[3] May cause dizziness and headache.Can irritate the nose and throat.[20] High exposure can cause dizziness, headache, and unconsciousness.[20][21]
Skin Contact Repeated exposure may cause skin dryness, cracking, and dermatitis.[22][23]Causes skin irritation.[19] Prolonged contact can cause a rash and dryness.[20]
Aspiration Hazard May be fatal if swallowed and enters airways.[22][23]May be fatal if swallowed and enters airways.[19][24]
Environmental Slightly hazardous to water.[22] Expected to volatilize from soil and water surfaces.[7]Very toxic to aquatic life with long-lasting effects.[19][25] Evaporates quickly into the air where it breaks down.

Cyclohexane's much lower flash point makes it a more significant fire hazard compared to this compound.[4][5] Conversely, cyclohexane is rated as very toxic to aquatic life, a critical consideration for process waste disposal.[19][25]

Conclusion

This compound and cyclohexane are both effective nonpolar solvents, but their distinct physical properties make them suitable for different applications.

  • Choose this compound for high-temperature reactions requiring a stable, non-volatile medium where solvent removal is not a primary concern.

  • Choose Cyclohexane for applications like recrystallization and extraction at lower temperatures, especially when rapid and straightforward solvent removal by evaporation is advantageous.

The final decision should always incorporate a thorough risk assessment, considering the flammability, toxicity, and environmental impact of each solvent in the context of the planned experiment and facility capabilities.

References

A Researcher's Guide to Assessing Decane Purity via Freezing Point Depression

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, establishing the purity of chemical compounds is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a detailed comparison of using freezing point depression to assess the purity of decane (B31447) against other common analytical methods.

The Principle of Freezing Point Depression

Freezing point depression is a colligative property of solutions, meaning it depends on the number of solute particles in a solvent, not on their specific identity. When a pure substance like this compound contains impurities, these foreign molecules disrupt the crystallization process, requiring a lower temperature for the substance to freeze.[1] The extent of this temperature decrease is directly proportional to the concentration of the impurities.[2][3]

The change in freezing point (ΔTf) is described by the following equation:

ΔTf = i * Kf * m [3][4]

Where:

  • ΔTf is the freezing point depression (the difference between the freezing point of the pure solvent and the solution).[5]

  • i is the van 't Hoff factor, which represents the number of particles the solute dissociates into (for non-ionic impurities in this compound, i = 1).[5]

  • Kf is the cryoscopic constant, a value specific to the solvent (this compound).

  • m is the molality of the impurity in the solvent (moles of impurity per kilogram of solvent).[4]

By measuring the freezing point of a this compound sample and comparing it to the known freezing point of pure n-decane, one can quantify the level of impurities.

Quantitative Data Summary

The following tables provide essential data for assessing this compound purity and a comparison of analytical methods.

Table 1: Physical Properties of n-Decane

PropertyValueReference
Chemical FormulaC₁₀H₂₂[6][7]
Molar Mass142.286 g·mol⁻¹[7]
Freezing Point (Pure)-29.7 °C (243.5 K)[6][7][8]
Boiling Point174.1 °C (447.3 K)[6][7]

Table 2: Comparison of Purity Assessment Methods

MethodPrincipleAdvantagesDisadvantages
Freezing Point Depression Lowering of freezing point due to impurities.[2]Cost-effective, simple instrumentation, good for quantifying total soluble impurities.Not suitable for identifying specific impurities, less sensitive to insoluble impurities.
Gas Chromatography (GC) Separation of volatile components based on their affinity for a stationary phase.[9][]High sensitivity and resolution, can identify and quantify individual volatile impurities.Requires more expensive equipment, sample must be volatile.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase.[]Versatile for a wide range of compounds, high accuracy and precision.Higher cost, requires expertise for method development.
Spectroscopy (NMR, IR, MS) Interaction of molecules with electromagnetic radiation or electron beams to identify structure and composition.[9][]Provides structural information about impurities, highly specific.Expensive instrumentation, complex data analysis.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[]Can determine purity without a standard, provides thermodynamic data.Can be less accurate for samples with very low purity, requires specialized equipment.

Experimental Protocols

Protocol for Determining Freezing Point Depression of this compound

This protocol outlines the steps to measure the freezing point of a this compound sample and determine its purity.

Materials:

  • High-purity n-decane (as a reference standard)

  • This compound sample of unknown purity

  • Digital thermometer with high precision (±0.1 °C or better)

  • Test tubes

  • Stirring rod or magnetic stirrer

  • Insulated cooling bath (e.g., a beaker with a dry ice/acetone or ice/salt mixture)[11][12]

  • Data logging software (optional, but recommended for generating cooling curves)

Procedure:

  • Calibrate the Thermometer: Ensure the thermometer is accurately calibrated using a known standard.

  • Determine the Freezing Point of Pure this compound:

    • Place a known volume of pure n-decane into a test tube.

    • Insert the thermometer and stirring rod. The thermometer bulb should be fully submerged.

    • Place the test tube assembly into the cooling bath.

    • Begin stirring gently and continuously while recording the temperature at regular intervals (e.g., every 30 seconds).[12][13]

    • The temperature will decrease steadily. When freezing begins, the temperature will plateau. This plateau temperature is the freezing point of pure this compound (Tf°).[14]

    • Plot temperature versus time to create a cooling curve. The flat portion of the curve indicates the freezing point.

  • Determine the Freezing Point of the Impure Sample:

    • Thoroughly clean and dry the test tube.

    • Repeat the procedure from step 2 using the this compound sample of unknown purity.

    • The plateau temperature observed will be the freezing point of the sample (Tf).

  • Data Analysis:

    • Calculate the freezing point depression: ΔTf = Tf° - Tf.

    • Using the freezing point depression equation, the molality (m) of the impurities can be calculated if the cryoscopic constant (Kf) for this compound is known. This allows for a quantitative assessment of the total soluble impurities.

Visualizations

Logical Relationship Diagram

G cluster_0 Purity Assessment Logic Pure Pure this compound FP_Pure Defined Freezing Point (Tf°) Pure->FP_Pure has a Impure Impure this compound Sample FP_Impure Measured Freezing Point (Tf) Impure->FP_Impure exhibits a Depression Freezing Point Depression (ΔTf = Tf° - Tf) FP_Pure->Depression FP_Impure->Depression Concentration Impurity Concentration (molality) Depression->Concentration is proportional to

Caption: Relationship between this compound purity and freezing point depression.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow start Start prep Prepare Cooling Bath and Calibrate Thermometer start->prep measure_pure Measure Cooling Curve of Pure this compound prep->measure_pure fp_pure Determine Freezing Point of Pure this compound (Tf°) measure_pure->fp_pure measure_sample Measure Cooling Curve of Unknown Sample fp_pure->measure_sample fp_sample Determine Freezing Point of Sample (Tf) measure_sample->fp_sample calculate Calculate ΔTf = Tf° - Tf fp_sample->calculate end End: Purity Assessed calculate->end

Caption: Workflow for assessing this compound purity via freezing point depression.

References

Safety Operating Guide

Navigating the Safe Disposal of Decane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of decane (B31447), a flammable hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not merely a matter of compliance but a cornerstone of a safe and efficient research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be familiar with the inherent hazards of this compound. This compound is a flammable liquid and vapor.[1] Repeated exposure may lead to skin dryness or cracking.[1][2] In the event of a spill or leak, all ignition sources must be immediately removed, and the area should be evacuated of personnel not equipped with appropriate protective gear.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Clothing: Wear protective clothing to prevent skin contact.[2]

In case of skin contact, immediately wash the affected area with soap and water.[3] If this compound comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[2]

This compound Waste Disposal Protocol

The disposal of this compound waste must comply with federal and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories are required to manage chemical waste in accordance with these regulations.[6]

Step 1: Waste Identification and Segregation

  • All this compound waste must be treated as hazardous waste.[7]

  • Do not mix this compound waste with non-hazardous waste streams, as this will render the entire volume hazardous.[7]

  • This compound is incompatible with strong oxidizing agents such as perchlorates, peroxides, and nitrates.[3][8] Store this compound waste separately from these substances to prevent violent reactions.[7]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container for this compound waste. The original container is often the best choice.[4][7] The container must be in good condition, free from leaks, and have a secure, screw-type lid.[4][7]

  • The container must be clearly labeled with the words "Hazardous Waste".[4] The label should also include the full chemical name "this compound" (no abbreviations), the applicable hazard warnings (e.g., "Flammable"), and the date when waste was first added to the container.[4]

Step 3: Waste Accumulation and Storage

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]

  • The SAA must be in a well-ventilated area, away from heat, sparks, open flames, or any other ignition sources.[1][2][10]

  • Containers should be kept tightly closed when not in use.[2][6]

  • Do not fill containers to more than two-thirds of their total volume to allow for vapor expansion.[6]

Step 4: Arranging for Disposal

  • Once the waste container is full or has reached the storage time limit set by your institution (often up to 90 days in some jurisdictions), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[5]

  • Complete a hazardous waste pickup request form as required by your institution.[6]

Quantitative Data for this compound Disposal

ParameterValue/GuidelineSource
Hazardous Waste Accumulation Limit Do not exceed 55 gallons of total hazardous waste in a Satellite Accumulation Area.[7][9]
Acute Hazardous Waste Limit For "P-listed" acutely toxic waste, the limit is one quart. This compound is not typically P-listed.[9]
Container Fill Level Do not fill containers more than ⅔ of the total volume.[6]
Spill Cleanup Absorb with inert material (e.g., vermiculite, dry sand, earth).[3][11][12]
Incompatible Materials Strong oxidizing agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, fluorine).[3][8]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Decane_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify this compound Waste B Select Compatible Container A->B Step 1 C Label Container 'Hazardous Waste - this compound' B->C Step 2 D Add Waste to Container (Keep Closed When Not in Use) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Step 3 F Segregate from Incompatibles (e.g., Oxidizing Agents) E->F G Monitor Fill Level & Storage Time H Request Pickup from EHS/ Licensed Waste Disposal G->H Step 4 I Proper Manifesting & Transport H->I Step 5

This compound Disposal Workflow Diagram

Experimental Protocol: Small-Scale this compound Spill Cleanup

This protocol outlines the procedure for cleaning up a small, manageable spill of this compound (less than 100 mL) in a laboratory setting. For larger spills, evacuate the area and contact your institution's emergency response team.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Inert absorbent material (e.g., vermiculite, dry sand, or a commercial absorbent).

  • Two plastic bags.

  • Hazardous waste labels.

  • Non-sparking scoop or brush.

  • Sealable, chemically compatible waste container.

Procedure:

  • Ensure Safety: Immediately alert others in the vicinity of the spill. Ensure the area is well-ventilated and eliminate all sources of ignition.

  • Contain the Spill: If possible, use absorbent material to create a dike around the spill to prevent it from spreading.

  • Absorb the this compound: Cover the spill with a generous amount of inert absorbent material. Start from the outside of the spill and work inwards.

  • Collect the Waste: Once the this compound is fully absorbed, use a non-sparking scoop to carefully collect the contaminated absorbent material.

  • Package the Waste: Place the collected material into a plastic bag and seal it. Place this bag inside a second plastic bag and seal it.

  • Label the Waste: Affix a hazardous waste label to the outer bag, clearly identifying the contents as "this compound-contaminated absorbent material."

  • Final Disposal: Place the labeled bag into a designated hazardous waste container for flammable solids.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), ensuring adequate ventilation. Place the used cloth in the hazardous waste container.

  • Personal Decontamination: Remove and dispose of contaminated gloves and wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.